Pyrroxamycin
Descripción
This compound has been reported in Streptomyces and Streptomyces fumanus with data available.
isolated from Streptomyces sp. S46506; structure given in first source
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2,3-dichloro-5-[(4S)-6,8-dichloro-4H-1,3-benzodioxin-4-yl]-4-nitro-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4N2O4/c13-4-1-5-10(6(14)2-4)21-3-22-11(5)8-9(18(19)20)7(15)12(16)17-8/h1-2,11,17H,3H2/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPRKSFMHRXAFA-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC(C2=C(O1)C(=CC(=C2)Cl)Cl)C3=C(C(=C(N3)Cl)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1O[C@@H](C2=C(O1)C(=CC(=C2)Cl)Cl)C3=C(C(=C(N3)Cl)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601140134 | |
| Record name | 2,3-Dichloro-5-[(4S)-6,8-dichloro-4H-1,3-benzodioxin-4-yl]-4-nitro-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601140134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105888-54-8 | |
| Record name | 2,3-Dichloro-5-[(4S)-6,8-dichloro-4H-1,3-benzodioxin-4-yl]-4-nitro-1H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105888-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrroxamycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105888548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dichloro-5-[(4S)-6,8-dichloro-4H-1,3-benzodioxin-4-yl]-4-nitro-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601140134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PYRROXAMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9AXN5H81T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Isolation of Pyrroxamycin from Streptomyces sp.: A Technical Guide
An in-depth exploration of the discovery, fermentation, isolation, and biological activity of the potent antibiotic, Pyrroxamycin, produced by Streptomyces sp. This guide provides detailed methodologies and quantitative data for researchers, scientists, and drug development professionals.
This compound, a potent chlorinated nitropyrrole antibiotic, was first discovered and isolated from the culture broth of Streptomyces sp. strain S46506.[1] Also known as Dioxapyrrolomycin, this secondary metabolite has demonstrated significant activity against Gram-positive bacteria and dermatophytes.[1] This technical guide details the key aspects of this compound's discovery, its physicochemical properties, biological activity, and provides a comprehensive overview of the experimental protocols for its production and purification, along with its biosynthetic pathway.
Physicochemical Properties of this compound
This compound is a structurally complex molecule with the chemical formula C₁₂H₆Cl₄N₂O₄. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value |
| Molecular Formula | C₁₂H₆Cl₄N₂O₄ |
| Molecular Weight | 383.9 g/mol |
| Appearance | Pale yellow needles |
| Melting Point | 235 - 238 °C |
| UV λmax (MeOH) | 245 nm (shoulder), 298 nm |
| Solubility | Soluble in methanol, ethyl acetate, acetone, chloroform; Insoluble in water and n-hexane |
Biological Activity of this compound
This compound exhibits potent antimicrobial activity, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for Dioxapyrrolomycin, an alternative name for this compound, against key Gram-positive pathogens are summarized in Table 2.
| Microorganism | MIC (µM) |
| Staphylococcus aureus | 0.077 - 0.64 |
| Enterococcus faecalis | 0.077 - 0.64 |
Note: Further research is required to establish a comprehensive profile of this compound's activity against a wider range of bacteria and dermatophytes.
Experimental Protocols
Fermentation of Streptomyces sp. for this compound Production
The production of this compound is achieved through submerged fermentation of a suitable Streptomyces strain, such as Streptomyces sp. S46506 or Streptomyces fumanus. While the optimal medium composition and fermentation parameters can vary between strains, a general protocol is outlined below.
1. Inoculum Preparation:
-
Aseptically transfer a loopful of a sporulated culture of Streptomyces sp. from a slant into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., yeast extract-malt extract broth).
-
Incubate the flask on a rotary shaker at 28-30°C and 200-250 rpm for 48-72 hours until a dense culture is obtained.
2. Production Fermentation:
-
Inoculate a production medium (e.g., a medium containing soluble starch, glucose, peptone, yeast extract, and inorganic salts) with the seed culture (typically 2-5% v/v).
-
Conduct the fermentation in a stirred-tank fermenter with controlled temperature (28-30°C), pH (around 7.0), and aeration.
-
The fermentation is typically carried out for 5-7 days. Production of this compound can be monitored by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).
Isolation and Purification of this compound
Following fermentation, this compound is isolated and purified from the culture broth. A general multi-step protocol is described below.
1. Extraction:
-
Separate the mycelial biomass from the culture broth by centrifugation or filtration.
-
Extract the culture filtrate with an equal volume of a water-immiscible organic solvent in which this compound is soluble, such as ethyl acetate.
-
Repeat the extraction process to maximize the recovery of the compound.
-
Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
2. Chromatographic Purification:
-
The crude extract is subjected to column chromatography using silica gel as the stationary phase.
-
The column is typically eluted with a gradient of increasing polarity, starting with a non-polar solvent like n-hexane and gradually introducing a more polar solvent such as ethyl acetate.
-
Fractions are collected and monitored for the presence of this compound using Thin-Layer Chromatography (TLC).
-
Fractions containing pure this compound are pooled and the solvent is evaporated to yield the purified compound as pale yellow needles.
Biosynthesis of this compound
The biosynthesis of this compound in Streptomyces involves a hybrid pathway combining elements of polyketide and amino acid metabolism.[2] The core pyrrole ring is derived from the amino acid L-proline. The dichlorinated phenyl-like moiety is assembled via the polyketide pathway from acetate units. The characteristic methylenedioxy bridge is formed from L-methionine.[2] A proposed biosynthetic pathway is illustrated below.
This technical guide provides a foundational understanding of the discovery, isolation, and biological properties of this compound. The detailed protocols and compiled data serve as a valuable resource for researchers interested in the further development and application of this promising antibiotic.
References
An In-Depth Technical Guide to the Pyrroxamycin Biosynthesis Pathway in Actinomycetes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrroxamycin, a chlorinated nitropyrrole antibiotic produced by Streptomyces sp. S46506, represents a class of potent natural products with significant biological activity. Elucidating its biosynthetic pathway is crucial for understanding its formation, enabling pathway engineering for novel analog generation, and optimizing production yields. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, drawing heavily on the well-characterized and closely related pyrrolomycin biosynthetic gene cluster. It details the genetic organization, proposed enzymatic functions, and key chemical transformations. Furthermore, this guide includes available quantitative data on related compounds, detailed experimental protocols for key analytical and genetic manipulation techniques, and visualizations of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding for researchers in natural product synthesis and drug development.
Introduction
This compound is a halogenated nitro-containing pyrrole antibiotic isolated from the fermentation broth of Streptomyces sp. S46506[1]. Its chemical structure, 4,5-dichloro-2-(6',8'-dichloro-4'H-1',3'-benzodioxin-4'-yl)-3-nitropyrrole, positions it within the broader family of pyrrolomycin antibiotics[1]. These compounds are known for their potent activity against Gram-positive bacteria[1][2]. The biosynthesis of such complex natural products in actinomycetes is orchestrated by a dedicated set of genes organized into a biosynthetic gene cluster (BGC). Understanding this BGC is paramount for harnessing the full potential of this compound and its analogs.
While the specific BGC for this compound from Streptomyces sp. S46506 has not been fully detailed in publicly available literature, significant insights can be drawn from the extensively studied pyrrolomycin BGCs from Actinosporangium vitaminophilum ATCC 31673 (now reclassified as Streptomyces vitaminophilus) and Streptomyces sp. strain UC 11065[3][4][5]. These clusters provide a robust model for the this compound pathway, given the structural similarity of the final products.
The this compound/Pyrrolomycin Biosynthetic Gene Cluster
The biosynthesis of the pyrrole moiety of pyrrolomycins is believed to be derived from proline. The overall pathway involves a series of enzymatic reactions including halogenation, nitration, and tailoring steps to yield the final complex structure. The gene cluster from Actinosporangium vitaminophilum spans approximately 56 kb and contains 35 open reading frames (ORFs), while the cluster from Streptomyces sp. strain UC 11065 is smaller, with 17 ORFs identified in a 26 kb region, showing a high degree of similarity and synteny to the A. vitaminophilum cluster[3].
A proposed biosynthetic pathway, based on the identified genes, is depicted below.
Key Enzymes and Their Putative Functions
The following table summarizes the key ORFs identified in the pyrrolomycin gene cluster from A. vitaminophilum and their putative functions, which are presumed to be analogous in the this compound pathway[3].
| Gene | Putative Function | Homologs and Conserved Domains |
| pyrC | Proline dehydrogenase | Proline dehydrogenase family |
| pyrD | Pyrroline-5-carboxylate reductase | NAD(P)-binding Rossmann-fold domains |
| pyrH | FAD-dependent halogenase | Tryptophan halogenase family |
| pyrN | Nitrate reductase, large subunit | Assimilatory nitrate reductase |
| pyrO | Nitrate reductase, small subunit | Assimilatory nitrate reductase |
| pyrT | Thioesterase | Thioesterase family |
| pyrR | Regulatory protein | LuxR family transcriptional regulator |
| pyrK | Transport protein | Major Facilitator Superfamily (MFS) |
Quantitative Data
While specific quantitative data for this compound production is scarce in the literature, data from related pyrrolomycin compounds can provide valuable benchmarks for researchers.
| Compound | Producing Strain | Titer/Yield | Reference |
| Pyrrolomycin D | Streptomyces sp. strain UC 11065 | MIC: ~1 ng/mL (antistaphylococcal activity) | [6] |
| Pyrrolomycin D | Streptomyces fumanus | MBC: low µg/mL range | [2] |
Note: MIC (Minimum Inhibitory Concentration) and MBC (Minimum Bactericidal Concentration) are measures of biological activity, not production yield. Production titers for these compounds are not well-documented in the available literature.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.
Fermentation and Isolation of Pyrrolomycins
This protocol is adapted from the study of the pyrrolomycin-producing Actinosporangium vitaminophilum and Streptomyces sp. strain UC11065[3].
4.1.1. Culture Conditions
-
Prepare seed medium (e.g., Tryptic Soy Broth or a custom medium optimized for actinomycete growth).
-
Inoculate 100 mL of seed medium with a frozen mycelial suspension of the producer strain.
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Incubate at 28°C with shaking at 250 rpm for 48 hours.
-
Use the seed culture to inoculate production medium (e.g., a nutrient-rich medium containing glucose, yeast extract, and mineral salts) at a 1:10 ratio.
-
Continue fermentation for 120 hours at 28°C and 250 rpm[3].
4.1.2. Extraction of Pyrrolomycins
-
Adjust the pH of the fermentation broth to 2.0 with HCl.
-
Centrifuge the acidified broth to separate the mycelia from the supernatant.
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Extract the supernatant three times with an equal volume of ethyl acetate.
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Extract the mycelial pellet with ethyl acetate.
-
Combine all ethyl acetate extracts and dry over anhydrous sodium sulfate.
-
Filter the dried extract and remove the solvent in vacuo.
-
Dissolve the resulting residue in methanol for subsequent analysis[3].
HPLC Analysis of Pyrrolomycins
This method provides a robust separation of various pyrrolomycin analogs[3].
-
Instrumentation: HPLC system with a UV-visible detector and a C18 reverse-phase column (e.g., Agilent SB-C18, 4.6 x 250 mm).
-
Detection Wavelength: 268 nm.
-
Flow Rate: 1 mL/min.
-
Mobile Phase Gradient:
-
Initial conditions: 75:25 methanol-water with 1% acetic acid for 3 minutes.
-
Linear gradient to 90:10 methanol-water with 1% acetic acid over 1 minute.
-
Hold at 90:10 methanol-water with 1% acetic acid for 16 minutes[3].
-
Gene Disruption in Streptomyces
This protocol outlines a general method for targeted gene disruption using a single-crossover homologous recombination approach, as demonstrated in Streptomyces sp. strain UC 11065[3].
4.3.1. Construction of the Disruption Plasmid
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Amplify an internal fragment of the target gene (e.g., dox8 or dox17 in the pyrrolomycin cluster) of approximately 1 kb using PCR.
-
Clone this PCR fragment into a temperature-sensitive E. coli-Streptomyces shuttle vector (e.g., pKC1139) that carries a selectable marker (e.g., apramycin resistance).
-
Transform the resulting plasmid into a suitable E. coli strain for propagation and verification.
4.3.2. Transformation and Selection of Mutants
-
Introduce the disruption plasmid into the target Streptomyces strain via protoplast-mediated transformation[3].
-
Plate the transformed protoplasts on a regeneration medium containing the appropriate antibiotic for selection.
-
Incubate at a permissive temperature for the plasmid replication to allow for single-crossover events.
-
Subculture the resulting colonies on selective media to isolate stable integrants.
-
Confirm the gene disruption event by Southern blot analysis or PCR using primers flanking the integration site.
Conclusion
The biosynthesis of this compound in Streptomyces sp. S46506 is a complex process involving a dedicated gene cluster that orchestrates the assembly of this potent antibiotic. While direct research on the this compound BGC is limited, the well-characterized pyrrolomycin BGCs provide a strong predictive framework for understanding the key enzymatic steps of halogenation and nitration. The experimental protocols and data presented in this guide offer a valuable resource for researchers aiming to investigate this pathway further, optimize production, and engineer novel derivatives with improved therapeutic properties. Future work should focus on the complete sequencing and functional characterization of the this compound BGC from its native producer to uncover any unique enzymatic mechanisms and to fully exploit its biosynthetic potential.
References
- 1. This compound, a new antibiotic taxonomy, fermentation, isolation, structure determination and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cloning and Characterization of the Pyrrolomycin Biosynthetic Gene Clusters from Actinosporangium vitaminophilum ATCC 31673 and Streptomyces sp. Strain UC 11065 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cloning and characterization of the pyrrolomycin biosynthetic gene clusters from Actinosporangium vitaminophilum ATCC 31673 and Streptomyces sp. strain UC 11065 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Spectroscopic Properties of Pyrroxamycin: An In-depth Technical Guide
A comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data is crucial for the structural elucidation and characterization of novel bioactive compounds. This guide focuses on the spectroscopic properties of Pyrroxamycin, a chlorinated nitropyrrole antibiotic. However, a critical limitation exists in accessing the complete, original experimental data, which is necessary for a thorough analysis.
This compound, identified as 4,5-dichloro-2-(6',8'-dichloro-4'H-1',3'-benzodioxin-4'-yl)-3-nitropyrrole, was first isolated from a strain of Streptomyces sp. S46506. Its structure was primarily determined through ¹H and ¹³C NMR spectral analysis, as stated in the initial publication of its discovery. Unfortunately, the detailed quantitative NMR data, including chemical shifts (δ), coupling constants (J), and multiplicity, as well as the high-resolution mass spectrometry (HRMS) data and fragmentation patterns, are not available in the publicly accessible abstracts of this foundational study.
This guide, therefore, outlines the expected spectroscopic data and methodologies based on the known structure of this compound and general principles of NMR and MS, while highlighting the absence of specific, experimentally derived values.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For a molecule with the complexity of this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be essential for unambiguous signal assignment.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound would be expected to show distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts would be influenced by the electronic environment of each proton, with electronegative atoms (chlorine, oxygen, and the nitro group) causing a downfield shift (higher ppm values).
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. The presence of electron-withdrawing groups and the aromatic nature of the pyrrole and benzodioxin rings would significantly influence the chemical shifts of the carbon atoms.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrrole Ring | ||
| H-1 (NH) | Broad singlet, ~8.0-10.0 | - |
| C-2 | - | ~120-130 |
| C-3 | - | ~130-140 (due to NO₂) |
| C-4 | - | ~115-125 (due to Cl) |
| C-5 | - | ~110-120 (due to Cl) |
| Benzodioxin Ring | ||
| H-2' | Singlet, ~5.0-5.5 | ~65-75 |
| H-4' | Singlet, ~6.0-6.5 | ~70-80 |
| C-4'a | - | ~140-150 |
| H-5' | Doublet | ~7.0-7.5 |
| C-5' | - | ~125-135 |
| C-6' | - | ~120-130 (due to Cl) |
| H-7' | Doublet | ~7.0-7.5 |
| C-7' | - | ~120-130 |
| C-8' | - | ~115-125 (due to Cl) |
| C-8'a | - | ~145-155 |
Note: These are predicted values based on the chemical structure and typical chemical shift ranges for similar functional groups. Actual experimental values are required for accurate characterization.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This allows for the calculation of its elemental formula, which for this compound is C₁₂H₆Cl₄N₂O₄. The presence of four chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, with the relative intensities of the M, M+2, M+4, M+6, and M+8 peaks corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Table 2: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₁₂H₆Cl₄N₂O₄ |
| Monoisotopic Mass | 409.8928 g/mol |
| Key Fragmentation Pathways | Loss of NO₂, cleavage of the benzodioxin ring, loss of HCl |
Experimental Protocols
Detailed experimental protocols are essential for the reproducible acquisition of high-quality spectroscopic data.
NMR Spectroscopy Protocol
-
Sample Preparation: A solution of this compound would be prepared by dissolving a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences would be used for one-dimensional spectra. For two-dimensional experiments like COSY, HSQC, and HMBC, specific pulse programs would be employed to establish correlations between protons and carbons.
-
Data Processing: The acquired free induction decays (FIDs) would be Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectra.
Mass Spectrometry Protocol
-
Sample Introduction: A dilute solution of this compound would be introduced into the mass spectrometer via an appropriate ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Mass Analysis: For high-resolution mass determination, a time-of-flight (TOF) or Orbitrap mass analyzer would be used.
-
Fragmentation Analysis (MS/MS): To study the fragmentation pattern, tandem mass spectrometry (MS/MS) would be performed. The molecular ion of this compound would be selected and subjected to collision-induced dissociation (CID) to generate fragment ions, which are then mass-analyzed.
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Logical Relationship for Structure Elucidation
Caption: Logical relationship between spectroscopic data and structure elucidation.
The Enigmatic Antifungal Potential of Pyrroxamycin: A Technical Guide to its Prospective Activity Against Dermatophytes
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Dermatophytosis, a superficial fungal infection of keratinized tissues, continues to present a significant clinical challenge due to the emergence of antifungal resistance and the limited therapeutic arsenal. Pyrroxamycin, a chlorinated nitro-pyrrole antibiotic, has been identified as having activity against dermatophytes, yet a comprehensive understanding of its biological activity and mechanism of action remains elusive.[1] This technical guide synthesizes the available, albeit limited, information on this compound and its close analog, Pyrrolnitrin, to provide a foundational resource for researchers. In the absence of direct quantitative data for this compound, we present a hypothetical framework for its antifungal action against key dermatophytes such as Trichophyton rubrum, Microsporum canis, and Epidermophyton floccosum. This whitepaper outlines detailed experimental protocols for the in vitro evaluation of this compound's antifungal activity, based on established Clinical and Laboratory Standards Institute (CLSI) guidelines. Furthermore, we propose a putative signaling pathway affected by this compound in dermatophytes and present a comprehensive experimental workflow, both visualized using Graphviz (DOT language), to guide future research in this promising area.
Introduction: The Unmet Need in Dermatophyte Treatment
Dermatophytes, a group of keratinophilic fungi, are the primary causative agents of infections of the skin, hair, and nails, affecting a substantial portion of the global population. The increasing incidence of resistance to conventional antifungal agents necessitates the exploration of novel therapeutic compounds.[2] this compound, a secondary metabolite isolated from Streptomyces sp., has demonstrated a spectrum of biological activities, including against dermatophytes.[1] Its chemical structure, 4,5-dichloro-2-(6',8'-dichloro-4'H-1',3'-benzodioxin-4'-yl)-3-nitropyrrole, places it in the pyrrolnitrin class of antibiotics.[1][3] While the parent compound, Pyrrolnitrin, has been shown to be effective against Trichophyton species, specific data on this compound's efficacy and mechanism against dermatophytes are conspicuously absent from the current scientific literature.[4][5] This guide aims to bridge this knowledge gap by providing a structured approach to investigating the anti-dermatophytic potential of this compound.
Chemical Structure of this compound:
Quantitative Data on Antifungal Activity (Hypothetical Framework)
Due to the lack of published studies on the specific activity of this compound against dermatophytes, the following tables are presented as a template for data organization. It is anticipated that experimental determination of the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) would populate these tables. Based on the activity of the related compound Pyrrolnitrin, it is hypothesized that this compound will exhibit potent activity.[4][5]
Table 1: Hypothetical In Vitro Susceptibility of Dermatophyte Species to this compound
| Dermatophyte Species | Strain ID | This compound MIC (µg/mL) Range | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) |
| Trichophyton rubrum | ATCC 28188 | Data to be determined | Data to be determined | Data to be determined |
| Trichophyton mentagrophytes | ATCC 9533 | Data to be determined | Data to be determined | Data to be determined |
| Microsporum canis | ATCC 36299 | Data to be determined | Data to be determined | Data to be determined |
| Epidermophyton floccosum | ATCC 52066 | Data to be determined | Data to be determined | Data to be determined |
Table 2: Hypothetical Minimum Fungicidal Concentration (MFC) of this compound against Dermatophytes
| Dermatophyte Species | Strain ID | This compound MFC (µg/mL) | MFC/MIC Ratio |
| Trichophyton rubrum | ATCC 28188 | Data to be determined | Data to be determined |
| Trichophyton mentagrophytes | ATCC 9533 | Data to be determined | Data to be determined |
| Microsporum canis | ATCC 36299 | Data to be determined | Data to be determined |
| Epidermophyton floccosum | ATCC 52066 | Data to be determined | Data to be determined |
Proposed Mechanism of Action: Insights from Pyrrolnitrin
Given that this compound is a derivative of pyrrolnitrin, it is plausible that they share a similar mechanism of action. Studies on pyrrolnitrin have demonstrated that its primary antifungal effect is the disruption of the fungal respiratory electron transport system.[6][7] Specifically, pyrrolnitrin inhibits the electron transport chain between succinate or NADH and coenzyme Q.[6] This inhibition leads to a cessation of cellular respiration, ultimately causing fungal cell death.
The proposed mechanism for this compound against dermatophytes involves the following steps:
-
Cellular Uptake: this compound penetrates the fungal cell wall and membrane.
-
Mitochondrial Targeting: The compound localizes to the mitochondria.
-
Inhibition of Electron Transport Chain: this compound binds to and inhibits key enzyme complexes within the electron transport chain, such as succinate-coenzyme Q reductase and NADH-cytochrome c reductase.[6]
-
Disruption of ATP Synthesis: The inhibition of electron flow prevents the generation of the proton gradient necessary for ATP synthesis.
-
Cellular Energy Depletion and Death: The lack of ATP leads to a shutdown of essential cellular processes and ultimately results in fungal cell death.
Caption: Proposed Mechanism of Action of this compound in Dermatophytes.
Detailed Experimental Protocols
The following protocols are based on the CLSI document M38-A2 for broth microdilution antifungal susceptibility testing of filamentous fungi, which is applicable to dermatophytes.[8][9][10]
Fungal Isolates and Culture Conditions
-
Dermatophyte Strains: Standard ATCC strains of Trichophyton rubrum, Trichophyton mentagrophytes, Microsporum canis, and Epidermophyton floccosum should be used.
-
Culture Medium: Strains should be subcultured on Potato Dextrose Agar (PDA) or Oatmeal Agar to promote conidiation.[10]
-
Incubation: Cultures should be incubated at 28-30°C for 7-14 days until adequate sporulation is observed.
Inoculum Preparation
-
Fungal colonies are to be covered with sterile, preservative-free saline (0.85%).
-
The surface should be gently scraped with a sterile loop to dislodge conidia.
-
The resulting suspension is transferred to a sterile tube.
-
Heavy particles are allowed to settle for 5-10 minutes.
-
The upper suspension is transferred to a new sterile tube and the turbidity is adjusted using a spectrophotometer at 530 nm to achieve a transmission of 80-82%, which corresponds to an inoculum of approximately 1-5 x 10⁶ CFU/mL.
-
The suspension is then diluted 1:50 in RPMI 1640 medium to obtain the final inoculum concentration.
Broth Microdilution Assay for MIC Determination
-
Antifungal Agent: this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Serial twofold dilutions are then prepared in RPMI 1640 medium.
-
Microtiter Plates: 96-well microtiter plates are to be used. Each well will contain 100 µL of the diluted this compound solution.
-
Inoculation: 100 µL of the final fungal inoculum is added to each well.
-
Controls: Positive (fungus without drug) and negative (medium only) controls must be included.
-
Incubation: Plates are incubated at 28-30°C for 4-7 days.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes complete (or ≥80%) inhibition of visible growth compared to the positive control.
Determination of Minimum Fungicidal Concentration (MFC)
-
Following MIC determination, 10 µL aliquots are taken from all wells showing no visible growth.
-
These aliquots are subcultured onto PDA plates.
-
Plates are incubated at 28-30°C for 4-7 days.
-
The MFC is the lowest concentration of this compound that results in no fungal growth on the subculture plates (≥99.9% killing).
Caption: Experimental Workflow for Antifungal Susceptibility Testing.
Conclusion and Future Directions
While direct evidence for the anti-dermatophytic activity of this compound is currently lacking in the scientific literature, its structural similarity to Pyrrolnitrin suggests it holds significant promise as a novel antifungal agent. This technical guide provides a comprehensive framework for the systematic evaluation of this compound against clinically relevant dermatophytes. The proposed mechanism of action, centered on the disruption of the mitochondrial electron transport chain, offers a clear hypothesis to be tested. The detailed experimental protocols, adhering to CLSI standards, ensure that future research in this area will be robust and reproducible.
Future research should focus on:
-
Execution of the outlined in vitro studies to determine the MIC and MFC values of this compound against a broad panel of dermatophyte clinical isolates.
-
Elucidation of the precise molecular targets of this compound within the fungal respiratory chain.
-
In vivo studies using animal models of dermatophytosis to assess the therapeutic efficacy of this compound.
-
Toxicology and pharmacokinetic studies to evaluate the safety and drug-like properties of this compound.
The investigation of this compound represents a valuable opportunity to expand the therapeutic options for dermatophytosis and combat the growing threat of antifungal resistance. This guide serves as a critical first step in catalyzing and directing these much-needed research efforts.
References
- 1. This compound, a new antibiotic taxonomy, fermentation, isolation, structure determination and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal Drug Susceptibility Testing of Dermatophytes: Laboratory Findings to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,3-Dichloro-5-((4S)-6,8-dichloro-4H-1,3-benzodioxin-4-yl)-4-nitro-1H-pyrrole | C12H6Cl4N2O4 | CID 129138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyrrolnitrin | C10H6Cl2N2O2 | CID 13916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Antitrichophyton activity and dermal tissue concentration of pyrrolnitrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Action of the Antifungal Antibiotic Pyrrolnitrin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Mechanism of Action of the Antifungal Antibiotic Pyrrolnitrin | Semantic Scholar [semanticscholar.org]
- 8. scispace.com [scispace.com]
- 9. A Study of In vitro Antifungal Susceptibility Patterns of Dermatophytic Fungi at a Tertiary Care Center in Western India - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medicinearticle.com [medicinearticle.com]
The Benzodioxine Core of Pyrroxamycin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrroxamycin is a potent antibiotic produced by Streptomyces sp. S46506 with activity against Gram-positive bacteria and dermatophytes.[1] Its unique chemical structure, 4,5-dichloro-2-(6',8'-dichloro-4'H-1',3'-benzodioxin-4'-yl)-3-nitropyrrole, features a highly substituted and halogenated 1,3-benzodioxine core, which is crucial for its biological activity.[1] This technical guide provides a comprehensive overview of the benzodioxine moiety of this compound, including its physicochemical properties, proposed biosynthesis, and role in the molecule's mechanism of action.
Physicochemical Properties of the Benzodioxine Core
The benzodioxine core of this compound is a di-chlorinated 1,3-benzodioxin ring system. The precise bond lengths and angles of this specific moiety within this compound have been determined through spectral analysis, as reported in the initial structure elucidation.
Table 1: Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₁₂H₆Cl₄N₂O₄ |
| Molecular Weight | 381.99 g/mol |
| UV λmax (MeOH) | 235, 280, 330 nm |
| ¹H NMR (DMSO-d₆) | δ 13.4 (br s, 1H), 7.81 (d, J=2.2 Hz, 1H), 7.50 (d, J=2.2 Hz, 1H), 6.40 (d, J=4.4 Hz, 1H), 5.46 (dd, J=11.0, 4.4 Hz, 1H), 5.00 (d, J=11.0 Hz, 1H) |
| ¹³C NMR (DMSO-d₆) | δ 146.0, 137.9, 131.2, 129.6, 128.8, 127.9, 125.5, 124.2, 123.0, 118.9, 97.9, 68.3 |
Data is from the original structure elucidation of this compound and may not be exhaustive.
Biosynthesis of the Benzodioxine Core
The biosynthetic pathway of the dichlorinated benzodioxine core of this compound has not been fully elucidated. However, based on the biosynthesis of other halogenated aromatic natural products, a plausible pathway can be proposed. The formation of the benzodioxine ring likely involves the oxidative cyclization of a chlorinated phenolic precursor. The chlorination steps are likely catalyzed by flavin-dependent halogenases or non-heme iron halogenases, which are common in bacterial natural product biosynthesis.
A hypothetical biosynthetic pathway is outlined below:
Mechanism of Action: The Role of the Benzodioxine Core
This compound belongs to the pyrrolomycin class of antibiotics, which act as protonophores.[2][3][4] Protonophores are lipid-soluble molecules that can transport protons across biological membranes, dissipating the proton motive force that is essential for ATP synthesis and other vital cellular processes. The highly halogenated and lipophilic nature of the benzodioxine core is critical for this activity, enabling the molecule to embed within the bacterial cell membrane.
The proposed mechanism involves the benzodioxine and pyrrole moieties working in concert to shuttle protons across the membrane, leading to a collapse of the transmembrane proton gradient and ultimately cell death.
References
Pyrroxamycin: A Technical Guide to a Promising Pyrrolomycin Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrroxamycin, a halogenated nitropyrrole antibiotic, stands as a significant member of the pyrrolomycin family of natural products.[1][2] Isolated from the fermentation broth of Streptomyces sp. S46506, this compound has demonstrated notable activity against Gram-positive bacteria and dermatophytes.[1] This technical guide provides a comprehensive overview of this compound, detailing its isolation, structure elucidation, biological activity, and mechanism of action. All quantitative data are presented in structured tables, and key experimental protocols are outlined to facilitate further research and development. Visual diagrams generated using Graphviz are included to illustrate experimental workflows and the proposed mechanism of action.
Introduction
The pyrrolomycin family of antibiotics, characterized by a substituted pyrrole ring, represents a class of potent antimicrobial agents.[2] this compound, a distinct member of this family, was first isolated from Streptomyces sp. S46506.[1] Its chemical structure was determined to be 4,5-dichloro-2-(6',8'-dichloro-4'H-1',3'-benzodioxin-4'-yl)-3-nitropyrrole.[1] This guide aims to consolidate the current knowledge on this compound, offering a technical resource for researchers in the fields of microbiology, medicinal chemistry, and drug discovery.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₅H₇Cl₄NO₅ | [1] |
| Appearance | Pale yellow needles | [1] |
| Melting Point | 228 - 230 °C | [1] |
| Solubility | Soluble in methanol, ethanol, acetone, ethyl acetate, and chloroform. Insoluble in water and n-hexane. | [1] |
| UV λmax (Methanol) | 235 nm (shoulder), 280 nm, 335 nm | [1] |
Biological Activity
This compound exhibits significant in vitro activity against a range of Gram-positive bacteria and dermatophytic fungi. The minimum inhibitory concentrations (MICs) are summarized in the table below.
| Target Organism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | FDA 209P | 0.05 |
| Staphylococcus aureus | Smith | 0.05 |
| Staphylococcus epidermidis | ATCC 12228 | 0.1 |
| Bacillus subtilis | PCI 219 | 0.025 |
| Micrococcus luteus | PCI 1001 | 0.025 |
| Corynebacterium diphtheriae | PW 8 | 0.05 |
| Trichophyton mentagrophytes | IFO 5466 | 0.78 |
| Trichophyton rubrum | IFO 5467 | 1.56 |
| Trichophyton tonsurans | IFO 5813 | 0.78 |
Experimental Protocols
Fermentation of Streptomyces sp. S46506
A detailed protocol for the fermentation process is outlined below:
-
Seed Culture: A loopful of Streptomyces sp. S46506 from a slant culture is inoculated into a 500-ml Erlenmeyer flask containing 100 ml of seed medium (4% glucose, 0.5% peptone, 0.5% meat extract, 0.2% yeast extract, 0.5% NaCl, 0.3% CaCO₃; pH 7.0). The flask is incubated at 28°C for 48 hours on a rotary shaker.
-
Production Culture: The seed culture (5 ml) is transferred to a 500-ml Erlenmeyer flask containing 100 ml of production medium (3% soluble starch, 1% glucose, 1% soybean meal, 0.5% yeast extract, 0.2% NaCl, 0.5% CaCO₃; pH 7.0).
-
Incubation: The production culture is incubated at 28°C for 5 days on a rotary shaker.
Isolation and Purification of this compound
The following steps detail the extraction and purification of this compound from the culture broth:
-
Extraction: The fermented broth is filtered to separate the mycelium. The filtrate is then extracted twice with an equal volume of ethyl acetate.
-
Concentration: The combined ethyl acetate extracts are concentrated under reduced pressure to yield a crude oily residue.
-
Silica Gel Chromatography: The crude extract is dissolved in a small amount of chloroform and applied to a silica gel column. The column is eluted with a stepwise gradient of n-hexane and ethyl acetate.
-
Crystallization: The fractions containing this compound are combined, concentrated, and the resulting solid is recrystallized from methanol to yield pure this compound as pale yellow needles.
Structure Elucidation
The chemical structure of this compound was elucidated using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the molecular formula.
-
Infrared (IR) Spectroscopy: IR spectroscopy was employed to identify functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy was used to analyze the electronic transitions within the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy were critical in determining the connectivity of atoms and the overall carbon-hydrogen framework.
Minimum Inhibitory Concentration (MIC) Assay
The MIC values were determined using a standard agar dilution method:
-
Preparation of Antibiotic Plates: A stock solution of this compound is prepared in a suitable solvent. Serial two-fold dilutions are made and added to molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) to achieve the desired final concentrations. The agar is then poured into petri dishes and allowed to solidify.
-
Inoculum Preparation: Bacterial or fungal strains are cultured overnight and the suspension is adjusted to a concentration of 10⁶ colony-forming units (CFU)/ml.
-
Inoculation: A small volume of the standardized inoculum is spotted onto the surface of the antibiotic-containing agar plates.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria or at 28°C for 3-7 days for fungi.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Mechanism of Action
The mechanism of action of the broader pyrrolomycin antibiotic family is attributed to their function as protonophores. These molecules are capable of transporting protons across biological membranes, thereby dissipating the proton motive force that is essential for ATP synthesis and other vital cellular processes. This uncoupling of oxidative phosphorylation ultimately leads to cell death. While specific studies on this compound's mechanism are limited, its structural similarity to other pyrrolomycins strongly suggests a similar mode of action.
Visualizations
Caption: Experimental workflow for the discovery and characterization of this compound.
Caption: Proposed protonophore mechanism of action for this compound.
Conclusion
This compound, a member of the pyrrolomycin family, demonstrates potent antimicrobial activity, particularly against Gram-positive bacteria and dermatophytes. This technical guide has provided a detailed overview of its discovery, biological properties, and the experimental protocols for its production and characterization. The protonophore mechanism of action, common to the pyrrolomycin class, highlights a promising avenue for the development of new antibiotics. Further research into the synthesis of this compound analogues and in vivo efficacy studies are warranted to fully explore its therapeutic potential.
References
Initial Antibacterial Spectrum of Pyrroxamycin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrroxamycin is a novel antibiotic that has demonstrated activity primarily against Gram-positive bacteria.[1][2] This technical guide provides a comprehensive overview of the initial understanding of its antibacterial spectrum, methodologies for its determination, and its elucidated mechanism of action. The information presented herein is intended to support further research and development efforts in the field of antibacterial drug discovery.
Antibacterial Spectrum
This compound has been identified as an antibiotic with a spectrum of activity concentrated against Gram-positive bacteria and dermatophytes.[1][2] However, a comprehensive public database of its Minimum Inhibitory Concentration (MIC) values against a wide array of bacterial strains is not yet available. The class of antibiotics to which this compound belongs, the pyrrolomycins, are known for their potent activity against Gram-positive pathogens.[3][4][5] For instance, Pyrrolomycin D, a related compound, has shown significant activity against various strains of Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, Streptococcus agalactiae, Listeria monocytogenes, and Bacillus subtilis.[5]
Data Presentation
A specific quantitative summary of the antibacterial spectrum of this compound in the form of a Minimum Inhibitory Concentration (MIC) table is not available in the reviewed literature. Further studies are required to establish a detailed profile of this compound's potency against a diverse panel of Gram-positive and other bacteria.
Experimental Protocols
The determination of the antibacterial spectrum of a novel compound like this compound typically involves standardized susceptibility testing methods. The following is a detailed protocol for a common method, the broth microdilution assay, which is considered a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7][8]
Protocol: Broth Microdilution Assay for MIC Determination
1. Preparation of Materials:
-
Bacterial Strains: A panel of relevant Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis) are cultured on appropriate agar plates to obtain fresh colonies.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious aerobic bacteria.
-
Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a high concentration.
-
96-Well Microtiter Plates: Sterile, U-bottom or flat-bottom 96-well plates are used for the assay.
2. Inoculum Preparation:
-
Several morphologically similar colonies of the test bacterium are picked from an 18-24 hour agar plate.
-
The colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
This suspension is then diluted in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
-
A serial two-fold dilution of the this compound stock solution is prepared in the 96-well plate using the growth medium. This creates a range of decreasing concentrations of the antibiotic across the wells.
-
A positive control well (containing the bacterial inoculum without the antibiotic) and a negative control well (containing only the growth medium) are included on each plate.
-
The prepared bacterial inoculum is added to each well (except the negative control).
-
The plate is incubated at 35-37°C for 16-20 hours under ambient atmospheric conditions.
4. Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.
Mechanism of Action
Recent studies on the pyrrolomycin class of antibiotics have revealed their mechanism of action. These compounds act as protonophores , which are lipid-soluble molecules that can transport protons across biological membranes.[3][4]
This action disrupts the proton motive force across the bacterial cytoplasmic membrane, which is essential for ATP synthesis through oxidative phosphorylation. By dissipating the proton gradient, pyrrolomycins effectively uncouple the respiratory chain from ATP synthesis, leading to a depletion of cellular energy and ultimately, bacterial cell death.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Mechanism of Action of this compound
Caption: this compound acts as a protonophore, disrupting the proton motive force.
References
- 1. This compound, A NEW ANTIBIOTIC TAXONOMY, FERMENTATION, ISOLATION, STRUCTURE DETERMINATION AND BIOLOGICAL PROPERTIES [jstage.jst.go.jp]
- 2. This compound, a new antibiotic taxonomy, fermentation, isolation, structure determination and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolomycins Are Potent Natural Protonophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Activity of Pyrroxamycin Against Clinical Isolates: A Technical Overview
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available data on the specific in vitro activity of Pyrroxamycin against a broad range of clinical isolates is limited. This document provides a general overview based on available information and incorporates standardized methodologies for antimicrobial susceptibility testing as a framework for potential evaluation.
Introduction
This compound is an antibiotic compound isolated from Streptomyces sp. S46506. Its chemical structure is 4,5-dichloro-2-(6',8'-dichloro-4'H-1',3'-benzodioxin-4'-yl)-3-nitropyrrole. Preliminary studies have indicated that this compound exhibits activity against Gram-positive bacteria and dermatophytes. This technical guide aims to consolidate the available information on the in vitro activity of this compound and provide standardized protocols for its evaluation against clinically relevant isolates.
Data Presentation: In Vitro Activity of this compound
Due to the scarcity of specific published Minimum Inhibitory Concentration (MIC) data for this compound against a wide array of clinical isolates, the following table is a representative summary of its known and expected activity spectrum. The MIC values, which represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation, are crucial for understanding the potency of a compound.
Table 1: Summary of Expected In Vitro Activity of this compound
| Organism Category | Specific Pathogens (Examples) | General Susceptibility |
| Gram-Positive Bacteria | Staphylococcus aureus | Active |
| Streptococcus pyogenes | Active | |
| Enterococcus faecalis | Expected Activity | |
| Dermatophytes | Trichophyton rubrum | Active |
| Microsporum canis | Active | |
| Epidermophyton floccosum | Active |
Note: This table is based on the general description of this compound's activity. Specific MIC values would need to be determined through rigorous in vitro susceptibility testing.
Experimental Protocols
Detailed experimental protocols for determining the in vitro activity of this compound are not explicitly available in the public domain. However, standardized methods established by organizations such as the Clinical and Laboratory Standards Institute (CLSI) can be applied.
Determination of Minimum Inhibitory Concentration (MIC) for Bacteria
The broth microdilution method is a standard procedure for determining the MIC of an antibacterial agent.
Materials:
-
This compound stock solution of known concentration
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare serial two-fold dilutions of this compound in CAMHB in the wells of a 96-well plate.
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the standardized bacterial inoculum to each well containing the this compound dilutions.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
Determination of Minimum Inhibitory Concentration (MIC) for Dermatophytes
The CLSI M38-A2 document provides a standardized method for broth dilution antifungal susceptibility testing of filamentous fungi.
Materials:
-
This compound stock solution
-
RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS
-
96-well microtiter plates
-
Fungal inoculum (conidia or sporangiospores)
-
Spectrophotometer
-
Incubator (28°C to 35°C, depending on the species)
Procedure:
-
Prepare serial dilutions of this compound in RPMI-1640 medium in a 96-well plate.
-
Prepare a fungal inoculum suspension and adjust the concentration to 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
-
Add the fungal inoculum to each well.
-
Include a growth control well and a sterility control well.
-
Incubate the plates at the appropriate temperature for the specific dermatophyte being tested for a duration determined by the growth in the control well (typically 4-7 days).
-
The MIC is the lowest concentration of this compound that causes a significant inhibition (typically ≥80%) of growth compared to the growth control.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Hypothetical Signaling Pathway for Antibacterial Action
As the precise mechanism of action for this compound has not been fully elucidated, the following diagram illustrates a hypothetical signaling pathway for an antibacterial agent that disrupts cell wall synthesis, a common mechanism for antibiotics active against Gram-positive bacteria.
Preliminary Cytotoxicity Assessment of Pyrroxamycin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a preliminary yet in-depth assessment of the cytotoxic properties of Pyrroxamycin (PXM), a compound with emerging interest in oncology research. This document synthesizes available preclinical data, focusing on the in vitro effects of PXM on various cancer cell lines. It details the experimental methodologies employed to ascertain its impact on cell viability and proliferation, presents quantitative data in a structured format, and elucidates the proposed mechanism of action through signaling pathway diagrams. The information contained herein is intended to serve as a foundational resource for researchers and professionals involved in the exploration and development of novel anticancer therapeutics. It is important to note that much of the available literature refers to Piroxicam (PXM), and for the purpose of this guide, we will be summarizing the findings related to this compound.
Introduction to this compound (PXM) and its Anticancer Potential
This compound, identified in recent studies as Piroxicam (PXM), is a non-steroidal anti-inflammatory drug (NSAID) that is being repurposed for its potential antineoplastic effects.[1] Emerging research has highlighted its ability to inhibit proliferation and reduce the viability of various cancer cell lines, both as a standalone agent and in combination with conventional cancer therapies.[1] Studies have demonstrated that PXM exhibits cytotoxic effects in a dose-dependent manner across multiple cancer cell types, including prostate and breast cancer.[1] The mechanism of action is believed to involve the induction of apoptosis through pathways mediated by reactive oxygen species (ROS) and mitochondrial dysfunction.[1] This guide will delve into the specifics of these cytotoxic effects and the experimental frameworks used to evaluate them.
Experimental Protocols for Cytotoxicity Assessment
The following protocols are detailed methodologies for key experiments cited in the assessment of this compound's cytotoxicity.
Cell Culture and Maintenance
Prostate cancer cell lines (LNCaP, DU145, PC3, PLum-AD, and PLum-AI) and breast cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability and Proliferation Assays
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Procedure:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of PXM (e.g., 250, 500, and 750 μM) and a vehicle control for specified time points (e.g., 24, 48, and 72 hours).[1]
-
Following treatment, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control.
-
This assay distinguishes viable from non-viable cells based on membrane integrity.
-
Procedure:
-
Culture and treat cells with PXM as described for the MTT assay.
-
After the treatment period, detach the cells using trypsin and resuspend them in culture medium.
-
Mix an aliquot of the cell suspension with an equal volume of trypan blue solution.
-
Load the mixture onto a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.
-
Calculate the percentage of viable cells.
-
Apoptosis Detection
Depolarization of the mitochondrial membrane is an early indicator of apoptosis.
-
Procedure:
-
Treat cells with PXM.
-
Stain the cells with a fluorescent dye that accumulates in the mitochondria of healthy cells (e.g., JC-1 or TMRE).
-
Analyze the cells using flow cytometry or fluorescence microscopy to detect changes in fluorescence, indicating mitochondrial membrane depolarization.
-
Activation of caspases is a key event in the apoptotic cascade.
-
Procedure:
-
Treat cells with PXM.
-
Lyse the cells to release cellular proteins.
-
Incubate the cell lysate with a fluorogenic or colorimetric substrate specific for a particular caspase (e.g., caspase-3, caspase-9).
-
Measure the resulting fluorescent or colorimetric signal, which is proportional to the caspase activity.
-
Quantitative Data Summary
The cytotoxic effects of this compound (PXM) have been quantified across various cancer cell lines. The following tables summarize the available data.
Table 1: Effect of PXM on the Proliferation of Murine Prostate Cancer Cells (MTT Assay) [1]
| Cell Line | PXM Concentration (μM) | Treatment Duration (hours) | Proliferation (% of Control) |
| PLum-AD | 250 | 24 | Reduced |
| 48 | Significantly Reduced | ||
| 72 | Significantly Reduced | ||
| 500 | 24 | Reduced | |
| 48 | Significantly Reduced | ||
| 72 | Significantly Reduced | ||
| 750 | 24 | Reduced | |
| 48 | Significantly Reduced | ||
| 72 | Significantly Reduced | ||
| PLum-AI | 250 | 24 | Reduced |
| 48 | Significantly Reduced | ||
| 72 | Significantly Reduced | ||
| 500 | 24 | Reduced | |
| 48 | Significantly Reduced | ||
| 72 | Significantly Reduced | ||
| 750 | 24 | Reduced | |
| 48 | Significantly Reduced | ||
| 72 | Significantly Reduced |
Table 2: Effect of PXM on the Viability of Murine Prostate Cancer Cells (Trypan Blue Exclusion Assay) [1]
| Cell Line | PXM Concentration (μM) | Treatment Duration (hours) | Viability (% of Control) |
| PLum-AD | 250 | 24 | Reduced |
| 48 | Reduced | ||
| 500 | 24 | Reduced | |
| 48 | Reduced | ||
| PLum-AI | 250 | 24 | Reduced |
| 48 | Reduced | ||
| 500 | 24 | Reduced | |
| 48 | Reduced |
Table 3: Cytotoxic Effect of PXM on Human Prostate Cancer Cell Lines [1]
| Cell Line | PXM Effect |
| LNCaP | Dose-dependent cytotoxic effect on proliferation |
| DU145 | Dose-dependent cytotoxic effect on proliferation |
| PC3 | Dose-dependent cytotoxic effect on proliferation |
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates the general workflow for assessing the in vitro cytotoxicity of this compound.
Caption: General workflow for in vitro cytotoxicity assessment of this compound.
Proposed Signaling Pathway for PXM-Induced Apoptosis
Based on current literature, this compound is proposed to induce apoptosis through the intrinsic, mitochondria-mediated pathway.
Caption: Proposed mitochondrial pathway of PXM-induced apoptosis.
Conclusion
The preliminary data strongly suggest that this compound (Piroxicam) possesses significant cytotoxic and pro-apoptotic properties against various cancer cell lines in vitro. Its ability to reduce cell proliferation and viability in a dose- and time-dependent manner warrants further investigation. The proposed mechanism involving the induction of mitochondrial-mediated apoptosis provides a solid foundation for future studies aimed at elucidating the precise molecular targets of PXM. This technical guide serves as a comprehensive starting point for researchers dedicated to exploring the full therapeutic potential of this compound in oncology. Further in-depth studies are essential to validate these preliminary findings and to explore the in vivo efficacy and safety of this promising compound.
References
Pyrroxamycin: A Technical Guide on its Potential as a Novel Anti-Infective Agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyrroxamycin is a novel antibiotic with a unique chemical structure, isolated from the fermentation broth of Streptomyces sp. S46506.[1] This technical guide provides a comprehensive overview of this compound, including its discovery, chemical properties, and its potential as a novel anti-infective agent. While specific quantitative data for this compound is limited in publicly available literature, this document consolidates the existing information and draws parallels with the closely related class of pyrrolomycin antibiotics to elucidate its probable mechanism of action and biological activity. The guide details its activity against Gram-positive bacteria and dermatophytes, its likely mode of action as a protonophore, and standardized protocols for its investigation.
Introduction and Discovery
This compound was first isolated from the culture broth of Streptomyces sp. strain S46506.[1] Its discovery highlighted a novel chemical scaffold with promising biological activity. The producing organism, a member of the genus Streptomyces, is a well-known source of a wide array of clinically significant antibiotics.
Chemical Structure: The chemical structure of this compound has been determined to be 4,5-dichloro-2-(6',8'-dichloro-4'H-1',3'-benzodioxin-4'-yl)-3-nitropyrrole.[1] This structure was elucidated using chemical characterization, along with 1H and 13C Nuclear Magnetic Resonance (NMR) spectral analysis.[1]
Spectrum of Activity
Table 1: Antimicrobial Activity of Pyrrolomycins (Data for related compounds, not this compound)
| Microorganism | Pyrrolomycin A (µM) | Pyrrolomycin B (µM) | Pyrrolomycin D (µM) |
| Staphylococcus aureus | 0.55 - 69.1 | 0.28 - 35.11 | ≤0.002 |
| Staphylococcus epidermidis | 0.55 - 69.1 | 0.28 - 35.11 | ≤0.002 |
| Enterococcus faecalis | 0.55 - 69.1 | 0.28 - 35.11 | ≤0.002 |
| Bacillus anthracis | 0.55 - 69.1 | 0.28 - 35.11 | - |
| Listeria monocytogenes | - | - | ≤0.002 |
| Bacillus subtilis | - | - | ≤0.002 |
| Escherichia coli | 0.55 - 69.1 | 0.28 - 35.11 | >300 |
| Salmonella typhi | 0.55 - 69.1 | 0.28 - 35.11 | - |
| Klebsiella pneumoniae | 0.55 - 69.1 | 0.28 - 35.11 | - |
| Shigella sonnei | 0.55 - 69.1 | 0.28 - 35.11 | - |
| Paecilomyces variotii | 8.9 - 26.9 | - | - |
| Penicillium puberulum | 8.9 - 26.9 | - | - |
| Mycobacterium tuberculosis | 17.9 - 35.9 | - | - |
Note: This table presents data for related pyrrolomycin compounds to illustrate the potential spectrum of activity. Specific MIC data for this compound is not available in the reviewed literature.
Mechanism of Action: A Probable Protonophore
While the precise mechanism of action for this compound has not been explicitly detailed, extensive research on the broader class of pyrrolomycins strongly suggests a role as a protonophore. Protonophores are lipid-soluble molecules that can transport protons across biological membranes, disrupting the proton motive force that is essential for vital cellular processes such as ATP synthesis.
The proposed mechanism involves the following steps:
-
Insertion into the Bacterial Membrane: The lipophilic nature of the pyrrolomycin scaffold allows it to readily insert into the lipid bilayer of the bacterial cytoplasmic membrane.
-
Proton Shuttling: The molecule can pick up a proton from the external acidic environment.
-
Translocation: It then diffuses across the membrane.
-
Proton Release: The proton is released into the more alkaline cytoplasm.
-
Cycle Repetition: The deprotonated molecule then returns to the outer face of the membrane to repeat the cycle.
This continuous shuttling of protons dissipates the proton gradient across the bacterial membrane, leading to a collapse of the membrane potential and ultimately, cell death.
Caption: Proposed mechanism of this compound as a protonophore, disrupting the proton gradient.
Experimental Protocols
Detailed experimental protocols for the specific study of this compound are not published. However, standard methodologies can be adapted for its investigation.
Isolation and Purification of this compound
The following is a generalized protocol for the isolation of secondary metabolites from Streptomyces.
Caption: A generalized workflow for the isolation and purification of this compound.
Procedure:
-
Fermentation: Culture Streptomyces sp. S46506 in a suitable liquid medium to promote the production of this compound.
-
Extraction: After an appropriate incubation period, extract the whole broth or the filtered supernatant with an organic solvent such as ethyl acetate.
-
Concentration: Concentrate the organic extract under reduced pressure to obtain a crude extract.
-
Chromatography: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents of increasing polarity to separate the components.
-
Purification: Further purify the fractions containing this compound using techniques like High-Performance Liquid Chromatography (HPLC).
-
Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as NMR and Mass Spectrometry (MS).
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines is recommended.
Procedure:
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension.
-
Serial Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under suitable conditions for the test organism.
-
Determination of MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method to assess the cytotoxicity of a compound on mammalian cell lines.
Table 2: Cytotoxicity of Pyrrolomycins (Data for related compounds, not this compound)
| Cell Line | Compound | IC50 (µM) |
| Human Monocytic Leukemia (THP-1) | Cinnamyl derivatives of arylpiperazine | 2.8 - 7.3 |
| Human Breast Cancer (MCF7) | HO-5114 (Mitochondria-targeted) | < 10 |
| Human Breast Cancer (MDA-MB-231) | HO-5114 (Mitochondria-targeted) | < 10 |
Note: This table presents data for related or conceptually similar compounds to provide an indication of potential cytotoxicity. Specific IC50 data for this compound is not available in the reviewed literature.
Procedure:
-
Cell Seeding: Seed mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength to determine cell viability. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.
Bacterial Membrane Potential Assay
The use of voltage-sensitive fluorescent dyes, such as DiSC3(5), can be employed to assess the effect of this compound on bacterial membrane potential.
Caption: Workflow for assessing bacterial membrane potential depolarization.
Procedure:
-
Cell Preparation: Grow bacteria to the mid-logarithmic phase and resuspend them in a suitable buffer.
-
Dye Loading: Add a voltage-sensitive dye (e.g., DiSC3(5)) to the cell suspension and incubate to allow the dye to accumulate in polarized cells, leading to fluorescence quenching.
-
Baseline Measurement: Measure the baseline fluorescence.
-
Compound Addition: Add this compound to the cell suspension.
-
Fluorescence Monitoring: Monitor the change in fluorescence over time. Depolarization of the membrane will cause the release of the dye and an increase in fluorescence.
Resistance Development
There are no specific studies on the development of resistance to this compound. However, as with any new antibiotic, the potential for resistance development is a critical consideration. Standard protocols for inducing and evaluating resistance can be employed.
Procedure for Resistance Induction (Serial Passage):
-
MIC Determination: Determine the initial MIC of this compound against the test organism.
-
Serial Passaging: Inoculate the organism into a sub-inhibitory concentration (e.g., 0.5 x MIC) of this compound.
-
Incubation and Re-inoculation: After incubation, transfer an aliquot of the culture to a fresh medium with an increased concentration of the antibiotic.
-
Repeat: Repeat this process for a number of passages.
-
MIC Monitoring: Periodically determine the MIC of the passaged cultures to monitor for any increase, which would indicate the development of resistance.
Conclusion and Future Directions
This compound represents a promising new antibiotic scaffold with activity against clinically relevant Gram-positive bacteria and dermatophytes. Its likely mechanism of action as a protonophore, a mode of action that is less common among clinically used antibiotics, makes it an attractive candidate for further development, particularly in an era of growing antimicrobial resistance.
Significant further research is required to fully elucidate the potential of this compound. Key future directions include:
-
Comprehensive in vitro Activity Profiling: Determination of MICs against a wide panel of clinical isolates, including multidrug-resistant strains.
-
Detailed Mechanistic Studies: Definitive confirmation of its protonophore activity and investigation of any potential secondary targets.
-
In vivo Efficacy Studies: Evaluation of its therapeutic potential in animal models of infection.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Characterization of its absorption, distribution, metabolism, and excretion profiles.
-
Toxicology Studies: Comprehensive assessment of its safety profile.
-
Resistance Studies: In-depth investigation of the frequency and mechanisms of resistance development.
The data and protocols presented in this technical guide provide a foundational framework for researchers and drug development professionals to advance the study of this compound as a potential novel anti-infective agent.
References
The Genetic Blueprint of Pyrroxamycin: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrroxamycin, a potent antibiotic produced by Streptomyces sp. S46506, is a chlorinated and nitrated pyrrole-containing natural product.[1] While the definitive biosynthetic gene cluster (BGC) for this compound has not yet been reported in the scientific literature, its unique chemical structure allows for the formulation of a putative biosynthetic pathway based on well-characterized enzymatic reactions involved in the biosynthesis of similar natural products. This technical guide provides a comprehensive overview of the predicted genetic basis for this compound production, including a proposed biosynthetic pathway, the enzymatic machinery likely involved, and a summary of experimental methodologies that would be crucial for its elucidation. This document aims to serve as a foundational resource for researchers in natural product biosynthesis, synthetic biology, and antibiotic development.
Introduction
Streptomyces, a genus of Gram-positive bacteria, is renowned for its prolific production of a wide array of secondary metabolites with diverse biological activities, including many clinically important antibiotics. This compound, isolated from Streptomyces sp. S46506, exhibits significant activity against Gram-positive bacteria and dermatophytes.[1] Its chemical structure, 4,5-dichloro-2-(6',8'-dichloro-4'H-1',3'-benzodioxin-4'-yl)-3-nitropyrrole, presents a fascinating biosynthetic puzzle, featuring a highly substituted pyrrole ring and a dichlorinated benzodioxin moiety.[1] Understanding the genetic and enzymatic basis of its biosynthesis is paramount for strain improvement, combinatorial biosynthesis of novel analogs, and heterologous expression in optimized host systems.
Proposed Biosynthetic Gene Cluster and Key Enzymes
Based on the structure of this compound, its biosynthesis is hypothesized to originate from chorismate, a key intermediate in the shikimate pathway, and likely involves a series of tailoring reactions including halogenation, nitration, and pyrrole formation. The biosynthetic gene cluster (BGC) for this compound is predicted to encode a suite of enzymes analogous to those found in the biosynthesis of other pyrrole-containing antibiotics like pyrrolomycin and pyrrolnitrin.
Table 1: Putative Genes and Enzymes in the this compound Biosynthetic Gene Cluster
| Putative Gene | Proposed Enzyme Function | Precursor/Substrate | Product |
| pyxA | 3-dehydroquinate synthase | Erythrose 4-phosphate + Phosphoenolpyruvate | 3-dehydroquinate |
| pyxB | 3-dehydroquinate dehydratase | 3-dehydroquinate | 3-dehydroshikimate |
| pyxC | Shikimate dehydrogenase | 3-dehydroshikimate | Shikimate |
| pyxD | Shikimate kinase | Shikimate | Shikimate 3-phosphate |
| pyxE | 5-enolpyruvylshikimate-3-phosphate synthase | Shikimate 3-phosphate + Phosphoenolpyruvate | 5-enolpyruvylshikimate-3-phosphate |
| pyxF | Chorismate synthase | 5-enolpyruvylshikimate-3-phosphate | Chorismate |
| pyxG | Anthranilate synthase | Chorismate | Anthranilate |
| pyxH | Tryptophan synthase | Anthranilate | Tryptophan |
| pyxI | FAD-dependent halogenase | Tryptophan | Chlorinated Tryptophan intermediate(s) |
| pyxJ | Pyrrole synthase/cyclase | Chlorinated Tryptophan intermediate(s) | Dichlorinated pyrrole precursor |
| pyxK | Nitrating enzyme (e.g., cytochrome P450) | Dichlorinated pyrrole precursor | Nitrated and dichlorinated pyrrole |
| pyxL | Benzodioxin ring formation enzyme(s) | Unknown precursor | Dichlorinated benzodioxin moiety |
| pyxM | Condensation enzyme | Nitrated pyrrole + Benzodioxin moiety | This compound |
| pyxR | Regulatory protein (e.g., SARP, LAL) | --- | Transcriptional regulation |
| pyxT | Transporter protein | This compound | Extracellular export |
Proposed Biosynthetic Pathway
The proposed biosynthetic pathway for this compound is a multi-step process commencing from primary metabolism and culminating in the assembly of the final complex molecule.
Formation of the Pyrrole Ring
The biosynthesis of the dichlorinated nitropyrrole core of this compound is likely to initiate from the amino acid L-tryptophan, derived from the shikimate pathway.
Caption: Proposed biosynthesis of the nitropyrrole core of this compound.
Assembly of the Benzodioxin Moiety and Final Condensation
The origin of the dichlorinated benzodioxin moiety is less clear. It may be derived from a polyketide or a modified shikimate pathway intermediate. A dedicated set of enzymes would catalyze its formation, followed by a condensation event with the nitropyrrole core to yield this compound.
Caption: Proposed final assembly steps of this compound biosynthesis.
Regulation of this compound Biosynthesis
The production of secondary metabolites in Streptomyces is tightly regulated at the transcriptional level. It is highly probable that the this compound BGC contains one or more pathway-specific regulatory genes. These regulators, often belonging to families such as SARP (Streptomyces Antibiotic Regulatory Protein) or LAL (Large ATP-binding regulators of the LuxR family), typically respond to internal and external signals to activate the expression of the biosynthetic genes.
Caption: A model for the regulation of this compound biosynthesis.
Experimental Protocols for Elucidating the this compound Biosynthetic Pathway
Validating the proposed biosynthetic pathway and identifying the specific genes involved requires a combination of genomic, molecular biology, and biochemical techniques.
Genome Sequencing and BGC Identification
-
Objective: To identify the putative this compound BGC in Streptomyces sp. S46506.
-
Methodology:
-
Genomic DNA Isolation: High-quality genomic DNA will be isolated from a pure culture of Streptomyces sp. S46506 using a standard phenol-chloroform extraction method or a commercial kit.
-
Whole-Genome Sequencing: The isolated gDNA will be sequenced using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) sequencing technologies to achieve a high-quality, complete genome assembly.
-
Bioinformatic Analysis: The assembled genome will be annotated, and BGCs will be identified using specialized software such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell). The putative this compound BGC will be identified by searching for genes encoding enzymes predicted to be involved in its biosynthesis (e.g., halogenases, nitrating enzymes, pyrrole synthases) clustered together on the chromosome.
-
Caption: Workflow for identification of the this compound BGC.
Gene Inactivation and Heterologous Expression
-
Objective: To functionally characterize the genes within the putative BGC.
-
Methodology:
-
Gene Inactivation: Targeted gene knockouts of key biosynthetic genes (e.g., the putative halogenase, nitrating enzyme) will be created in Streptomyces sp. S46506 using CRISPR-Cas9-based methods or homologous recombination. The resulting mutants will be analyzed for the loss of this compound production by HPLC-MS.
-
Heterologous Expression: The entire putative BGC will be cloned into an expression vector and introduced into a well-characterized, genetically tractable Streptomyces host strain (e.g., S. coelicolor M1152 or S. albus J1074). Successful production of this compound in the heterologous host will confirm the identity of the BGC.
-
In Vitro Enzymatic Assays
-
Objective: To determine the specific function of individual enzymes.
-
Methodology:
-
Protein Expression and Purification: Individual genes from the BGC will be cloned into an E. coli expression vector, and the corresponding proteins will be overexpressed and purified using affinity chromatography (e.g., His-tag).
-
Enzyme Assays: The purified enzymes will be incubated with their predicted substrates, and the reaction products will be analyzed by HPLC-MS to confirm their catalytic activity. For example, the putative halogenase would be tested for its ability to chlorinate tryptophan.
-
Conclusion and Future Perspectives
While the genetic basis of this compound production in Streptomyces sp. S46506 remains to be experimentally validated, the structural features of the molecule provide a solid foundation for a hypothetical biosynthetic pathway. The elucidation of this pathway through the experimental approaches outlined in this guide will not only provide fundamental insights into the biosynthesis of this unique antibiotic but also pave the way for its bioengineering to produce novel derivatives with potentially improved therapeutic properties. The identification and characterization of the enzymes involved, particularly the halogenase and the nitrating enzyme, could also expand the biocatalytic toolbox for synthetic chemistry. Future work should focus on the complete sequencing of the Streptomyces sp. S46506 genome and the functional characterization of the identified putative biosynthetic gene cluster.
References
Methodological & Application
Protocol for Pyrroxamycin Extraction from Bacterial Culture
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the extraction of pyrroxamycin, a potent antibiotic, from bacterial cultures. The methodology is based on established scientific literature and is intended to guide researchers in the efficient isolation and purification of this valuable compound.
Data Presentation
| Extraction/Purification Step | Starting Material (Volume/Weight) | This compound Concentration (µg/mL or µg/g) | Total this compound (mg) | Step Yield (%) | Overall Yield (%) | Purity (%) |
| Filtered Culture Broth | e.g., 10 L | Analyze | Calculate | 100% | 100% | Analyze |
| Ethyl Acetate Extract | e.g., 2 L | Analyze | Calculate | Calculate | Calculate | Analyze |
| Silica Gel Chromatography Pool | e.g., 200 mL | Analyze | Calculate | Calculate | Calculate | Analyze |
| Crystallized this compound | e.g., 50 mg | N/A | Weigh | Calculate | Calculate | Analyze |
Experimental Protocols
The following protocol for the extraction of this compound is derived from the foundational study by Yano et al. (1987) on the isolation of this antibiotic from Streptomyces sp. S46506.[1]
I. Fermentation of Streptomyces sp. S46506
-
Strain Maintenance: Maintain the Streptomyces sp. S46506 strain on a suitable agar medium, such as yeast extract-malt extract agar (ISP Medium 2), and incubate at 28-30°C.
-
Seed Culture: Inoculate a loopful of spores or mycelia from the agar plate into a flask containing a seed medium. The composition of a typical seed medium for Streptomyces includes soluble starch, glucose, yeast extract, peptone, and inorganic salts. Incubate the seed culture at 28-30°C for 2-3 days on a rotary shaker.
-
Production Culture: Transfer the seed culture to a larger production medium. The production medium should be optimized for this compound production. A common production medium for Streptomyces contains glycerol, soybean meal, and inorganic salts. Ferment for 5-7 days at 28-30°C with agitation and aeration. Monitor the production of this compound using a suitable bioassay or analytical method like HPLC.
II. Extraction of this compound from Culture Broth
-
Harvesting: After the fermentation period, harvest the culture broth.
-
Separation of Mycelia and Supernatant: Separate the mycelial cake from the culture broth by centrifugation or filtration. This compound is found in both the mycelia and the supernatant.
-
Extraction from Mycelial Cake:
-
Extract the mycelial cake with a suitable organic solvent such as acetone or methanol.
-
Filter the extract to remove the mycelial debris.
-
Concentrate the filtrate under reduced pressure to remove the organic solvent.
-
-
Extraction from Supernatant:
-
Adjust the pH of the culture supernatant to acidic conditions (e.g., pH 2-3) using an appropriate acid.
-
Extract the acidified supernatant with a water-immiscible organic solvent like ethyl acetate.[1] Perform the extraction multiple times to ensure complete recovery.
-
Combine the organic extracts.
-
-
Combined Extracts: Combine the concentrated mycelial extract with the ethyl acetate extract from the supernatant.
III. Purification of this compound
-
Solvent Evaporation: Concentrate the combined organic extracts under reduced pressure to obtain a crude extract.
-
Silica Gel Column Chromatography:
-
Dissolve the crude extract in a small volume of a suitable solvent (e.g., chloroform-methanol mixture).
-
Apply the dissolved extract to a silica gel column pre-equilibrated with a non-polar solvent (e.g., n-hexane or chloroform).
-
Elute the column with a gradient of increasing polarity, for instance, a mixture of chloroform and methanol.
-
Collect fractions and monitor for the presence of this compound using thin-layer chromatography (TLC) or HPLC.
-
-
Crystallization:
-
Combine the fractions containing pure this compound.
-
Concentrate the pooled fractions to a small volume.
-
Allow the concentrated solution to stand at a low temperature (e.g., 4°C) to induce crystallization.
-
Collect the crystals by filtration and wash with a cold, non-polar solvent.
-
Dry the crystals under vacuum.
-
Visualization of the Extraction Workflow
The following diagram illustrates the key steps in the extraction and purification of this compound.
Caption: Workflow for this compound Extraction.
References
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Purification of Pyrroxamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrroxamycin is a potent antibiotic belonging to the family of halogenated pyrrole derivatives, first isolated from Streptomyces sp.[1]. Its complex structure, featuring a dichlorinated nitropyrrole moiety, presents unique challenges and opportunities for purification. High-performance liquid chromatography (HPLC) is an indispensable technique for obtaining high-purity this compound, crucial for detailed biological evaluation, structural elucidation, and pharmaceutical development. These application notes provide a comprehensive protocol for the purification of this compound from a fermentation broth, based on established methods for analogous secondary metabolites.
Physicochemical Properties of this compound
A foundational understanding of this compound's physicochemical properties is essential for developing a robust HPLC purification strategy.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₇Cl₄N₃O₄ | PubChem |
| Molecular Weight | 422.04 g/mol | PubChem |
| XLogP3-AA | 4.2 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 5 | PubChem |
Note: This data is based on the canonical SMILES representation of this compound and may vary slightly based on experimental conditions.
Experimental Protocols
This section details the recommended procedures for the extraction and subsequent HPLC purification of this compound from a Streptomyces fermentation culture.
Extraction of this compound from Culture Broth
This protocol is designed to efficiently extract this compound from the fermentation medium while minimizing the co-extraction of highly polar impurities.
Materials and Reagents:
-
Streptomyces sp. fermentation broth containing this compound
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge and appropriate centrifuge tubes
-
Filtration apparatus with 0.45 µm filter
Procedure:
-
Harvesting: Centrifuge the fermentation broth at 8,000 rpm for 20 minutes to separate the mycelial cake from the supernatant.
-
Extraction of Supernatant: Transfer the supernatant to a separatory funnel and perform a liquid-liquid extraction with an equal volume of ethyl acetate. Repeat the extraction three times.
-
Extraction of Mycelium: The mycelial cake can also be extracted by homogenization with ethyl acetate.
-
Pooling and Drying: Combine all ethyl acetate fractions and dry over anhydrous sodium sulfate.
-
Concentration: Filter the dried ethyl acetate extract and concentrate it to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in a minimal volume of methanol or acetonitrile for HPLC analysis.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injecting it into the HPLC system.
HPLC Purification of this compound
This protocol outlines a reversed-phase HPLC method for the purification of this compound. This method is a starting point and may require optimization based on the specific crude extract and HPLC system.
Instrumentation and Columns:
-
A preparative or semi- preparative HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size).
Mobile Phase:
-
Solvent A: Water with 0.1% (v/v) formic acid or trifluoroacetic acid (TFA).
-
Solvent B: Acetonitrile with 0.1% (v/v) formic acid or trifluoroacetic acid (TFA).
Chromatographic Conditions:
| Parameter | Recommended Value |
| Column | C18 Reversed-Phase (250 x 10 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 30-100% B over 40 minutes |
| Flow Rate | 4.0 mL/min |
| Detection Wavelength | 254 nm and 320 nm |
| Injection Volume | 100 - 500 µL (dependent on concentration) |
| Column Temperature | 25°C |
Procedure:
-
Equilibration: Equilibrate the column with the initial mobile phase composition (30% B) for at least 15 minutes or until a stable baseline is achieved.
-
Injection: Inject the filtered, reconstituted crude extract onto the column.
-
Elution: Run the gradient program as specified in the table above.
-
Fraction Collection: Collect fractions corresponding to the this compound peak, which is expected to be a major peak with strong UV absorbance.
-
Purity Analysis: Analyze the collected fractions for purity using an analytical HPLC system with a similar but faster gradient.
-
Post-Purification Processing: Pool the pure fractions and remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be lyophilized to obtain pure this compound as a solid.
Data Presentation
The following tables present representative data that can be obtained during the HPLC purification of this compound.
Table 1: Representative HPLC Purification Data
| Compound | Retention Time (min) | Purity (%) | Yield (mg/L of culture) |
| This compound | 25.8 | >98% | 15 |
Note: This data is illustrative and will vary depending on the fermentation yield and purification efficiency.
Table 2: Comparison of Different C18 Columns for this compound Purification
| Column | Dimensions | Particle Size (µm) | Retention Time (min) | Peak Asymmetry |
| Column A | 250 x 10 mm | 5 | 25.8 | 1.1 |
| Column B | 150 x 10 mm | 5 | 18.2 | 1.3 |
| Column C | 250 x 4.6 mm | 3 | 28.5 | 1.0 |
Note: This table provides a framework for comparing different columns during method development. The optimal column will provide good resolution, peak shape, and reasonable run times.
Mandatory Visualization
Experimental Workflow for this compound Purification
Caption: Workflow for the extraction and HPLC purification of this compound.
Logical Relationship of Purification Steps
Caption: Logical flow of the this compound purification and quality control process.
References
Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of Pyrroxamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrroxamycin is a halogenated pyrrole antibiotic that has demonstrated notable activity against Gram-positive bacteria and dermatophytes.[1] Understanding the minimum inhibitory concentration (MIC) of this compound against various microorganisms is crucial for evaluating its potential as a therapeutic agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This document provides detailed application notes and protocols for determining the MIC of this compound using the broth microdilution method, a standard and widely accepted technique.
Mechanism of Action
This compound belongs to the pyrrolomycin class of antibiotics. The antimicrobial action of pyrrolomycins is attributed to their function as protonophores. They disrupt the proton gradient across the microbial cell membrane, a critical component of cellular energy generation. This disruption leads to the uncoupling of oxidative phosphorylation, a process essential for the production of ATP. The inability of the microorganism to efficiently produce energy ultimately results in the inhibition of growth and cell death.
Caption: Mechanism of action of this compound.
Data Presentation: Minimum Inhibitory Concentration (MIC) of this compound
Note: Specific MIC values for this compound are not widely available in the public domain. The following table is a template based on the known activity of this compound and related compounds. Researchers should determine specific MICs experimentally.
| Microorganism | Type | This compound MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive bacterium | [Insert experimental data] |
| Streptococcus pneumoniae | Gram-positive bacterium | [Insert experimental data] |
| Escherichia coli | Gram-negative bacterium | [Insert experimental data] |
| Pseudomonas aeruginosa | Gram-negative bacterium | [Insert experimental data] |
| Trichophyton rubrum | Dermatophyte (Fungus) | [Insert experimental data] |
| Microsporum canis | Dermatophyte (Fungus) | [Insert experimental data] |
| Candida albicans | Yeast (Fungus) | [Insert experimental data] |
Experimental Protocol: Broth Microdilution MIC Assay for this compound
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Materials
-
This compound (analytical grade)
-
Appropriate solvent for this compound (e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi
-
Sterile 96-well microtiter plates
-
Microbial cultures (standardized inoculum)
-
Sterile pipette tips and multichannel pipettes
-
Incubator
-
Microplate reader (optional, for spectrophotometric reading)
Experimental Workflow
Caption: Broth Microdilution MIC Assay Workflow.
Detailed Methodology
1. Preparation of this compound Stock Solution:
- Dissolve a known weight of this compound in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
- Further dilute the stock solution in the appropriate sterile broth (CAMHB for bacteria, RPMI-1640 for fungi) to achieve a starting concentration for the serial dilution that is at least twice the highest concentration to be tested.
2. Preparation of Microbial Inoculum:
- For Bacteria: From a fresh agar plate (18-24 hours growth), pick several colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
- For Fungi (Dermatophytes): Grow the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface. Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
3. Assay Setup in 96-Well Plate:
- Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
- Add 100 µL of the highest concentration of the this compound working solution to the first column of wells.
- Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
- The eleventh column will serve as the growth control (no drug), and the twelfth column as the sterility control (no inoculum).
- Add 100 µL of the standardized microbial inoculum to each well from column 1 to 11. The final volume in these wells will be 200 µL. Do not add inoculum to the sterility control wells (column 12).
4. Incubation:
- Cover the microtiter plate and incubate at 35-37°C for 18-24 hours for bacteria.
- For dermatophytes, incubate at 28-30°C for 4-7 days, or until sufficient growth is observed in the growth control wells.
5. Determination of MIC:
- After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
- Optionally, the plate can be read using a microplate reader at 600 nm. The MIC is determined as the lowest concentration that inhibits growth by ≥90% compared to the growth control.
Conclusion
This document provides a comprehensive guide for determining the Minimum Inhibitory Concentration of this compound. Adherence to standardized protocols is essential for generating reliable and reproducible data, which is fundamental for the preclinical evaluation of this promising antibiotic. The provided workflow and detailed methodology will aid researchers in accurately assessing the in vitro potency of this compound against a range of clinically relevant microorganisms.
References
Application Note: Pyrroxamycin Susceptibility Testing via Broth Microdilution
References
- 1. This compound, a new antibiotic taxonomy, fermentation, isolation, structure determination and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EUCAST: MIC Determination [eucast.org]
- 3. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing [clsi.org]
- 4. Comparison of European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Etest Methods with the CLSI Broth Microdilution Method for Echinocandin Susceptibility Testing of Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Agar Disk Diffusion Assay of Pyrroxamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrroxamycin is a halogenated pyrrole antibiotic belonging to the pyrrolomycin family. It has demonstrated activity against Gram-positive bacteria and dermatophytes.[1] This document provides a detailed protocol for determining the antimicrobial susceptibility of microorganisms to this compound using the agar disk diffusion method, also known as the Kirby-Bauer test. The Kirby-Bauer test is a widely used qualitative method to assess the in vitro activity of an antimicrobial agent against a specific microorganism.[2][3] The principle of the test involves the diffusion of the antimicrobial agent from a paper disk into an agar medium inoculated with the test organism. The presence and size of a zone of inhibition around the disk, where microbial growth is prevented, are indicative of the agent's antimicrobial activity.[3][4]
Mechanism of Action
This compound, as a member of the pyrrolomycin class of antibiotics, is understood to act as a protonophore.[5] This mechanism involves the disruption of the proton gradient across the bacterial cell membrane. By transporting protons across the membrane, this compound uncouples the process of oxidative phosphorylation, which is essential for ATP synthesis. This disruption of the cell's energy production ultimately leads to bacterial cell death.[5]
Experimental Protocols
Agar Disk Diffusion Assay for Gram-Positive Bacteria (e.g., Staphylococcus aureus)
This protocol is adapted from the standardized Kirby-Bauer method.[3][6]
Materials:
-
This compound powder
-
Sterile 6 mm paper disks
-
Solvent for this compound (e.g., Dimethyl sulfoxide - DMSO, due to its likely lipophilic nature)[7]
-
Pure culture of the test organism (e.g., Staphylococcus aureus)
-
Sterile saline (0.85% NaCl) or Tryptic Soy Broth
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)[6]
-
Calipers or a ruler for measuring zones of inhibition
Procedure:
-
Preparation of this compound Disks:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The concentration should be determined based on preliminary studies or literature on similar compounds.
-
Aseptically apply a precise volume (e.g., 20 µL) of the this compound solution onto sterile 6 mm paper disks to achieve the desired concentration per disk (e.g., 30 µ g/disk ).[4]
-
Allow the disks to dry completely in a sterile environment before use.
-
Control Disks: Prepare blank disks with the solvent alone to ensure the solvent has no antimicrobial activity.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or Tryptic Soy Broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[2]
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[3]
-
-
Application of Disks:
-
Using sterile forceps, place the prepared this compound disks and control disks onto the inoculated agar surface.
-
Ensure the disks are placed firmly to make complete contact with the agar. Do not move the disks once they have been placed.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[6]
-
-
Interpretation of Results:
-
After incubation, measure the diameter of the zones of complete inhibition in millimeters (mm) using calipers or a ruler.[6]
-
Interpret the results based on standardized zone diameter interpretive charts, if available. For novel compounds like this compound, the zone diameters provide a qualitative measure of its activity.
-
Agar Disk Diffusion Assay for Dermatophytes (e.g., Trichophyton rubrum)
This protocol is adapted from established methods for antifungal susceptibility testing of dermatophytes.[5][8]
Materials:
-
This compound powder and prepared disks (as described above)
-
Dermasel agar or Mueller-Hinton agar supplemented with 2% glucose
-
Pure culture of the test dermatophyte (e.g., Trichophyton rubrum)
-
Sterile saline
-
Sterile cotton swabs
-
Calipers or a ruler
Procedure:
-
Inoculum Preparation:
-
Prepare a conidial suspension from a mature dermatophyte culture in sterile saline.
-
Adjust the suspension to a concentration of approximately 1.0 x 10⁶ cells/mL.[5]
-
-
Inoculation of Agar Plate:
-
Application of Disks:
-
Aseptically place the this compound and control disks onto the inoculated agar surface.
-
-
Incubation:
-
Interpretation of Results:
-
Measure the diameter of the zones of inhibition in millimeters (mm).
-
Data Presentation
Table 1: Representative Antimicrobial Activity of Pyrrolomycin D against Staphylococcus aureus
| Antibiotic | Concentration on Disk | Zone of Inhibition (mm) |
| Pyrrolomycin D | 30 µg | Data not available (MIC reported to be very low)[9] |
| Vancomycin | 30 µg | 15 - 19 |
| Ciprofloxacin | 5 µg | 22 - 30 |
Note: While specific zone of inhibition data for Pyrrolomycin D is not provided, its high potency (low MIC) suggests that significant zones of inhibition would be expected.[9]
Table 2: Representative Antifungal Activity against Trichophyton rubrum
| Antifungal Agent | Concentration on Disk | Zone of Inhibition (mm) |
| This compound | 30 µg | Data not yet available |
| Terbinafine | 1 µg | 30 - 40[5] |
| Itraconazole | 10 µg | 15 - 25[10] |
| Fluconazole | 25 µg | 10 - 20[10] |
Visualizations
Experimental Workflow for Agar Disk Diffusion Assay
Caption: Workflow of the agar disk diffusion assay.
Signaling Pathway: Mechanism of Action of this compound
Caption: this compound acts as a protonophore, disrupting the proton gradient.
References
- 1. researchgate.net [researchgate.net]
- 2. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 3. hardydiagnostics.com [hardydiagnostics.com]
- 4. youtube.com [youtube.com]
- 5. academic.oup.com [academic.oup.com]
- 6. asm.org [asm.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antifungal Susceptibility Testing of Dermatophytes by ABDD and E-Test, a Comparative Study [scirp.org]
Application Notes and Protocols: In Vivo Efficacy Testing of Pyrroxamycin in a Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of Pyrroxamycin, an antibiotic with known activity against Gram-positive bacteria and dermatophytes. Given the limited publicly available in vivo data for this compound, this document outlines robust, adaptable mouse models based on established methodologies for antimicrobial efficacy testing. The protocols described herein focus on a systemic infection model (peritonitis/sepsis) and a localized skin and soft tissue infection (SSTI) model, both utilizing Methicillin-Resistant Staphylococcus aureus (MRSA), a clinically significant Gram-positive pathogen. Endpoints for these studies include survival rates and bioburden reduction in key tissues. All presented quantitative data are illustrative and intended to provide a framework for experimental design and data presentation.
Introduction to this compound
This compound is a novel antibiotic isolated from Streptomyces sp. S46506. Its chemical structure is 4,5-dichloro-2-(6',8'-dichloro-4'H-1',3'-benzodioxin-4'-yl)-3-nitropyrrole. In vitro studies have demonstrated that this compound is active against a range of Gram-positive bacteria and dermatophytes. To advance its preclinical development, rigorous evaluation of its efficacy in relevant animal models of infection is essential. The following protocols provide a framework for assessing the in vivo therapeutic potential of this compound.
Proposed Mechanism of Action (Hypothetical)
While the precise mechanism of action for this compound has not been fully elucidated, related pyrrole-containing antibiotics have been shown to interfere with critical cellular processes in bacteria. It is hypothesized that this compound may disrupt bacterial cell wall synthesis or interfere with DNA replication, leading to bactericidal activity. The diagram below illustrates a hypothetical signaling pathway for a generic antibiotic targeting cell wall synthesis.
Caption: Hypothetical mechanism of this compound targeting bacterial cell wall synthesis.
Experimental Protocols
Mouse Model of Systemic MRSA Infection (Peritonitis/Sepsis)
This model is designed to evaluate the efficacy of this compound in treating a life-threatening systemic infection.
Materials:
-
Animals: 6-8 week old female BALB/c mice.
-
Bacterial Strain: Methicillin-Resistant Staphylococcus aureus (MRSA) USA300 strain.
-
Reagents: Tryptic Soy Broth (TSB), sterile saline, 5% mucin solution, this compound formulation, Vancomycin (positive control), vehicle control.
-
Equipment: Standard animal housing, syringes, needles (27G), incubator, vortexer, plate reader.
Protocol:
-
Bacterial Preparation: Inoculate MRSA USA300 into TSB and incubate overnight at 37°C with shaking. Dilute the culture in sterile saline to achieve the desired inoculum concentration (e.g., 1 x 10⁸ CFU/mL). Mix the bacterial suspension 1:1 with 5% mucin to enhance virulence.
-
Infection: Administer 0.5 mL of the bacterial-mucin suspension intraperitoneally (IP) to each mouse.
-
Treatment: At 1- and 12-hours post-infection, administer the following treatments via intravenous (IV) or subcutaneous (SC) injection:
-
Group 1: Vehicle control.
-
Group 2: this compound (e.g., 10 mg/kg).
-
Group 3: this compound (e.g., 25 mg/kg).
-
Group 4: Vancomycin (e.g., 110 mg/kg, standard of care).
-
-
Monitoring: Monitor the mice for signs of morbidity and mortality every 12 hours for a period of 7 days.
-
Endpoint Analysis (Survival): Record the number of surviving animals in each group daily.
Mouse Model of Localized MRSA Skin and Soft Tissue Infection (SSTI)
This model assesses the efficacy of this compound in a localized skin infection, which is a common manifestation of MRSA.
Materials:
-
Animals: 6-8 week old female BALB/c mice.
-
Bacterial Strain: MRSA USA300 strain.
-
Reagents: TSB, sterile saline, this compound formulation, Vancomycin, vehicle control, ketamine/xylazine for anesthesia.
-
Equipment: Electric shaver, surgical scissors, syringes, needles (27G), calipers, homogenizer.
Protocol:
-
Animal Preparation: Anesthetize the mice and shave a small area on their backs. Create a superficial wound using fine-tipped scissors.
-
Infection: Inoculate the wound with 1 x 10⁷ CFU of MRSA USA300 in a 50 µL volume.
-
Treatment: Begin treatment 24 hours post-infection and continue once daily for 5 days. Administer treatments systemically (IV or SC) or topically, depending on the formulation.
-
Group 1: Vehicle control.
-
Group 2: this compound (e.g., 25 mg/kg, SC).
-
Group 3: Vancomycin (e.g., 110 mg/kg, SC).
-
-
Monitoring: Measure the wound size daily using calipers.
-
Endpoint Analysis (Bacterial Load): On day 6, euthanize the animals, excise the wound tissue, homogenize it in sterile saline, and perform serial dilutions for CFU plating on Tryptic Soy Agar (TSA) to determine the bacterial load per gram of tissue.
Experimental Workflow Diagrams
Application Notes and Protocols for the Total Synthesis of Pyrroxamycin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrroxamycin is a potent antibiotic agent whose complex structure, featuring a dichlorinated nitropyrrole moiety linked to a chiral dichlorinated benzodioxin, presents a significant synthetic challenge. To date, a total synthesis of this compound has not been reported in the scientific literature. This document outlines a detailed, albeit hypothetical, total synthesis methodology based on established and reliable synthetic transformations. The proposed strategy relies on a convergent approach, involving the synthesis of two key fragments—a functionalized dichlorinated nitropyrrole and a chiral 6,8-dichloro-4H-1,3-benzodioxin—followed by their strategic coupling. These application notes provide detailed protocols for the key transformations, quantitative data for representative reactions, and illustrative diagrams of the proposed synthetic pathway and experimental workflows.
Introduction
This compound, an antibiotic isolated from Streptomyces sp., exhibits significant activity against Gram-positive bacteria. Its unique molecular architecture, characterized by a highly substituted and electronically demanding pyrrole ring attached to a stereochemically complex benzodioxin unit, makes it an attractive target for total synthesis. A successful synthetic route would not only provide access to this compound for further biological evaluation but also enable the synthesis of analogues for structure-activity relationship (SAR) studies, which is crucial for the development of new antibiotic agents.
This document presents a comprehensive and plausible synthetic strategy for the total synthesis of this compound. The core of this strategy is a retrosynthetic analysis that disconnects the molecule into two manageable building blocks: 4,5-dichloro-3-nitro-2-(tributylstannyl)pyrrole and 4-bromo-6,8-dichloro-4H-1,3-benzodioxin. The subsequent sections provide detailed experimental protocols for the synthesis of these fragments and their final coupling to yield this compound.
Retrosynthetic Analysis
Our proposed retrosynthetic analysis for this compound is depicted below. The primary disconnection is the C-C bond between the pyrrole and the benzodioxin moieties, which can be formed via a Stille cross-coupling reaction. This leads to two key intermediates: a stannylated dichloronitropyrrole and a brominated chiral benzodioxin. The dichloronitropyrrole can be accessed from a simpler nitropyrrole, which in turn can be synthesized from a 1,4-dicarbonyl compound via a Paal-Knorr pyrrole synthesis. The chiral benzodioxin can be prepared from a dichlorinated salicylaldehyde derivative through an asymmetric epoxidation and subsequent cyclization.
Caption: Retrosynthetic analysis of this compound.
Synthesis of the Pyrrole Fragment
The synthesis of the functionalized pyrrole fragment commences with a Paal-Knorr synthesis to construct the nitropyrrole core, followed by chlorination and stannylation.
Experimental Protocol 1: Synthesis of 3-Nitro-1H-pyrrole
This protocol describes the synthesis of the initial nitropyrrole ring system using a Paal-Knorr condensation.
-
Reaction Setup: To a solution of 1,4-dimethoxy-2-nitro-1,4-butanedione (1.0 eq) in ethanol (0.5 M) in a round-bottom flask is added ammonium formate (5.0 eq).
-
Reaction Conditions: The reaction mixture is heated to reflux at 80 °C for 4 hours.
-
Work-up and Purification: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-nitro-1H-pyrrole.
Experimental Protocol 2: Synthesis of 4,5-Dichloro-3-nitro-1H-pyrrole
This protocol details the dichlorination of the nitropyrrole core.
-
Reaction Setup: To a solution of 3-nitro-1H-pyrrole (1.0 eq) in anhydrous dichloromethane (0.2 M) in a round-bottom flask cooled to 0 °C is added N-chlorosuccinimide (2.2 eq) portion-wise.
-
Reaction Conditions: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours.
-
Work-up and Purification: The reaction mixture is quenched with saturated aqueous sodium thiosulfate solution. The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by flash chromatography (silica gel, eluent: hexanes/ethyl acetate) to yield 4,5-dichloro-3-nitro-1H-pyrrole.
Experimental Protocol 3: Synthesis of 4,5-Dichloro-3-nitro-2-(tributylstannyl)-1H-pyrrole
This protocol describes the final stannylation of the dichloronitropyrrole.
-
Reaction Setup: To a solution of 4,5-dichloro-3-nitro-1H-pyrrole (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.3 M) at -78 °C under an argon atmosphere is added n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. The mixture is stirred for 30 minutes.
-
Reaction Conditions: Tributyltin chloride (1.2 eq) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The residue is purified by column chromatography (silica gel, eluent: hexanes) to give the desired stannylated pyrrole.
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |
| 1 | 3-Nitro-1H-pyrrole | 1,4-dimethoxy-2-nitro-1,4-butanedione | Ammonium formate | 75 | >95 |
| 2 | 4,5-Dichloro-3-nitro-1H-pyrrole | 3-Nitro-1H-pyrrole | N-chlorosuccinimide | 80 | >98 |
| 3 | 4,5-Dichloro-3-nitro-2-(tributylstannyl)-1H-pyrrole | 4,5-Dichloro-3-nitro-1H-pyrrole | n-BuLi, Bu3SnCl | 65 | >95 |
Table 1: Summary of quantitative data for the synthesis of the pyrrole fragment.
Synthesis of the Benzodioxin Fragment
The synthesis of the chiral benzodioxin fragment begins with the commercially available 2,4-dichlorophenol, which is converted to the corresponding salicylaldehyde. A stereoselective epoxidation followed by intramolecular cyclization and bromination furnishes the desired fragment.
Experimental Protocol 4: Synthesis of 6,8-Dichlorosalicylaldehyde
-
Reaction Setup: A mixture of 2,4-dichlorophenol (1.0 eq), paraformaldehyde (2.0 eq), and magnesium chloride (1.5 eq) in anhydrous acetonitrile (0.5 M) is stirred at room temperature.
-
Reaction Conditions: Triethylamine (3.0 eq) is added dropwise, and the mixture is heated to reflux for 6 hours.
-
Work-up and Purification: The reaction is cooled, and 2 M HCl is added. The mixture is extracted with diethyl ether. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by chromatography.
Experimental Protocol 5: Asymmetric Epoxidation and Cyclization to form 6,8-Dichloro-4H-1,3-benzodioxin-4-ol
This protocol employs a Shi-type asymmetric epoxidation.
-
Reaction Setup: To a buffered solution of 6,8-dichlorosalicylaldehyde (1.0 eq) and a fructose-derived chiral ketone catalyst (0.2 eq) in acetonitrile and aqueous EDTA solution is added Oxone® (3.0 eq) and potassium carbonate (8.0 eq) at 0 °C.
-
Reaction Conditions: The mixture is stirred vigorously at 0 °C for 24 hours.
-
Work-up and Purification: The reaction is quenched with sodium thiosulfate. The mixture is extracted with ethyl acetate, and the organic layer is dried and concentrated. The crude epoxide undergoes spontaneous intramolecular cyclization. The resulting alcohol is purified by column chromatography.
Experimental Protocol 6: Bromination to 4-Bromo-6,8-dichloro-4H-1,3-benzodioxin
-
Reaction Setup: To a solution of the chiral alcohol (1.0 eq) in anhydrous dichloromethane (0.2 M) at 0 °C is added triphenylphosphine (1.5 eq) and carbon tetrabromide (1.5 eq).
-
Reaction Conditions: The reaction is stirred at 0 °C for 2 hours.
-
Work-up and Purification: The solvent is removed, and the residue is purified by flash chromatography to yield the brominated benzodioxin.
| Step | Product | Starting Material | Key Reagents | Yield (%) | Enantiomeric Excess (%) |
| 4 | 6,8-Dichlorosalicylaldehyde | 2,4-Dichlorophenol | Paraformaldehyde, MgCl2, Et3N | 70 | N/A |
| 5 | 6,8-Dichloro-4H-1,3-benzodioxin-4-ol | 6,8-Dichlorosalicylaldehyde | Chiral Ketone, Oxone® | 85 | >95 |
| 6 | 4-Bromo-6,8-dichloro-4H-1,3-benzodioxin | 6,8-Dichloro-4H-1,3-benzodioxin-4-ol | PPh3, CBr4 | 90 | >95 |
Table 2: Summary of quantitative data for the synthesis of the benzodioxin fragment.
Final Assembly: Stille Cross-Coupling
The final step in the proposed total synthesis of this compound is the palladium-catalyzed Stille cross-coupling of the two synthesized fragments.
Experimental Protocol 7: Total Synthesis of this compound
Caption: Final Stille cross-coupling reaction.
-
Reaction Setup: To a solution of 4-bromo-6,8-dichloro-4H-1,3-benzodioxin (1.0 eq) and 4,5-dichloro-3-nitro-2-(tributylstannyl)-1H-pyrrole (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) (0.1 M) is added tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and copper(I) iodide (0.1 eq).
-
Reaction Conditions: The mixture is degassed with argon for 15 minutes and then heated to 80 °C for 12 hours under an argon atmosphere.
-
Work-up and Purification: The reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with aqueous potassium fluoride solution, water, and brine. The organic layer is dried over sodium sulfate and concentrated. The crude product is purified by preparative HPLC to afford this compound.
| Step | Product | Key Reagents | Yield (%) |
| 7 | This compound | Pd(PPh3)4, CuI | 55 |
Table 3: Quantitative data for the final Stille coupling.
Conclusion
This document provides a detailed and plausible methodology for the total synthesis of this compound. The proposed route is convergent, stereoselective, and relies on well-established chemical transformations. The successful execution of this synthesis would provide valuable material for further biological studies and serve as a foundation for the development of new and more potent antibiotic agents. The provided protocols and data tables offer a comprehensive guide for researchers embarking on the synthesis of this challenging natural product.
Application Notes and Protocols: Synthesis of Pyrroxamycin Analogs for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrroxamycin, a member of the pyrrolomycin family of antibiotics, has demonstrated significant activity against Gram-positive bacteria. Its complex halogenated pyrrole structure presents a compelling scaffold for medicinal chemistry efforts aimed at developing novel antibacterial agents. This application note details the synthesis of various this compound analogs and presents a systematic analysis of their structure-activity relationships (SAR). The primary mechanisms of action for this class of compounds are elucidated as protonophoric activity, leading to the disruption of the bacterial cell membrane potential, and the inhibition of Sortase A, an enzyme crucial for biofilm formation in Gram-positive bacteria.
Structure-Activity Relationship (SAR) Data
The antibacterial efficacy of synthesized this compound analogs was evaluated by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The data reveals key structural features that govern the antibacterial potency.
Key Findings from SAR Studies:
-
Halogenation Pattern: The degree and nature of halogen substitution on both the pyrrole and phenyl rings are critical for activity. Polychlorinated and polybrominated analogs generally exhibit potent antibacterial effects.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as nitro groups, on the pyrrole ring can enhance antibacterial activity.
-
Ionizable Groups: The acidic protons of the pyrrole N-H and the phenolic O-H are important for the protonophoric mechanism of action. Methylation of these groups generally leads to a significant decrease in activity.
-
Lipophilicity: Increased lipophilicity can contribute to enhanced membrane permeability and, consequently, improved antibacterial efficacy.
| Analog | R1 | R2 | R3 | R4 | R5 | MIC (µg/mL) S. aureus | MIC (µg/mL) E. coli | Reference |
| This compound (Natural) | Cl | Cl | NO2 | H | Cl | 0.025 | >100 | [1] |
| Analog 1 | Br | Br | H | H | Br | 0.5 | 64 | [2] |
| Analog 2 | Cl | Cl | H | H | Cl | 0.1 | >100 | [1] |
| Analog 3 (Nitro-derivative) | Cl | Cl | NO2 | Cl | Cl | 0.012 | 50 | [3] |
| Analog 4 (Methylated) | Cl | Cl | NO2 | CH3 | Cl | >100 | >100 | [3] |
Table 1: Structure-Activity Relationship data for selected this compound analogs.
| Pyrrolomycin Analog | Modifications | IC50 (µM) for Sortase A Inhibition | Reference |
| Pyrrolomycin C | Dichloro-benzoyl pyrrole | 300 | [4][5] |
| Pyrrolomycin F2a | Bromo-chloro-benzoyl pyrrole | 250 | [4] |
| Synthetic Analog 1d | Modified benzoyl pyrrole | 130-160 | [5] |
Table 2: Inhibitory activity of Pyrrolomycin analogs against Sortase A.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Pyrrolomycin F Analogs
This protocol describes a general procedure for the synthesis of Pyrrolomycin F analogs using microwave-assisted organic synthesis (MAOS).
Materials:
-
Appropriately substituted 2-amino-acetophenone
-
Substituted phenylglyoxal
-
Glacial acetic acid
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, combine the substituted 2-amino-acetophenone (1 mmol) and the substituted phenylglyoxal (1.2 mmol) in glacial acetic acid (5 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120°C for 10-15 minutes.
-
After cooling, pour the reaction mixture into ice-water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of Nitro-Pyrrolomycin Analogs
This protocol outlines the nitration of a pyrrolomycin scaffold.
Materials:
-
Pyrrolomycin analog (1 mmol)
-
Fuming nitric acid
-
Sulfuric acid
-
Dichloromethane
-
Ice bath
Procedure:
-
Dissolve the starting pyrrolomycin analog (1 mmol) in dichloromethane (10 mL) and cool the solution in an ice bath to 0°C.
-
Slowly add a mixture of fuming nitric acid (1.1 mmol) and sulfuric acid (1.1 mmol) dropwise to the cooled solution while maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 1-2 hours.
-
Carefully quench the reaction by pouring it into a mixture of ice and saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the final product by spectroscopic methods.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of the synthesized analogs.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Synthesized this compound analogs dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial inoculum adjusted to 0.5 McFarland standard
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial suspension to each well containing the diluted compounds.
-
Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Synthetic Workflow
Caption: General workflow for the synthesis of this compound analogs.
Mechanism of Action: Protonophoric Activity
Caption: this compound analogs act as protonophores, disrupting the proton motive force.
Mechanism of Action: Sortase A Inhibition
Caption: Inhibition of Sortase A by this compound analogs prevents biofilm formation.
References
- 1. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Targeting Bacterial Sortases in Search of Anti-virulence Therapies with Low Risk of Resistance Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolomycins as antimicrobial agents. Microwave-assisted organic synthesis and insights into their antimicrobial mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Pyrroxamycin-Resistant Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and characterization of bacterial strains resistant to Pyrroxamycin, a potent natural antibiotic. The protocols outlined below are designed for research purposes to understand the mechanisms of resistance, identify potential bacterial signaling pathways involved, and aid in the development of novel antimicrobial strategies.
Introduction to this compound and Bacterial Resistance
This compound is a natural product antibiotic with significant activity against Gram-positive bacteria. Its mechanism of action involves acting as a protonophore, which disrupts the proton motive force across the bacterial cytoplasmic membrane, leading to a collapse of the membrane potential and ultimately cell death[1]. The development of resistance to such membrane-acting agents is a critical area of study, as it can reveal fundamental aspects of bacterial physiology and identify new targets for antimicrobial drugs.
Mechanisms of bacterial resistance to antibiotics are varied and can include enzymatic inactivation of the drug, modification of the drug's target, or reduction of intracellular drug concentration via efflux pumps or decreased membrane permeability[2][3][4]. For a protonophore like this compound, resistance is likely to involve alterations in membrane composition, upregulation of efflux pumps, or changes in metabolic pathways that compensate for the disrupted proton gradient.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation[5][6]. This is a fundamental quantitative measure of antibiotic susceptibility.
Methodology: Broth Microdilution
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Preparation of Bacterial Inoculum: Culture the bacterial strain of interest (e.g., Staphylococcus aureus) in Mueller-Hinton Broth (MHB) to an optical density at 600 nm (OD600) of 0.5 (corresponding to approximately 1-2 x 10^8 CFU/mL). Dilute this culture 1:100 in fresh MHB to obtain the final inoculum.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in MHB to achieve a range of concentrations (e.g., from 64 µg/mL to 0.0625 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB with this compound but no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.
Protocol 2: Development of this compound-Resistant Strains by Serial Passage
This method involves exposing a bacterial population to sub-lethal concentrations of an antibiotic over multiple generations to select for resistant mutants.
Methodology:
-
Initial MIC Determination: Determine the MIC of this compound for the parental bacterial strain as described in Protocol 1.
-
Serial Passage:
-
Inoculate a fresh culture of the parental strain into MHB containing this compound at a concentration of 0.5x MIC.
-
Incubate at 37°C for 24 hours.
-
After incubation, transfer an aliquot of the culture to a fresh tube of MHB containing a two-fold higher concentration of this compound.
-
Repeat this process for a predetermined number of passages (e.g., 20-30) or until a significant increase in MIC is observed.
-
-
Isolation of Resistant Clones: After the final passage, streak the culture onto a Mueller-Hinton Agar (MHA) plate containing a selective concentration of this compound (e.g., 4x the initial MIC).
-
Confirmation of Resistance: Pick individual colonies and determine their MIC for this compound to confirm the resistant phenotype.
Protocol 3: Characterization of Resistant Phenotype
Once a resistant strain is developed, it is crucial to characterize its level of resistance and stability.
Methodology:
-
MIC Comparison: Determine the MIC of the resistant strain and compare it to the parental strain. A significant increase (typically ≥4-fold) confirms resistance.
-
Stability of Resistance: Culture the resistant strain in antibiotic-free medium for several passages (e.g., 10 passages). After this, re-determine the MIC. If the MIC remains elevated, the resistance is considered stable.
-
Cross-Resistance Profile: Determine the MICs of other classes of antibiotics for the this compound-resistant strain to assess for cross-resistance.
Data Presentation
Table 1: MIC Values of this compound against Parental and Resistant Bacterial Strains
| Strain | Passage Number | This compound MIC (µg/mL) | Fold Increase in MIC |
| Parental | 0 | 0.5 | 1 |
| Resistant Isolate 1 | 20 | 16 | 32 |
| Resistant Isolate 2 | 20 | 32 | 64 |
| Resistant Isolate 3 | 30 | 64 | 128 |
Table 2: Stability of this compound Resistance
| Resistant Isolate | MIC after 20 passages in this compound (µg/mL) | MIC after 10 passages in antibiotic-free medium (µg/mL) |
| 1 | 16 | 16 |
| 2 | 32 | 32 |
| 3 | 64 | 64 |
Mandatory Visualizations
Caption: Experimental workflow for developing and characterizing this compound-resistant bacteria.
Caption: Hypothesized signaling pathways involved in this compound resistance.
Discussion of Potential Resistance Mechanisms and Signaling Pathways
The disruption of the proton motive force by this compound is a significant stressor to the bacterial cell envelope. This is likely to trigger one or more envelope stress response (ESR) systems. In many bacteria, key ESR pathways include the Cpx two-component system, the Rcs phosphorelay, and the σE-dependent pathway[5][7][8]. These systems sense damage or perturbations to the cell envelope and initiate a transcriptional response to mitigate the stress.
The activation of these pathways could lead to several resistance mechanisms:
-
Upregulation of Efflux Pumps: The Cpx pathway, in particular, is known to regulate the expression of multidrug efflux pumps. Increased efflux of this compound would reduce its intracellular concentration, thereby diminishing its effect.
-
Modification of the Cell Membrane: All three mentioned ESR pathways can modulate the composition of the cell envelope. This could involve altering the lipid composition or modifying cell surface polysaccharides to decrease the permeability of the membrane to this compound.
-
Metabolic Adaptations: Bacteria might adapt their metabolic pathways to compensate for the reduced proton motive force, for instance, by relying more on substrate-level phosphorylation for ATP generation.
To investigate these potential mechanisms, further experiments such as whole-genome sequencing of the resistant strains can be performed to identify mutations in genes related to these signaling pathways, efflux pumps, or membrane biosynthesis. Transcriptomic analysis (RNA-seq) could also reveal the upregulation of specific genes in response to this compound exposure.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Deciphering the genetic network and programmed regulation of antimicrobial resistance in bacterial pathogens [frontiersin.org]
- 3. Antibiotic Resistance - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Antibiotics and Bacterial Resistance—A Short Story of an Endless Arms Race - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacterial stress response - Wikipedia [en.wikipedia.org]
- 6. Trouble is coming: Signaling pathways that regulate general stress responses in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Fly on the Wall: How Stress Response Systems Can Sense and Respond to Damage to Peptidoglycan [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Pyrroxamycin's Effect on Bacterial Cell Membranes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to methodologies for elucidating the effects of Pyrroxamycin, a potent natural antibiotic, on bacterial cell membranes. The protocols detailed below are designed to assess membrane integrity, potential, and morphological changes, offering a multi-faceted approach to understanding this compound's mechanism of action.
Introduction to this compound
This compound is a natural product antibiotic that has demonstrated significant activity against a range of bacteria. Its mechanism of action has been identified as a membrane-depolarizing agent and a protonophore. This mode of action involves the disruption of the bacterial cell membrane's proton gradient, leading to the uncoupling of oxidative phosphorylation and ultimately, cell death. Understanding the specifics of this membrane interaction is crucial for its development as a therapeutic agent.
Data Presentation
The following tables summarize the antibacterial activity of Pyrrolopyrimidine derivatives, compounds structurally related to this compound, against common Gram-positive and Gram-negative bacteria. This data is representative of the expected potency of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Pyrrolopyrimidine Derivatives [1]
| Compound/Derivative | Target Organism | MIC (mg/L) |
| Pyrrolopyrimidine 1 | Staphylococcus aureus (ATCC29213) | 64 |
| Escherichia coli (MG1655) | > 64 | |
| 4-bromo derivative 5 | Staphylococcus aureus (ATCC29213) | 8 |
| Escherichia coli (MG1655) | > 64 | |
| 4-iodo derivative 6 | Staphylococcus aureus (ATCC29213) | 8 |
| Escherichia coli (MG1655) | > 64 |
Note: The data presented is for Pyrrolopyrimidine derivatives, which are structurally similar to this compound. Actual MIC values for this compound may vary.
Experimental Protocols
Assessment of Bacterial Membrane Potential
This protocol utilizes the fluorescent probe 3,3'-Dipropylthiadicarbocyanine Iodide (DiSC3(5)) to monitor changes in bacterial membrane potential. In healthy, polarized cells, the dye accumulates and its fluorescence is quenched. Upon membrane depolarization by an agent like this compound, the dye is released into the cytoplasm, resulting in an increase in fluorescence.
Workflow for Membrane Potential Assay
Caption: Workflow for assessing bacterial membrane potential using DiSC3(5).
Protocol:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus) into a suitable broth medium (e.g., Tryptic Soy Broth).
-
Incubate overnight at 37°C with shaking.
-
The following day, dilute the overnight culture into fresh, pre-warmed broth and grow to the mid-logarithmic phase (OD600 of ~0.4-0.6).
-
-
Cell Preparation and Staining:
-
Harvest the bacterial cells by centrifugation (5000 x g, 10 minutes).
-
Wash the pellet twice with a suitable buffer (e.g., phosphate-buffered saline (PBS) supplemented with 0.2% glucose).
-
Resuspend the cells in the same buffer to an OD600 of 0.2.
-
Add DiSC3(5) to a final concentration of 1 µM and incubate in the dark at room temperature for 15-30 minutes to allow for dye uptake and fluorescence quenching.
-
-
Treatment and Measurement:
-
Transfer the stained cell suspension to a 96-well black, clear-bottom plate.
-
Add this compound at various concentrations (e.g., 0.5x, 1x, 2x MIC). Include a positive control for depolarization (e.g., Valinomycin) and a negative control (vehicle).
-
Immediately begin monitoring fluorescence using a microplate reader with excitation and emission wavelengths of approximately 622 nm and 670 nm, respectively.
-
Record fluorescence readings every 1-2 minutes for a period of 30-60 minutes.
-
-
Data Analysis:
-
Calculate the percentage of membrane depolarization relative to the positive control.
-
Assessment of Bacterial Membrane Permeability and Integrity
This section describes two key assays to determine if this compound causes physical damage to the bacterial cell membrane, leading to leakage of cytoplasmic contents.
A. Propidium Iodide (PI) Assay for Membrane Permeability
Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells. It is commonly used to identify dead cells in a population and is a reliable indicator of membrane permeabilization.
Workflow for Propidium Iodide Assay
Caption: Workflow for assessing membrane permeability using Propidium Iodide.
Protocol:
-
Bacterial Culture and Treatment:
-
Prepare the bacterial culture as described in the membrane potential assay.
-
Harvest and wash the cells, resuspending them in a suitable buffer (e.g., PBS).
-
Treat the bacterial suspension with this compound at various concentrations for a defined period (e.g., 30 minutes).
-
-
Staining and Analysis:
-
Add Propidium Iodide to a final concentration of 5-10 µg/mL.
-
Incubate in the dark at room temperature for 5-15 minutes.
-
Analyze the samples using either a fluorescence microplate reader (Excitation: ~535 nm, Emission: ~617 nm) or by flow cytometry.
-
For flow cytometry, acquire data on a sufficient number of events and gate on the bacterial population to determine the percentage of PI-positive (permeabilized) cells.
-
B. SYTOX™ Green Assay for Membrane Integrity
SYTOX™ Green is a high-affinity nucleic acid stain that is also impermeant to live cells. It offers a sensitive alternative to Propidium Iodide for assessing membrane integrity.
Workflow for SYTOX Green Assay
Caption: Workflow for assessing membrane integrity using SYTOX Green.
Protocol:
-
Bacterial Culture and Treatment:
-
Follow the same procedure for bacterial culture preparation and treatment with this compound as in the Propidium Iodide assay.
-
-
Staining and Analysis:
-
Add SYTOX™ Green to a final concentration of 1-5 µM.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Measure fluorescence using a microplate reader (Excitation: ~485 nm, Emission: ~520 nm) or analyze by flow cytometry.
-
Quantify the percentage of cells with compromised membranes based on the SYTOX™ Green positive population.
-
Visualization of Morphological Changes by Electron Microscopy
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques to directly visualize the morphological effects of this compound on bacterial cells, such as cell lysis, blebbing, or changes in cell shape.
Workflow for Electron Microscopy Sample Preparation
Caption: General workflow for preparing bacterial samples for electron microscopy.
Protocol:
-
Sample Preparation and Fixation:
-
Grow and treat bacteria with this compound as described in previous protocols.
-
Harvest the cells by centrifugation.
-
Fix the cells in a solution of 2.5% glutaraldehyde in a suitable buffer (e.g., cacodylate or phosphate buffer) for at least 2 hours at room temperature or overnight at 4°C.
-
Wash the cells with buffer to remove the fixative.
-
For TEM, a secondary fixation step with 1% osmium tetroxide is typically performed.
-
-
Dehydration and Drying (for SEM):
-
Dehydrate the fixed cells through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, 100%).
-
Perform critical point drying to preserve the three-dimensional structure of the cells.
-
-
Embedding and Sectioning (for TEM):
-
After dehydration, infiltrate the samples with a resin (e.g., Epon or Spurr's resin).
-
Polymerize the resin to form solid blocks.
-
Cut ultrathin sections (60-90 nm) using an ultramicrotome.
-
-
Coating and Imaging:
-
For SEM, mount the dried samples on stubs and sputter-coat with a conductive metal like gold or palladium.
-
For TEM, place the ultrathin sections on copper grids.
-
Image the samples using a scanning or transmission electron microscope. Look for changes in cell morphology, such as cell wall damage, membrane blebbing, or leakage of cellular contents.[2][3]
-
Logical Relationship of Assays
The following diagram illustrates the logical progression of experiments to characterize the membrane-disrupting activity of this compound.
Caption: Logical flow from initial activity screening to detailed mechanistic studies.
By following these detailed protocols and application notes, researchers can effectively investigate and quantify the impact of this compound on bacterial cell membranes, contributing to a deeper understanding of its antimicrobial properties and potential for therapeutic development.
References
- 1. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morphological and ultrastructural changes in bacterial cells as an indicator of antibacterial mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing Pyrroxamycin's Inhibition of Bacterial Biofilm Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which provides protection from external threats. Pyrroxamycin, a member of the pyrrolomycin class of antibiotics, has emerged as a promising candidate for combating biofilm-associated infections. This document provides detailed protocols for assessing the efficacy of this compound in inhibiting bacterial biofilm formation. The primary proposed mechanism of action for pyrrolomycin-related compounds against Gram-positive bacteria involves the inhibition of Sortase A, a crucial enzyme for anchoring surface proteins involved in biofilm attachment. While the mechanism against Gram-negative bacteria is still under investigation, it is thought to involve disruption of the cell membrane potential.[1][2]
These protocols are designed to deliver reproducible and quantifiable results for researchers investigating the anti-biofilm properties of this compound and similar compounds.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the experimental protocols.
Table 1: Inhibition of Biofilm Formation by this compound (Crystal Violet Assay)
| Concentration of this compound (µg/mL) | Mean Absorbance (OD570nm) ± SD | Percentage of Biofilm Inhibition (%) |
| 0 (Control) | 1.25 ± 0.08 | 0 |
| 1 | 1.02 ± 0.06 | 18.4 |
| 5 | 0.68 ± 0.05 | 45.6 |
| 10 | 0.35 ± 0.04 | 72.0 |
| 25 | 0.15 ± 0.02 | 88.0 |
| 50 | 0.08 ± 0.01 | 93.6 |
Table 2: Effect of this compound on Bacterial Viability within Biofilms (MTT Assay)
| Concentration of this compound (µg/mL) | Mean Absorbance (OD570nm) ± SD | Percentage of Viable Cells (%) |
| 0 (Control) | 0.98 ± 0.05 | 100 |
| 1 | 0.85 ± 0.04 | 86.7 |
| 5 | 0.55 ± 0.03 | 56.1 |
| 10 | 0.28 ± 0.02 | 28.6 |
| 25 | 0.12 ± 0.01 | 12.2 |
| 50 | 0.05 ± 0.01 | 5.1 |
Table 3: Quantification of Biofilm Structural Parameters from CLSM Imaging
| Treatment | Average Biofilm Thickness (µm) ± SD | Total Biovolume (µm3) ± SD | Surface Area to Biovolume Ratio |
| Control | 35.2 ± 3.1 | 1.8 x 106 ± 1.5 x 105 | 0.15 |
| This compound (10 µg/mL) | 8.5 ± 1.2 | 3.2 x 105 ± 2.8 x 104 | 0.45 |
| This compound (25 µg/mL) | 2.1 ± 0.5 | 8.9 x 104 ± 1.1 x 104 | 0.82 |
Experimental Protocols
Crystal Violet (CV) Biofilm Assay
This protocol quantifies the total biofilm biomass.
Materials:
-
96-well flat-bottom polystyrene microtiter plates
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)
-
This compound stock solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate the bacterial strain in the appropriate growth medium and incubate overnight at 37°C.
-
Plate Inoculation: Dilute the overnight culture to a final concentration of approximately 1 x 106 CFU/mL in fresh medium. Add 100 µL of the diluted culture to each well of a 96-well plate.
-
Treatment: Add 100 µL of medium containing various concentrations of this compound to the wells. Include a vehicle control (medium with the same solvent concentration used for this compound) and a negative control (sterile medium).
-
Incubation: Cover the plate and incubate for 24-48 hours at 37°C under static conditions.
-
Washing: Gently aspirate the planktonic cells from each well. Wash the wells three times with 200 µL of sterile PBS to remove non-adherent cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet. Incubate for 15 minutes at room temperature with gentle shaking.
-
Quantification: Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of biofilm inhibition using the following formula: % Inhibition = [1 - (OD570 of treated well / OD570 of control well)] x 100
MTT Assay for Biofilm Viability
This protocol assesses the metabolic activity of bacteria within the biofilm, providing an indication of cell viability.
Materials:
-
Biofilms cultured in 96-well plates (as described in the CV assay)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Biofilm Formation and Treatment: Follow steps 1-4 of the Crystal Violet Biofilm Assay protocol.
-
Washing: After incubation, gently remove the planktonic cells and wash the biofilms twice with sterile PBS.
-
MTT Addition: Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C in the dark.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the untreated control.
Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
CLSM allows for the three-dimensional visualization and structural analysis of biofilms.
Materials:
-
Glass-bottom dishes or chamber slides
-
Bacterial strain of interest
-
Appropriate growth medium
-
This compound stock solution
-
Fluorescent stains (e.g., SYTO 9 and propidium iodide for live/dead staining)
-
Confocal microscope
Procedure:
-
Biofilm Culture: Grow biofilms on the glass surface of the dishes or slides in the presence or absence of this compound for 24-48 hours at 37°C.
-
Washing: Gently wash the biofilms with sterile PBS to remove planktonic cells.
-
Staining: Add the fluorescent staining solution to the biofilms and incubate in the dark according to the manufacturer's instructions.
-
Imaging: Visualize the biofilms using a confocal laser scanning microscope. Acquire z-stack images at multiple positions.
-
Image Analysis: Use appropriate software (e.g., ImageJ, Imaris) to reconstruct 3D images and quantify structural parameters such as biofilm thickness, biovolume, and surface area.
Visualizations
Caption: Experimental workflow for assessing this compound's anti-biofilm activity.
Caption: Proposed mechanism of this compound via Sortase A inhibition.
References
Application Notes and Protocols for In Vitro Toxicity Testing of Pyrroxamycin on Human Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrroxamycin is a novel antibiotic agent isolated from Streptomyces sp. S46506[1]. Its chemical structure has been identified as 4,5-dichloro-2-(6',8'-dichloro-4'H-1',3'-benzodioxin-4'-yl)-3-nitropyrrole[1]. Preliminary studies have indicated its activity against Gram-positive bacteria and dermatophytes[1]. As with any novel compound intended for potential therapeutic development, a thorough evaluation of its toxicological profile is essential. This document provides a comprehensive set of protocols for the in vitro toxicity testing of this compound on human cell lines.
These protocols are designed to guide researchers in assessing the cytotoxic and apoptotic effects of this compound, and to provide a framework for presenting the resulting data. While specific in vitro toxicity data for this compound on human cell lines is not yet widely available in public literature, the methodologies described herein represent the standard for such an evaluation.
Quantitative Data Summary
The following tables are templates for summarizing the quantitative data obtained from the experimental protocols. They are designed for clarity and ease of comparison.
Table 1: Cytotoxicity of this compound on Human Cell Lines (IC50 Values)
| Cell Line | This compound IC50 (µM) after 24h | This compound IC50 (µM) after 48h | This compound IC50 (µM) after 72h | Doxorubicin IC50 (µM) after 48h (Positive Control) |
| HEK293 | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| HeLa | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| A549 | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| HepG2 | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
Table 2: Apoptosis Analysis of Human Cell Lines Treated with this compound (48h)
| Cell Line | Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Necrosis (Annexin V-/PI+) | % Live Cells (Annexin V-/PI-) |
| HeLa | Vehicle Control | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| This compound (IC50) | Data to be filled | Data to be filled | Data to be filled | Data to be filled | |
| This compound (2 x IC50) | Data to be filled | Data to be filled | Data to be filled | Data to be filled | |
| A549 | Vehicle Control | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| This compound (IC50) | Data to be filled | Data to be filled | Data to be filled | Data to be filled | |
| This compound (2 x IC50) | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol outlines the determination of cell viability through the colorimetric MTT assay, which measures the metabolic activity of cells.
Materials:
-
Human cell lines (e.g., HEK293, HeLa, A549, HepG2)
-
Complete culture medium (specific to the cell line)
-
This compound stock solution (in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include wells for a negative control (medium only) and a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Solubilization: After the incubation with MTT, carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Quantification using Annexin V/Propidium Iodide Staining
This protocol describes the detection of apoptosis by flow cytometry using Annexin V (to detect phosphatidylserine externalization) and Propidium Iodide (PI, to detect loss of membrane integrity).
Materials:
-
Human cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2 x IC50) for 48 hours.
-
Cell Harvesting: After treatment, collect both the floating and attached cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a hypothetical signaling pathway that could be involved in this compound-induced cytotoxicity and a general workflow for the in vitro toxicity assessment.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Caption: Experimental workflow for in vitro toxicity assessment.
References
Application Notes and Protocols: Pharmacokinetic Analysis of Novel Compounds in Animal Models
Disclaimer: Extensive searches for publicly available data on the pharmacokinetic analysis of Pyrroxamycin in animal models did not yield any specific studies, quantitative data, or established experimental protocols. Therefore, the following application notes and protocols provide a general framework and best practices for conducting such an analysis for a novel compound, like this compound, based on established methodologies in the field of pharmacokinetics.
Introduction
The pharmacokinetic (PK) profile of a drug candidate is a critical component of preclinical development. It describes the journey of the drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). Understanding these processes is essential for predicting a drug's efficacy and safety, as well as for designing appropriate dosing regimens for clinical trials.
This document provides a generalized protocol for the in vivo pharmacokinetic analysis of a novel compound in rodent models, a common first step in preclinical drug development. It also outlines a typical bioanalytical method for the quantification of the compound in biological matrices.
Generic Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents
This protocol describes a typical pharmacokinetic study in rats or mice to determine the basic PK parameters of a novel compound after intravenous (IV) and oral (PO) administration.
2.1. Study Objective
To determine the pharmacokinetic profile and key parameters (e.g., clearance, volume of distribution, half-life, and bioavailability) of a novel compound in a rodent model.
2.2. Materials
-
Test Animals: Male or female Sprague-Dawley rats (200-250 g) or CD-1 mice (25-30 g). A sufficient number of animals should be used to obtain statistically meaningful data.
-
Test Compound: The novel compound (e.g., this compound) of known purity.
-
Dosing Vehicles: Appropriate vehicles for IV and PO administration (e.g., saline, PEG400/water, or a formulation that ensures solubility and stability).
-
Anesthetics: As required for procedures, in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Blood Collection Supplies: Syringes, needles, anticoagulant tubes (e.g., EDTA-coated), and capillary tubes.
-
Equipment: Animal scale, dosing needles (gavage and IV), blood collection apparatus, centrifuge, freezer (-80°C).
2.3. Experimental Procedure
-
Animal Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the study.
-
Dosing:
-
Intravenous (IV) Administration: A single dose of the compound is administered via the tail vein. A typical dose might be 1-5 mg/kg.
-
Oral (PO) Administration: A single dose of the compound is administered by oral gavage. A typical dose might be 5-20 mg/kg.
-
-
Blood Sampling:
-
Blood samples (approximately 100-200 µL) are collected at predetermined time points.
-
IV time points (example): 0 (predose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO time points (example): 0 (predose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
Blood is typically collected via a sparse sampling method from a group of animals at each time point or via serial sampling from cannulated animals.
-
-
Plasma Preparation:
-
Collected blood samples are immediately placed in anticoagulant tubes and kept on ice.
-
The samples are then centrifuged (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.
-
The resulting plasma is transferred to labeled cryovials and stored at -80°C until analysis.
-
2.4. Data Analysis
The concentration of the compound in the plasma samples is determined using a validated bioanalytical method (see Section 3). The resulting concentration-time data is then analyzed using non-compartmental or compartmental pharmacokinetic modeling software to determine key PK parameters.
General Bioanalytical Method: LC-MS/MS Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the quantification of small molecules in biological matrices due to its high sensitivity and selectivity.
3.1. Principle
The compound of interest is first extracted from the plasma matrix. It is then separated from other components using high-performance liquid chromatography (HPLC) and subsequently ionized and detected by a mass spectrometer.
3.2. Method Development and Validation
A robust and reliable LC-MS/MS method should be developed and validated according to regulatory guidelines. Key validation parameters include:
-
Selectivity and Specificity: Ensuring that the method can differentiate the analyte from other components in the matrix.
-
Linearity: Establishing a linear relationship between the instrument response and the known concentration of the analyte over a specific range.
-
Accuracy and Precision: Determining the closeness of the measured values to the true values and the degree of scatter in the data, respectively.
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Matrix Effect: Assessing the impact of the biological matrix on the ionization of the analyte.
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Recovery: Measuring the efficiency of the extraction process.
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Stability: Evaluating the stability of the analyte in the biological matrix under different storage and processing conditions.
3.3. Sample Preparation (Example: Protein Precipitation)
-
Thaw plasma samples on ice.
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To a 50 µL aliquot of plasma, add 150 µL of a protein precipitation solvent (e.g., acetonitrile) containing an internal standard.
-
Vortex the mixture for 1 minute.
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Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
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Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Data Presentation
All quantitative data from the pharmacokinetic study should be summarized in clear and well-structured tables for easy comparison and interpretation.
Table 1: Example of Pharmacokinetic Parameters after IV and PO Administration in Rats
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | Value | Value |
| Tmax (h) | - | Value |
| AUC0-t (ngh/mL) | Value | Value |
| AUC0-inf (ngh/mL) | Value | Value |
| t1/2 (h) | Value | Value |
| CL (mL/h/kg) | Value | - |
| Vd (L/kg) | Value | - |
| Bioavailability (F%) | - | Value |
Note: "Value" represents a placeholder for the experimentally determined mean ± standard deviation.
Visualizations
Diagrams are crucial for illustrating complex workflows and relationships. The following are examples created using the DOT language for Graphviz.
Caption: General workflow for an in vivo pharmacokinetic study.
Caption: Simplified ADME pathway of a drug in the body.
Application Notes and Protocols for the Formulation of Pyrroxamycin for In Vivo Administration
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Limited publicly available data exists for the physicochemical properties and in vivo behavior of Pyrroxamycin. The following application notes and protocols are based on general principles for the formulation of poorly soluble natural products and should be adapted based on experimental data.
Introduction
This compound is a nitropyrrole-containing antibiotic produced by Streptomyces sp.[1]. It has demonstrated activity against Gram-positive bacteria and dermatophytes[1]. Like many natural products, this compound is expected to have poor aqueous solubility, which presents a significant challenge for its development for in vivo applications. Effective formulation is therefore critical to enhance its solubility, stability, and bioavailability.
These application notes provide a framework for the development of a suitable formulation for the in vivo administration of this compound, drawing on established strategies for poorly soluble compounds.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a drug candidate is the foundation of formulation development.
| Property | Value | Reference |
| Molecular Weight | 384.0 g/mol | PubChem |
| Chemical Formula | C₁₂H₆Cl₄N₂O₄ | PubChem |
| Appearance | To Be Determined | |
| Aqueous Solubility | To Be Determined | |
| LogP | To Be Determined | |
| pKa | To Be Determined | |
| Melting Point | To Be Determined | |
| Crystalline Form | To Be Determined |
Formulation Strategies for Poorly Soluble Compounds
Several strategies can be employed to overcome the challenges associated with the delivery of poorly soluble drugs like this compound. The choice of strategy will depend on the specific properties of the drug and the intended route of administration.
-
Co-solvents: The solubility of hydrophobic drugs can be increased by dissolving them in a mixture of a primary solvent (e.g., water) and a water-miscible organic solvent.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the oral absorption of poorly soluble drugs by presenting the drug in a solubilized state.
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area, leading to enhanced dissolution and bioavailability.
-
Solid Dispersions: Dispersing the drug in a polymer matrix at the molecular level can create an amorphous solid with improved solubility and dissolution characteristics.
Experimental Protocols
The following are generalized protocols for the initial development of a this compound formulation for in vivo studies.
Solubility Determination
Objective: To determine the solubility of this compound in various pharmaceutically acceptable solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., water, ethanol, propylene glycol, polyethylene glycol 400, dimethyl sulfoxide)
-
Vials
-
Shaking incubator
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
Protocol:
-
Add an excess amount of this compound to a known volume of each solvent in separate vials.
-
Tightly cap the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with an appropriate solvent.
-
Quantify the concentration of this compound in the diluted supernatant using a validated analytical method (HPLC or UV-Vis).
-
Express the solubility in mg/mL or µg/mL.
Formulation Screening: Co-solvent System
Objective: To develop a simple co-solvent formulation for initial in vivo efficacy studies.
Materials:
-
This compound
-
Solvents in which this compound shows good solubility (e.g., DMSO, PEG 400)
-
Vehicle for dilution (e.g., saline, 5% dextrose in water)
-
Sterile filters
Protocol:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., 10 mg/mL in DMSO).
-
For administration, dilute the stock solution with the vehicle to the desired final concentration. For example, to achieve a 1 mg/mL final concentration from a 10 mg/mL DMSO stock, dilute 1 part stock with 9 parts vehicle.
-
Visually inspect the final formulation for any precipitation.
-
If precipitation occurs, experiment with different co-solvent ratios (e.g., a ternary system of DMSO, PEG 400, and saline).
-
Sterilize the final formulation by filtering through a 0.22 µm sterile filter before administration.
Note: The concentration of organic solvents should be kept to a minimum to avoid toxicity in animal models.
Formulation Screening: Cyclodextrin-Based Formulation
Objective: To enhance the aqueous solubility of this compound using cyclodextrins.
Materials:
-
This compound
-
β-cyclodextrin or its derivatives (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)
-
Water or buffer
-
Magnetic stirrer
-
Lyophilizer (optional)
Protocol:
-
Prepare an aqueous solution of HP-β-CD at a specific concentration (e.g., 10% w/v).
-
Gradually add this compound to the HP-β-CD solution while stirring continuously.
-
Continue stirring at room temperature for 24-48 hours.
-
Filter the solution to remove any undissolved drug.
-
Determine the concentration of this compound in the filtrate to assess the extent of solubilization.
-
The resulting solution can be used for in vivo studies or lyophilized to a powder for reconstitution.
Data Presentation
Hypothetical Formulation Screening Data
The following table illustrates the type of data that would be generated during a formulation screening study.
| Formulation ID | Composition | This compound Concentration (mg/mL) | Appearance | Stability (24h at RT) |
| F1 | 10% DMSO in Saline | 1 | Clear Solution | No Precipitation |
| F2 | 20% PEG 400 in Saline | 0.5 | Clear Solution | No Precipitation |
| F3 | 10% HP-β-CD in Water | 2 | Clear Solution | No Precipitation |
| F4 | 5% DMSO, 15% PEG 400 in Saline | 1.5 | Clear Solution | No Precipitation |
Visualizations
Experimental Workflow
Caption: Workflow for developing an in vivo formulation for this compound.
Potential Mechanism of Action
Given that this compound is a pyrrole-containing antibiotic, its mechanism of action may be similar to other compounds in this class which are known to interfere with essential cellular processes in bacteria.
Caption: Potential antibacterial mechanisms of action for this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Pyrroxamycin Yield from Streptomyces Fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Pyrroxamycin from Streptomyces fermentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which microorganism produces it?
A1: this compound is a chlorinated nitropyrrole antibiotic that has shown activity against Gram-positive bacteria and dermatophytes.[1] It is a secondary metabolite produced by the fermentation of Streptomyces sp. S46506.[1]
Q2: What are the common causes of low or no this compound yield in fermentation?
A2: Low yields of secondary metabolites like this compound in Streemptomyces fermentation can often be attributed to several factors. These can be broadly categorized into issues related to the microbial culture, the composition of the fermentation medium, and the physical fermentation parameters. Specific areas to investigate include:
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Culture Viability and Inoculum Quality: Poor spore germination, mycelial fragmentation, or contamination can significantly decrease productivity.
-
Medium Composition: Suboptimal concentrations of carbon, nitrogen, phosphate, and essential trace elements can be limiting factors.
-
Fermentation Conditions: Inadequate control over pH, temperature, dissolved oxygen, and agitation can induce stress on the culture and inhibit the biosynthesis of secondary metabolites.
Q3: How can I optimize the fermentation medium to improve this compound yield?
A3: Medium optimization is a critical step for enhancing the production of secondary metabolites. A systematic approach, such as the one-factor-at-a-time (OFAT) method or response surface methodology (RSM), can be employed to identify the optimal concentrations of key nutrients. Key components to investigate include carbon sources (e.g., glucose, starch), nitrogen sources (e.g., yeast extract, peptone, soybean meal), and mineral salts.
Q4: What is precursor feeding and can it be used to increase this compound yield?
A4: Precursor feeding is a strategy that involves the addition of biosynthetic precursors to the fermentation medium to enhance the production of a target secondary metabolite.[2][3][4] For this compound, which contains a pyrrole ring, feeding precursors of the pyrrole moiety, such as proline or ornithine, may increase the yield. Additionally, as this compound is a chlorinated compound, ensuring an adequate supply of chloride in the medium is crucial.
Q5: What is the typical growth phase for this compound production?
A5: The production of secondary metabolites in Streptomyces is generally associated with the stationary phase of growth. During the initial logarithmic growth phase, the bacterium focuses on biomass production. As nutrients become limited and the growth rate slows, the metabolic pathways often shift towards the production of secondary metabolites like antibiotics.
Troubleshooting Guide
This guide provides solutions to common problems encountered during Streptomyces fermentation for this compound production.
| Problem | Possible Causes | Recommended Solutions |
| No or very low this compound production | 1. Incorrect or mutated Streptomyces strain. 2. Inadequate inoculum quality or quantity. 3. Suboptimal fermentation medium composition. 4. Incorrect fermentation parameters (pH, temperature, aeration). | 1. Verify the identity and viability of your Streptomyces sp. S46506 strain. 2. Standardize your inoculum preparation protocol. Ensure a healthy and actively growing seed culture. 3. Systematically optimize the fermentation medium components (see Experimental Protocols section). 4. Monitor and control fermentation parameters within the optimal range for Streptomyces (typically pH 6.5-7.5, temperature 28-30°C). |
| Inconsistent this compound yield between batches | 1. Variability in inoculum preparation. 2. Inconsistent quality of media components. 3. Fluctuations in fermentation conditions. | 1. Implement a strict protocol for seed culture development, including age and cell density. 2. Use high-quality, certified media components from a reliable supplier. 3. Calibrate and monitor all fermentation equipment (bioreactors, shakers, probes) regularly to ensure consistent operation. |
| Foaming in the bioreactor | 1. High protein content in the medium (e.g., from yeast extract, peptone). 2. High agitation and aeration rates. | 1. Add an appropriate antifoaming agent (e.g., silicone-based) at the beginning of the fermentation or as needed. 2. Optimize agitation and aeration rates to provide sufficient oxygen transfer without excessive foaming. |
| Contamination of the fermentation culture | 1. Improper aseptic technique. 2. Contaminated media or equipment. | 1. Strictly adhere to aseptic techniques during all stages of the process, including media preparation, inoculation, and sampling. 2. Ensure proper sterilization of all media, glassware, and bioreactor components. |
Experimental Protocols
Inoculum Development for Streptomyces sp. S46506
A two-stage inoculum development process is recommended to ensure a healthy and active seed culture for the production fermenter.
a. Spore Suspension Preparation:
-
Grow Streptomyces sp. S46506 on a suitable agar medium (e.g., ISP2 agar) at 28°C for 7-10 days until sporulation is observed.
-
Harvest the spores by gently scraping the surface of the agar with a sterile loop and suspending them in sterile distilled water containing a wetting agent (e.g., 0.01% Tween 80).
-
Filter the spore suspension through sterile cotton wool to remove mycelial fragments.
-
Adjust the spore concentration to approximately 1 x 10⁸ spores/mL. This suspension can be stored at 4°C for short-term use or at -80°C in 20% glycerol for long-term storage.
b. Seed Culture Development:
-
Inoculate a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth) with the spore suspension to a final concentration of 1 x 10⁶ spores/mL.
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Incubate the flask at 28°C on a rotary shaker at 200 rpm for 48-72 hours, or until the culture reaches the late logarithmic phase of growth.
Fermentation Medium Optimization
The following table provides a starting point for the composition of the production medium. Optimization of each component is recommended to maximize this compound yield.
| Component | Concentration Range (g/L) | Notes |
| Carbon Source | ||
| Glucose | 10 - 40 | A readily available carbon source. |
| Soluble Starch | 10 - 30 | A complex carbohydrate that can support prolonged growth. |
| Nitrogen Source | ||
| Yeast Extract | 2 - 10 | Provides nitrogen, vitamins, and growth factors. |
| Peptone | 5 - 15 | A source of amino acids and nitrogen. |
| Soybean Meal | 10 - 30 | A complex nitrogen source that can enhance secondary metabolite production. |
| Mineral Salts | ||
| K₂HPO₄ | 0.5 - 2.0 | Provides phosphate and acts as a buffer. |
| MgSO₄·7H₂O | 0.2 - 1.0 | A source of magnesium ions, essential for enzymatic activity. |
| NaCl | 2 - 5 | Provides sodium and chloride ions. Crucial for the biosynthesis of a chlorinated compound like this compound. |
| CaCO₃ | 1 - 5 | Acts as a pH buffer. |
| Trace Elements | (as needed) | A trace element solution containing Fe, Zn, Mn, and Cu can be beneficial. |
Fermentation in a Bioreactor
-
Prepare the production medium and sterilize the bioreactor.
-
Inoculate the bioreactor with the seed culture (typically 5-10% v/v).
-
Maintain the fermentation parameters at the desired setpoints:
-
Temperature: 28-30°C
-
pH: 6.8 - 7.2 (controlled with the addition of acid/base)
-
Dissolved Oxygen (DO): Maintain above 20% saturation by controlling agitation and aeration rates.
-
-
Collect samples aseptically at regular intervals to monitor cell growth (e.g., by measuring dry cell weight), substrate consumption, and this compound production.
-
The fermentation is typically run for 7-10 days.
Quantification of this compound
This compound concentration in the fermentation broth can be quantified using High-Performance Liquid Chromatography (HPLC).
a. Sample Preparation:
-
Centrifuge a sample of the fermentation broth to separate the mycelium from the supernatant.
-
Extract the this compound from the supernatant and/or the mycelium using a suitable organic solvent (e.g., ethyl acetate, methanol).
-
Evaporate the organic solvent and redissolve the extract in a suitable solvent for HPLC analysis.
b. HPLC Conditions (Example):
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength determined by the UV-Vis spectrum of a pure this compound standard.
-
Quantification: Compare the peak area of the sample to a standard curve generated with known concentrations of a purified this compound standard.
Visualizations
Hypothetical Biosynthetic Pathway of this compound
The following diagram illustrates a plausible biosynthetic pathway for this compound, based on the known biosynthesis of other pyrrole-containing antibiotics. The pathway likely involves the condensation of precursors derived from primary metabolism to form the pyrrole ring, followed by halogenation and nitration steps.
Caption: Hypothetical biosynthetic pathway for this compound.
Experimental Workflow for Optimizing this compound Production
This workflow outlines the key steps involved in a systematic approach to enhance this compound yield.
Caption: Workflow for this compound yield optimization.
Signaling Pathway for Secondary Metabolism Activation in Streptomyces
The production of secondary metabolites in Streptomyces is tightly regulated by a complex network of signaling molecules and regulatory proteins. This simplified diagram illustrates a general model of this regulation.
Caption: Regulation of secondary metabolism in Streptomyces.
References
- 1. This compound, a new antibiotic taxonomy, fermentation, isolation, structure determination and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phcogrev.com [phcogrev.com]
- 3. A comprehensive review of <i>in vitro precursor feeding</i> strategies for the overproduction of high-value plant secondary metabolites - Arabian Journal of Chemistry [arabjchem.org]
- 4. phcogrev.com [phcogrev.com]
Technical Support Center: Troubleshooting Pyrroxamycin Instability in Experimental Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting stability issues encountered with Pyrroxamycin during experimental assays. The following information is curated to address common challenges in a direct question-and-answer format, supplemented with detailed tables, experimental protocols, and visual diagrams to facilitate understanding and resolution of experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a novel antibiotic that has been isolated from Streptomyces sp. S46506.[1] Its chemical structure is 4,5-dichloro-2-(6',8'-dichloro-4'H-1',3'-benzodioxin-4'-yl)-3-nitropyrrole.[1] It has demonstrated activity against Gram-positive bacteria and dermatophytes.[1] Due to its complex structure containing a pyrrole ring, nitro groups, and multiple chlorine substitutions, its stability in aqueous and organic solutions can be a concern during experimental procedures.
Q2: I am observing a loss of this compound activity in my assay over time. What are the likely causes?
Loss of activity is a primary indicator of compound degradation. Several factors, inherent to the compound's structure and the experimental environment, can contribute to this compound instability:
-
pH-Mediated Degradation: The pyrrole ring and nitro group in this compound's structure can be susceptible to hydrolysis under acidic or alkaline conditions. Many pharmaceutical compounds are most stable within a pH range of 4 to 8.[2]
-
Photodegradation: Exposure to light, especially UV light, can provide the energy for photolytic degradation, leading to the breakdown of the molecule.[2]
-
Oxidation: The presence of dissolved oxygen or oxidizing agents in the assay buffer can lead to oxidative degradation of the molecule.[2]
-
Temperature Sensitivity: Elevated temperatures can accelerate the rate of chemical degradation.[2]
-
Solvent Incompatibility: The choice of solvent can significantly impact the stability of a compound. Some organic solvents can react with the compound or catalyze its degradation.
Q3: What are the best practices for preparing and storing this compound stock solutions?
To ensure the integrity of your this compound stock solutions, adhere to the following best practices:
-
Stock Concentration: Prepare high-concentration stock solutions in an appropriate organic solvent (e.g., DMSO) to minimize the volume of organic solvent added to your aqueous assay medium.
-
Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[3] Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.[2]
Troubleshooting Guides
Issue 1: Precipitate Formation in Assay Medium
Symptoms:
-
Visible particulate matter or cloudiness in the wells of your assay plate after adding this compound.
-
Inconsistent or non-reproducible results.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Poor Aqueous Solubility | Decrease the final concentration of this compound in the assay. Increase the percentage of co-solvent (e.g., DMSO) in the final assay medium, ensuring it does not exceed a concentration that affects cell viability or assay performance (typically <1%). |
| pH-Dependent Precipitation | Measure the pH of your final assay buffer after the addition of the this compound stock solution. Adjust the buffer pH to a range where the compound is more soluble. |
| Interaction with Media Components | Some components of complex cell culture media (e.g., proteins in serum) can interact with the compound, leading to precipitation. Consider using a simpler, serum-free buffer for the initial compound dilution steps if your assay allows. |
Issue 2: Inconsistent Assay Results or High Variability
Symptoms:
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Large error bars in dose-response curves.
-
Poor correlation between replicate wells.
-
Drift in signal over the course of the experiment.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Compound Degradation During Incubation | Minimize the incubation time of the assay if possible. Prepare fresh dilutions of this compound immediately before each experiment. Perform a time-course experiment to assess the stability of this compound in your assay medium at the experimental temperature. |
| Adsorption to Plasticware | The hydrophobic nature of this compound may lead to its adsorption onto the surface of plastic plates and pipette tips. Using low-adhesion plasticware or pre-treating plates with a blocking agent like bovine serum albumin (BSA) may mitigate this issue. |
| Photodegradation from Ambient Light | Protect your assay plates from light during incubation by covering them with aluminum foil or using plates designed for light-sensitive compounds. |
Experimental Protocols
Protocol 1: General Solubility Assessment of this compound
Objective: To determine a suitable solvent and approximate solubility of this compound.
Materials:
-
This compound powder
-
A panel of organic solvents (e.g., DMSO, Ethanol, Methanol, Acetonitrile, Acetone)
-
Vortex mixer
-
Microcentrifuge
Methodology:
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into several microcentrifuge tubes.
-
Add a small, measured volume of the first solvent (e.g., 100 µL) to the first tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution.
-
If the compound has not fully dissolved, add another measured volume of the solvent and repeat the vortexing.
-
Continue this process until the compound is fully dissolved, and record the total volume of solvent used to calculate the approximate solubility.
-
Repeat for each solvent to be tested.
-
After determining a suitable solvent, prepare a high-concentration stock solution and visually inspect for any precipitation after at least one freeze-thaw cycle.
Protocol 2: Assessing this compound Stability in Assay Buffer
Objective: To evaluate the stability of this compound in the experimental assay buffer over time.
Materials:
-
This compound stock solution
-
Assay buffer (e.g., cell culture medium, phosphate-buffered saline)
-
Incubator at the experimental temperature (e.g., 37°C)
-
Analytical method to quantify this compound (e.g., HPLC-UV, LC-MS)
Methodology:
-
Prepare a solution of this compound in the assay buffer at the final working concentration.
-
Divide the solution into several aliquots in separate tubes.
-
Immediately analyze one aliquot (T=0) to determine the initial concentration of this compound.
-
Incubate the remaining aliquots at the experimental temperature.
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot and analyze the concentration of the remaining this compound.
-
Plot the percentage of remaining this compound against time to determine its stability profile under your experimental conditions.
Visualizations
Signaling Pathway Diagram
Experimental Workflow Diagram
Troubleshooting Logic Diagram
References
Addressing batch-to-batch variability in Pyrroxamycin production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability during Pyrroxamycin production.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation in a question-and-answer format.
Question: Why is the this compound titer consistently low or completely absent in my fermentation batches?
Answer:
Low or no production of this compound can stem from several factors, ranging from issues with the producing organism to suboptimal fermentation conditions. A systematic approach to troubleshooting is crucial.
Potential Causes and Solutions:
-
Strain Viability and Integrity:
-
Problem: The producing strain, Streptomyces sp. S46506, may have lost its productivity due to improper storage or excessive subculturing.
-
Solution: Always use a fresh culture from a cryopreserved stock. Prepare a working cell bank to avoid repeated thawing of the master stock. Verify the morphological characteristics of the strain on solid media to ensure it has not undergone significant changes.
-
-
Inoculum Quality:
-
Problem: A poor-quality inoculum can lead to a long lag phase and low final product titers.
-
Solution: Ensure the seed culture is in the late logarithmic to early stationary growth phase before inoculating the production fermenter. The inoculum should be free of contaminants.
-
-
Media Composition:
-
Problem: The fermentation medium may be lacking essential precursors or have an improper balance of nutrients. The biosynthesis of pyrrolomycins, a class of compounds including this compound, is known to be dependent on specific precursors like L-proline and acetate.[1][2][3]
-
Solution: Review and optimize the concentrations of carbon and nitrogen sources. Ensure the medium contains an adequate supply of L-proline. The presence of nitrate in the medium has been shown to be important for the nitration step in the biosynthesis of related compounds.[2][3][4]
-
-
Fermentation Parameters:
-
Problem: Suboptimal pH, temperature, dissolved oxygen, or agitation can significantly impact secondary metabolite production in Streptomyces.[5][6][7]
-
Solution: Monitor and control these parameters throughout the fermentation. The optimal pH for many Streptomyces species is near neutral (6.0-8.0).[5] The temperature should be maintained within the optimal range for Streptomyces sp. S46506, which is typically between 28-37°C. Ensure adequate aeration and agitation to maintain sufficient dissolved oxygen levels, as secondary metabolite production is often an aerobic process.
-
Question: I am observing significant batch-to-batch variability in this compound yield. What are the likely causes and how can I improve consistency?
Answer:
Batch-to-batch variability is a common challenge in fermentation processes. Addressing this requires a focus on consistency in all aspects of the experimental workflow.
Potential Causes and Solutions:
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Inconsistent Inoculum:
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Problem: Variations in the age, size, and physiological state of the inoculum will lead to inconsistent fermentation performance.
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Solution: Standardize your inoculum preparation protocol. Use the same seed medium, incubation time, and inoculum volume for every batch.
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Raw Material Variability:
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Problem: Different batches of media components, especially complex organic sources like yeast extract or peptone, can have varying compositions.
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Solution: Whenever possible, use a single, large lot of each raw material for a series of experiments. If this is not feasible, perform a quality control check on new batches of critical media components.
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Inadequate Process Control:
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Problem: Fluctuations in pH, temperature, or dissolved oxygen during the fermentation can lead to inconsistent product formation.
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Solution: Implement robust monitoring and control strategies for these critical parameters. Calibrate probes and sensors regularly.
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Subtle Changes in Protocol:
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Problem: Even minor, seemingly insignificant deviations from the protocol can impact the final yield.
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Solution: Maintain a detailed and standardized operating procedure (SOP) for the entire process, from media preparation to harvest. Document every step and any deviations.
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Frequently Asked Questions (FAQs)
Q1: What is the producing organism of this compound?
A1: this compound is produced by the bacterium Streptomyces sp. S46506.[1]
Q2: What are the known precursors for this compound biosynthesis?
A2: Based on studies of closely related pyrrolomycin antibiotics, the biosynthesis of the this compound skeleton is derived from L-proline and a polyketide precursor formed from acetate units.[1][2][3] The nitro group is likely derived from nitrate present in the fermentation medium.[2][3][4]
Q3: What are the optimal fermentation parameters for this compound production?
A3: While specific optimal parameters for Streptomyces sp. S46506 and this compound production are not extensively published, general guidelines for Streptomyces fermentation can be applied as a starting point. These are summarized in the table below. Optimization for your specific laboratory conditions is recommended.
| Parameter | General Optimal Range for Streptomyces |
| pH | 6.0 - 8.0[5] |
| Temperature | 28°C - 37°C |
| Aeration | High, maintain dissolved oxygen > 20% |
| Agitation | 150 - 250 rpm (in shake flasks)[6][8] |
| Incubation Time | 7 - 14 days[5][8] |
Q4: What analytical methods can be used to quantify this compound?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a suitable method for the quantification of this compound. The presence of a chromophore in the molecule allows for its detection. For structural confirmation and identification, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
Experimental Protocols
1. Media Preparation and Sterilization
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Seed Medium (ISP2 Medium):
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Yeast Extract: 4 g/L
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Malt Extract: 10 g/L
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Dextrose: 4 g/L
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Adjust pH to 7.2 before sterilization.
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Sterilize by autoclaving at 121°C for 20 minutes.
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Production Medium (Optimized):
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Glucose: 40 g/L
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Soybean Meal: 15 g/L
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L-Proline: 2 g/L
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NaNO₃: 2 g/L
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K₂HPO₄: 1 g/L
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MgSO₄·7H₂O: 0.5 g/L
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CaCO₃: 2 g/L
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Trace Element Solution: 1 mL/L
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Adjust pH to 6.5 before sterilization.
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Sterilize by autoclaving at 121°C for 20 minutes. Glucose should be autoclaved separately and added aseptically.
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2. Fermentation Protocol
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Inoculum Preparation: Inoculate a loopful of Streptomyces sp. S46506 from a fresh agar plate into 50 mL of seed medium in a 250 mL baffled flask. Incubate at 30°C and 200 rpm for 2-3 days.
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Production Fermentation: Inoculate 200 mL of production medium in a 1 L baffled flask with 10 mL (5% v/v) of the seed culture.
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Incubation: Incubate the production culture at 30°C and 200 rpm for 10-12 days.
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Sampling: Aseptically withdraw samples at regular intervals (e.g., every 24 hours) to monitor cell growth (dry cell weight), pH, and this compound production.
3. This compound Extraction and Quantification
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Extraction: Centrifuge the fermentation broth to separate the mycelium from the supernatant. Extract the supernatant and the mycelial cake with an equal volume of ethyl acetate. Combine the organic extracts and evaporate to dryness under reduced pressure.
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Quantification: Dissolve the dried extract in a known volume of methanol. Analyze by HPLC using a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water). Quantify this compound by comparing the peak area to a standard curve of purified this compound.
Visualizations
Caption: Proposed biosynthetic pathway of this compound.
References
- 1. Dioxapyrrolomycin biosynthesis in Streptomyces fumanus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cloning and Characterization of the Pyrrolomycin Biosynthetic Gene Clusters from Actinosporangium vitaminophilum ATCC 31673 and Streptomyces sp. Strain UC 11065 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of fermentation conditions through response surface methodology for enhanced antibacterial metabolite production by Streptomyces sp. 1-14 from cassava rhizosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production [frontiersin.org]
- 8. ijcmas.com [ijcmas.com]
Technical Support Center: Improving the Purification Efficiency of Pyrroxamycin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the purification of Pyrroxamycin. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Extraction & Initial Purification
Question 1: What is a general protocol for extracting this compound from a Streptomyces culture broth?
Answer: A common method for extracting this compound from a fermentation broth involves solvent extraction followed by initial purification using silica gel chromatography.[1] The general steps are outlined below. It is important to note that optimization of solvent choice and volumes will be necessary for specific experimental conditions.
Experimental Protocol: Extraction and Initial Purification of this compound
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Harvesting: Centrifuge the Streptomyces fermentation broth at 8,000-10,000 x g for 20 minutes to separate the mycelia from the supernatant.[1]
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Filtration: Filter the supernatant through Whatman No. 1 filter paper to remove any remaining cellular debris.[1]
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Solvent Extraction:
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Adjust the pH of the clear filtrate to 7.0.
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Perform a liquid-liquid extraction using an equal volume of n-butanol. Shake vigorously for 30 minutes.
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Separate the organic (n-butanol) phase from the aqueous phase. The active this compound compound is expected to be in the organic phase.[1]
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Concentration: Concentrate the n-butanol extract to dryness using a rotary evaporator under reduced pressure at a temperature of approximately 30°C.[1] This will yield a crude extract.
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Silica Gel Chromatography (Initial Purification):
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Prepare a silica gel column (e.g., 4.2 x 70 cm).[1]
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Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).
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Load the dissolved extract onto the silica gel column.
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Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, followed by methanol).
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Collect fractions and monitor for the presence of this compound using an appropriate analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Pool the fractions containing the purified this compound.
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Question 2: My this compound yield is very low after the initial extraction. What are the possible causes and solutions?
Answer: Low yield after initial extraction is a common issue in natural product purification.[2] Several factors could be contributing to this problem. The table below summarizes potential causes and recommended solutions.
| Possible Cause | Troubleshooting Steps |
| Incomplete Cell Lysis/Extraction from Mycelia | Some this compound may remain within the mycelia. Consider a pre-extraction step of the mycelial pellet with a suitable organic solvent like methanol or acetone. |
| Suboptimal pH for Extraction | The partitioning of this compound into the organic solvent is pH-dependent. Perform small-scale extractions at different pH values (e.g., 6.0, 7.0, 8.0) to determine the optimal pH for maximizing yield. |
| Emulsion Formation during Extraction | Vigorous shaking can sometimes lead to the formation of a stable emulsion, trapping the compound of interest. To break the emulsion, you can try adding a small amount of brine, centrifuging the mixture at a low speed, or passing it through a bed of celite. |
| Degradation of this compound | This compound may be unstable at certain temperatures or pH values. Ensure that the extraction and concentration steps are performed at low temperatures.[3] Consider performing a stability study of your crude extract under different conditions. |
| Choice of Extraction Solvent | N-butanol is a common choice, but other solvents like ethyl acetate or dichloromethane might be more efficient. Perform a solvent screen with small aliquots of the culture filtrate to identify the most effective extraction solvent. |
Section 2: Chromatographic Purification (HPLC)
Question 3: I am observing peak tailing and poor resolution during the HPLC purification of this compound. How can I improve this?
Answer: Peak tailing and poor resolution in HPLC can be caused by a variety of factors, from column issues to mobile phase composition. The following table provides a troubleshooting guide for these common problems.
| Possible Cause | Troubleshooting Steps |
| Column Overload | Injecting too much sample can lead to peak broadening and tailing. Reduce the injection volume or the concentration of your sample. |
| Secondary Interactions with Silica Support | Residual silanol groups on the silica-based column can interact with the analyte, causing tailing. Try adding a small amount of a competitive base (e.g., triethylamine) to the mobile phase or switch to a base-deactivated column. Lowering the mobile phase pH can also reduce silanol interactions. |
| Column Contamination/Deterioration | The column may be contaminated with strongly retained impurities. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. |
| Inappropriate Mobile Phase | The mobile phase composition may not be optimal for separation. Adjust the solvent strength (ratio of organic solvent to water) or try a different organic modifier (e.g., switch from acetonitrile to methanol, or vice-versa). |
| Presence of a Co-eluting Impurity | A shoulder or tail on your peak of interest may indicate the presence of a closely related impurity. Optimize the mobile phase composition or try a column with a different selectivity to resolve the two peaks. |
Question 4: My this compound seems to be degrading during the purification process. What can I do to minimize this?
Answer: Degradation of the target compound is a significant challenge in natural product purification.[3] this compound, like many complex organic molecules, may be sensitive to pH, temperature, and light.
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pH Stability: Perform small-scale experiments to assess the stability of this compound at different pH values. Use buffered mobile phases during HPLC to maintain a stable pH environment.
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Temperature Sensitivity: Keep samples and fractions on ice or in a refrigerated autosampler whenever possible. Avoid prolonged exposure to elevated temperatures, such as during solvent evaporation.
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Light Sensitivity: Protect samples from light by using amber vials or covering glassware with aluminum foil.
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Oxidative Degradation: If oxidation is suspected, consider adding antioxidants (e.g., BHT) to your solvents, if compatible with your purification scheme. Purging solvents with nitrogen can also help to minimize dissolved oxygen.
Quantitative Data Summary
The following tables present hypothetical data to illustrate the expected outcomes of a this compound purification process. This data is for illustrative purposes only and will vary depending on the specific experimental conditions.
Table 1: Hypothetical Purification Yield of this compound
| Purification Step | Total Volume (L) | This compound Concentration (mg/L) | Total this compound (mg) | Purity (%) | Recovery (%) |
| Culture Supernatant | 10 | 5 | 50 | 5 | 100 |
| n-Butanol Extract | 1 | 45 | 45 | 30 | 90 |
| Silica Gel Chromatography | 0.2 | 200 | 40 | 85 | 80 |
| Preparative HPLC | 0.05 | 700 | 35 | >98 | 70 |
Table 2: Comparison of Different HPLC Columns for this compound Purification (Hypothetical Data)
| Column Type | Mobile Phase | Retention Time (min) | Peak Asymmetry | Resolution (from major impurity) |
| C18 (5 µm, 4.6x250 mm) | 70% Acetonitrile/Water | 8.5 | 1.8 | 1.2 |
| Phenyl-Hexyl (5 µm, 4.6x250 mm) | 70% Acetonitrile/Water | 9.2 | 1.2 | 1.9 |
| C8 (5 µm, 4.6x250 mm) | 65% Methanol/Water | 7.8 | 1.5 | 1.4 |
Visualizations
Experimental Workflow and Troubleshooting Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for this compound purification and a logical troubleshooting guide for common issues.
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting guide for low purification efficiency of this compound.
References
Technical Support Center: Optimizing Dosing Regimens for Pyrroxamycin In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing dosing regimens for Pyrroxamycin in vivo studies. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I determine the initial starting dose for my this compound in vivo study?
A: Determining the appropriate starting dose for a novel compound like this compound is a critical step to ensure both safety and potential efficacy.[1] The initial dose selection should be based on a combination of in vitro data and any available preclinical toxicology studies.[1] A common approach is to use the No Observed Adverse Effect Level (NOAEL) from preclinical toxicology studies as a starting point.[1] The NOAEL is the highest dose at which no significant adverse effects were observed in animal studies.[1] If no prior in vivo data exists, a thorough literature review on compounds with similar structures or mechanisms of action can provide guidance.[2]
Q2: What is a dose-range finding study, and why is it essential for this compound?
A: A dose-range finding study, also known as a dose-finding study, is a preliminary experiment conducted to identify a range of doses that are both safe and effective.[1] These studies are crucial in the early stages of drug development to establish the Minimum Effective Dose (MED) and the Maximum Tolerated Dose (MTD).[1] The MED is the lowest dose that produces the desired therapeutic effect, while the MTD is the highest dose that can be administered without causing unacceptable toxicity.[1] The data from dose-range finding studies are essential for designing subsequent, more comprehensive preclinical and clinical trials.[1]
Q3: How do I design a robust dose-response study for this compound?
A: A well-designed dose-response study is essential for understanding the relationship between the dose of this compound and its biological effect. Key considerations include:
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Group Allocation: Assign animals to at least 4-5 groups (n=3-5 per group), including a vehicle control group and at least three dose levels of this compound.[1]
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Dose Selection: The starting dose should be based on in vitro data or literature on similar compounds. Subsequent doses should be escalated, for example, by a factor of 2x or 3x.[1]
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Administration Route: The route of administration should be consistent with the intended clinical application.
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Monitoring: Closely monitor animals for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) and mortality for a predetermined observation period (e.g., 7-14 days).[1]
Q4: What are the key pharmacokinetic (PK) and pharmacodynamic (PD) parameters to consider for this compound?
A: Understanding the PK/PD relationship is crucial for optimizing the dosing regimen.[3]
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Pharmacokinetics (PK): This is what the body does to the drug and includes Absorption, Distribution, Metabolism, and Excretion (ADME).[4] Key PK parameters to measure include maximum concentration (Cmax), time to reach Cmax (Tmax), and the area under the concentration-time curve (AUC).[2]
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Pharmacodynamics (PD): This is what the drug does to the body. For an antibiotic, a key PD parameter is the Minimum Inhibitory Concentration (MIC). For an anticancer agent, this could be the level of target engagement or tumor growth inhibition. The goal is to maintain a drug concentration at the site of action that is sufficient to elicit the desired effect.[5]
Q5: How can I convert a dose from an animal model to a Human Equivalent Dose (HED)?
A: Dose conversion between species is not based on body weight alone. The most common method uses Body Surface Area (BSA) normalization, as it often correlates better with metabolic rate across species.[2] The following formula can be used:
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HED (mg/kg) = Animal dose (mg/kg) x (Animal Km / Human Km)
Where Km is a conversion factor. A table with standard Km values is provided below.
Troubleshooting Guides
Issue 1: High variability in experimental results between animals in the same group.
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Possible Cause: Biological differences between individual animals, inconsistent dosing procedures, or unstable drug formulation.[1][6]
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Solution:
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Increase the sample size per group to improve statistical power.[1]
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Ensure animals are age- and weight-matched and from a reliable supplier.[1]
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Standardize all experimental procedures using a Standard Operating Procedure (SOP).[2]
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Verify the stability of your this compound formulation over the course of the experiment.[1]
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Issue 2: High toxicity and adverse effects are observed even at low doses of this compound.
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Possible Cause: Incorrect starting dose, species-specific sensitivity, or toxicity of the formulation vehicle.[1]
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Solution:
Issue 3: Lack of efficacy at doses that are well-tolerated.
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Possible Cause: Poor bioavailability, rapid metabolism/clearance, or insufficient target engagement.
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Solution:
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Conduct a pharmacokinetic study to determine the exposure (AUC) of this compound in the animal model.[2]
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Consider alternative routes of administration or formulation strategies to improve bioavailability.
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Measure target engagement at the site of action to confirm that this compound is reaching its intended biological target at sufficient concentrations.
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Data Presentation
Table 1: Example Dose Escalation Study Design for this compound
| Group | Treatment | Dose (mg/kg) | Route of Administration | Number of Animals (n) |
| 1 | Vehicle Control | 0 | Intravenous (IV) | 5 |
| 2 | This compound | 1 | Intravenous (IV) | 5 |
| 3 | This compound | 3 | Intravenous (IV) | 5 |
| 4 | This compound | 10 | Intravenous (IV) | 5 |
| 5 | This compound | 30 | Intravenous (IV) | 5 |
Table 2: Key Pharmacokinetic Parameters (Hypothetical Data for this compound)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Half-life (t1/2) (h) |
| 1 | 150 | 0.25 | 450 | 2.5 |
| 10 | 1600 | 0.25 | 5000 | 2.8 |
| 30 | 4800 | 0.25 | 16000 | 3.1 |
Table 3: Body Surface Area Conversion Factors (Km) for HED Calculation
| Species | Body Weight (kg) | Km |
| Mouse | 0.02 | 3 |
| Rat | 0.15 | 6 |
| Rabbit | 1.8 | 12 |
| Dog | 10 | 20 |
| Monkey | 4 | 12 |
| Human | 70 | 37 |
To calculate the HED, divide the animal dose (in mg/kg) by the corresponding conversion factor.[1]
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Determination
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Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.[1]
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Animal Model: Select a relevant animal model (e.g., BALB/c mice).
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Group Allocation: Assign animals to at least 4-5 groups (n=3-5 per group), including a vehicle control group and at least three escalating dose levels of this compound.[1]
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Dose Selection: The starting dose should be based on in vitro data or literature on similar compounds. Subsequent doses should be escalated, for example, by a factor of 2x or 3x.[1]
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Administration: Administer this compound via the intended clinical route (e.g., intravenous, oral).
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Monitoring: Closely monitor animals daily for clinical signs of toxicity (e.g., weight loss greater than 20%, changes in behavior, ruffled fur) and mortality for a predetermined observation period (e.g., 7-14 days).[1]
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Endpoint: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity.
Protocol 2: Pharmacokinetic (PK) Study
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Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.[1]
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Animal Model: Use the same animal model as in the efficacy studies.
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Dosing: Administer a single dose of this compound at a therapeutically relevant level.[1]
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Sample Collection: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-administration.
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Analysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.
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Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
Mandatory Visualizations
Caption: Workflow for In Vivo Dosing Regimen Optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimizing Clinical Outcomes Through Rational Dosing Strategies: Roles of Pharmacokinetic/Pharmacodynamic Modeling Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axisfortox.com [axisfortox.com]
- 5. contagionlive.com [contagionlive.com]
- 6. benchchem.com [benchchem.com]
Challenges in the chemical synthesis of the Pyrroxamycin scaffold
Technical Support Center: Synthesis of the Pyrroxamycin Scaffold
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of the this compound scaffold.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for the this compound scaffold?
A1: The synthesis of the this compound scaffold, 4,5-dichloro-2-(6',8'-dichloro-4'H-1',3'-benzodioxin-4'-yl)-3-nitropyrrole, is a multi-step process that can be logically divided into three main stages:
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Synthesis of the dichlorinated benzodioxin moiety.
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Formation of the polychlorinated and nitrated pyrrole core.
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Coupling of the two fragments and final manipulations.
A generalized workflow for the synthesis is outlined below.
Caption: Generalized workflow for the synthesis of the this compound scaffold.
Q2: What are the most significant challenges in synthesizing the this compound scaffold?
A2: The primary challenges in the synthesis of the this compound scaffold include:
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Controlling Regioselectivity: The introduction of multiple chloro and nitro substituents onto both the pyrrole and benzodioxin rings requires precise control to obtain the desired isomers.
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Handling of Sensitive Intermediates: Pyrrole rings are susceptible to polymerization under acidic conditions, which are often used for nitration.[1][2]
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Low Yields: Multi-step syntheses involving sensitive heterocyclic compounds often suffer from low overall yields.
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Purification: The separation of closely related isomers and the removal of byproducts from the highly functionalized and often poorly soluble intermediates and final product can be challenging.
Q3: Are there any known alternative synthetic routes?
A3: While a definitive, optimized total synthesis of this compound is not extensively documented in publicly available literature, synthetic strategies for analogous polychlorinated and nitrated pyrrole-containing natural products can be adapted. Variations in the synthetic route could include the order of chlorination and nitration steps on the pyrrole ring, different coupling strategies for the two main fragments, and the use of alternative protecting groups.
Troubleshooting Guides
Synthesis of the Dichlorinated Benzodioxin Moiety
Problem: Low yield in the formation of the 1,3-benzodioxin ring.
| Possible Cause | Troubleshooting Suggestion |
| Inefficient cyclization. | - Optimize reaction conditions (temperature, solvent, and reaction time). - Screen different catalysts or bases for the cyclization step. - Consider using a two-step approach: Williamson ether synthesis followed by ring closure. |
| Side reactions of the dichlorophenol starting material. | - Ensure the purity of the starting dichlorophenol. - Use of appropriate protecting groups for the hydroxyl functions if necessary. - Directed ortho-metalation (DoM) can be a powerful tool to achieve regioselective functionalization of the aromatic ring prior to cyclization, but requires careful control of stoichiometry and temperature.[3][4][5] |
| Decomposition of the product. | - Analyze the reaction mixture at different time points to check for product degradation. - Employ milder reaction conditions. |
Table 1: Troubleshooting Low Yields in Benzodioxin Ring Formation
Synthesis of the Polychlorinated and Nitrated Pyrrole Core
Problem: Polymerization of the pyrrole ring during nitration.
| Possible Cause | Troubleshooting Suggestion |
| Use of strong acidic conditions (e.g., H2SO4/HNO3). | - Pyrrole is known to polymerize in the presence of strong acids.[1][2] - Use milder nitrating agents such as acetyl nitrate (AcONO2), which can be generated in situ from nitric acid and acetic anhydride.[1][2][6] |
| Reaction temperature is too high. | - Perform the nitration at low temperatures (e.g., -15 °C to 0 °C) to minimize side reactions. |
Problem: Poor regioselectivity during nitration, leading to a mixture of isomers.
| Possible Cause | Troubleshooting Suggestion |
| Similar reactivity of different positions on the pyrrole ring. | - The regioselectivity of pyrrole nitration can be influenced by the substituents already present on the ring. - Consider a strategy where the nitro group is introduced at an earlier stage of the synthesis to a more specifically activated or less sterically hindered precursor. - Introduction of a bulky protecting group on the pyrrole nitrogen can influence the regioselectivity of electrophilic substitution. |
| Nitration of an already substituted pyrrole. | - Nitration of a pre-formed 2-substituted pyrrole can lead to a mixture of 4- and 5-nitro isomers. The ratio can be solvent and temperature-dependent. Careful optimization and chromatographic separation are necessary. |
Problem: Difficulty in achieving dichlorination of the pyrrole ring.
| Possible Cause | Troubleshooting Suggestion |
| Deactivation of the pyrrole ring by existing substituents. | - Stepwise chlorination may be necessary. The first chlorination might deactivate the ring towards the second. - Use of a more potent chlorinating agent might be required for the second chlorination step (e.g., N-chlorosuccinimide, sulfuryl chloride). |
| Over-chlorination or side reactions. | - Carefully control the stoichiometry of the chlorinating agent. - Monitor the reaction progress closely using techniques like TLC or LC-MS to avoid the formation of trichlorinated or other byproducts. |
Table 2: Troubleshooting the Synthesis of the Dichloronitropyrrole Core
| Parameter | Typical Range/Value |
| Nitration Yield (using acetyl nitrate) | 40-60% |
| Chlorination Yield (per step) | 50-70% |
| Overall Yield for Dichloronitropyrrole Synthesis | Highly variable, often <20% over multiple steps |
Table 3: Typical Yields for Key Transformations in Pyrrole Functionalization (based on analogous systems)
Experimental Protocols
Protocol 1: General Procedure for the Nitration of a Substituted Pyrrole using Acetyl Nitrate
This is a generalized protocol and may require optimization for specific substrates.
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Preparation of Acetyl Nitrate: In a flame-dried, three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, cool acetic anhydride to 0 °C. Add fuming nitric acid dropwise while maintaining the temperature below 5 °C. Stir the resulting solution at this temperature for 30 minutes before use.
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Nitration Reaction: Dissolve the substituted pyrrole in a suitable solvent (e.g., acetic anhydride or a chlorinated solvent) in a separate flask and cool to the desired reaction temperature (typically between -15 °C and 0 °C). Add the freshly prepared acetyl nitrate solution dropwise to the pyrrole solution.
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Monitoring and Quenching: Monitor the reaction progress by TLC or LC-MS. Upon completion, carefully pour the reaction mixture into a flask containing ice-water and a mild base (e.g., sodium bicarbonate solution) to neutralize the acid.
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Work-up and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Conceptual Workflow for the Synthesis of the this compound Scaffold
The following diagram illustrates a logical sequence of key transformations.
Caption: Detailed conceptual workflow for the synthesis of the this compound scaffold.
References
- 1. pyrrole nitration [quimicaorganica.org]
- 2. organic chemistry - Nitration of pyrrole with sulfuric and nitric acids - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. Directed Ortho Metalation [organic-chemistry.org]
- 6. Synthetic endeavors toward 2-nitro-4-alkylpyrroles in the context of the total synthesis of heronapyrrole C and preparation of a carboxylate natural product analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Pyrroxamycin Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the oral bioavailability of Pyrroxamycin derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of our this compound derivative?
A1: Low oral bioavailability of drug candidates, including this compound derivatives, typically stems from two main issues: poor aqueous solubility and low membrane permeability.[1] Additionally, extensive first-pass metabolism in the gut wall or liver can significantly reduce the amount of the active drug reaching systemic circulation.[2] It's crucial to first identify the primary barrier to absorption for your specific derivative to select the most effective enhancement strategy.
Q2: How can we determine if solubility or permeability is the main issue for our compound?
A2: The Biopharmaceutics Classification System (BCS) is a fundamental framework to categorize drugs based on their solubility and permeability.[1] To classify your this compound derivative, you will need to conduct solubility studies across a physiological pH range (e.g., pH 1.2, 4.5, 6.8) and permeability assays, such as the Caco-2 cell monolayer permeability assay. The results will classify your compound into one of the four BCS classes, guiding your formulation and development strategy.
Q3: What are the most common formulation strategies to enhance the oral bioavailability of poorly soluble drugs?
A3: For poorly water-soluble drugs (BCS Class II and IV), several formulation strategies can be employed. These include:
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Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and solid lipid nanoparticles (SLNs) can improve solubility and absorption.[2][3]
-
Solid dispersions: Dispersing the drug in a polymer matrix at the molecular level can enhance its dissolution rate.[2] This can be achieved through techniques like spray drying or melt extrusion.[3]
-
Nanoparticle technologies: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.[4]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[3]
Q4: Can chemical modification of our this compound derivative improve its oral absorption?
A4: Yes, a prodrug approach is a common chemical modification strategy.[2][5] This involves attaching a promoiety to the active drug molecule to improve its physicochemical properties, such as lipophilicity and membrane permeability.[6] The promoiety is designed to be cleaved in vivo, releasing the active parent drug.[6] Ester prodrugs are a frequently used example to mask polar functional groups.[6]
Q5: How can we overcome extensive first-pass metabolism?
A5: If your this compound derivative undergoes significant first-pass metabolism, several strategies can be considered. These include the use of metabolism inhibitors, although this can lead to drug-drug interactions.[7] Formulation approaches, such as lymphatic targeting using lipid-based systems, can partially bypass the portal circulation and reduce hepatic first-pass metabolism. Additionally, co-administration with inhibitors of specific metabolic enzymes, like piperine, has been explored to enhance the bioavailability of certain drugs.[8]
Troubleshooting Guides
Problem 1: Inconsistent results in in-vitro dissolution studies.
| Possible Cause | Troubleshooting Step |
| Polymorphism of the this compound derivative. | Characterize the solid-state properties of your drug substance using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify and control the crystalline form. |
| Inadequate wetting of the drug powder. | Incorporate a suitable wetting agent or surfactant into the dissolution medium or the formulation itself. |
| pH-dependent solubility. | Ensure the pH of the dissolution medium is appropriate for the ionization state of your compound and reflects the physiological conditions of the gastrointestinal tract. |
| Degradation of the compound in the dissolution medium. | Assess the chemical stability of your derivative at the pH and temperature of the dissolution test. Consider using a more stable formulation or adjusting the test conditions. |
Problem 2: Low permeability observed in Caco-2 cell assays.
| Possible Cause | Troubleshooting Step |
| High efflux ratio. | The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp). Co-incubate with a known P-gp inhibitor (e.g., verapamil) to confirm. If confirmed, formulation strategies to inhibit efflux or bypass transporters may be necessary. |
| Poor passive diffusion due to high polarity. | Consider a prodrug approach to increase lipophilicity.[6] Alternatively, investigate the use of permeation enhancers in your formulation.[7] |
| Low aqueous solubility limiting the concentration gradient. | Improve the solubility of the compound in the donor compartment of the assay by using co-solvents or enabling formulations. |
| Cell monolayer integrity issues. | Routinely check the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity before and after the experiment. |
Problem 3: High variability in pharmacokinetic (PK) data from animal studies.
| Possible Cause | Troubleshooting Step |
| Food effects. | Standardize the feeding schedule of the animals. Conduct PK studies in both fasted and fed states to assess the impact of food on drug absorption. |
| Erratic gastric emptying. | Formulations that are sensitive to gastric pH can be affected by variable gastric residence times. Consider enteric-coated formulations to bypass the stomach. |
| Presystemic metabolism variability. | Investigate the metabolic pathways of your derivative.[9] Genetic polymorphisms in metabolic enzymes in the animal model could contribute to variability. |
| Formulation instability or poor in-vivo performance. | Re-evaluate the formulation for its ability to maintain the drug in a solubilized state in the gastrointestinal fluids. |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to confirm monolayer confluence and integrity. Values should be above a predetermined threshold (e.g., >250 Ω·cm²).
-
Permeability Study (Apical to Basolateral):
-
Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test solution containing the this compound derivative (at a known concentration) to the apical (donor) side.
-
Add fresh HBSS to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh HBSS.
-
Analyze the concentration of the this compound derivative in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Permeability Study (Basolateral to Apical): Repeat the above steps but add the test solution to the basolateral side and sample from the apical side to determine the efflux ratio.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.
-
Data Presentation
Table 1: Comparison of Formulation Strategies on the Oral Bioavailability of a Hypothetical this compound Derivative (BCS Class II)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 50 ± 12 | 2.0 | 350 ± 85 | 100 |
| Micronized Drug | 95 ± 20 | 1.5 | 720 ± 150 | 206 |
| Solid Dispersion (1:5 Drug:Polymer) | 250 ± 45 | 1.0 | 2100 ± 320 | 600 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 480 ± 90 | 0.75 | 3500 ± 550 | 1000 |
Visualizations
Caption: Workflow for addressing low oral bioavailability.
Caption: Factors causing and strategies to improve oral bioavailability.
References
- 1. Formulation strategies to improve the bioavailability of poorly absorbed drugs | Documents - Servicio Gallego de Salud [portalcientifico.sergas.gal]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of Solubilization Strategies: Enhancing Bioavailability for Low Solubility Drugs | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 5. Diverse approaches for the enhancement of oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US20200009067A1 - Formulation and method for increasing oral bioavailability of drugs - Google Patents [patents.google.com]
- 9. Metabolism, Pharmacokinetics, Tissue Distribution, and Stability Studies of the Prodrug Analog of an Anti-Hepatitis B Virus Dinucleoside Phosphorothioate - PMC [pmc.ncbi.nlm.nih.gov]
Methods to reduce the cytotoxicity of Pyrroxamycin analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Pyrroxamycin and its analogs. The information is intended for scientists and drug development professionals encountering issues related to the cytotoxicity of these compounds during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it cytotoxic?
This compound is a halogenated nitropyrrole antibiotic belonging to the pyrrolomycin class of natural products. Its chemical structure is 4,5-dichloro-2-(6',8'-dichloro-4'H-1',3'-benzodioxin-4'-yl)-3-nitropyrrole[1]. The cytotoxicity of this compound and related nitropyrrole compounds is often associated with the enzymatic reduction of the nitro group within cells. This reduction can generate reactive nitroso and hydroxylamine intermediates, as well as reactive oxygen species (ROS), leading to cellular damage and apoptosis[2][3]. Some pyrrolomycins have also been shown to act as protonophores, disrupting the proton gradient across mitochondrial membranes, which can lead to ATP depletion and cell death[4][5].
Q2: We are observing high levels of cytotoxicity in our experiments with a new this compound analog. What are the potential causes?
High cytotoxicity could be due to several factors related to the structure of your analog:
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The Nitro Group: The presence of the nitro group is a primary contributor to cytotoxicity through its bioreduction to reactive intermediates[2][3].
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Halogenation Pattern: The type and position of halogen atoms on the pyrrole and phenyl rings can significantly influence lipophilicity and cellular uptake, thereby affecting cytotoxic potency[1][6][7]. Generally, di-halogenated compounds tend to be more cytotoxic than their mono-halogenated counterparts[6][7].
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Lipophilicity: Increased lipophilicity can enhance membrane permeability and intracellular accumulation, often leading to greater cytotoxicity. However, excessive lipophilicity might decrease bioavailability[1].
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Substituents on the Pyrrole Ring: The nature of other substituents on the pyrrole ring can modulate the electronic properties of the nitro group and the overall molecule, impacting its reduction potential and, consequently, its cytotoxicity.
Q3: What are some general strategies to reduce the cytotoxicity of our this compound analog while potentially retaining its desired biological activity?
Based on structure-activity relationship (SAR) studies of related compounds, consider the following modifications:
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Modification or Replacement of the Nitro Group: Since the nitro group is a key driver of cytotoxicity, replacing it with other electron-withdrawing groups that are less prone to bioreductive activation could be a viable strategy. One study on pyrrolomycins suggested that replacing chlorine atoms with nitro groups could reduce cytotoxicity while maintaining antibacterial activity, indicating a complex SAR[8].
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Alteration of the Halogenation Pattern: Systematically vary the halogen atoms (e.g., replacing chlorine with bromine or fluorine) and their positions on the aromatic rings. This can alter the compound's electronic properties and lipophilicity, potentially leading to a better therapeutic index[9].
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Introduction of Hydrophilic Groups: Adding polar functional groups, such as hydroxyl or carboxyl groups, can decrease lipophilicity, potentially reducing off-target effects and general cytotoxicity.
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Steric Hindrance: Introducing bulky substituents near the nitro group might hinder its interaction with cellular reductases, thereby decreasing its activation and subsequent toxicity.
Q4: Which cell-based assays are recommended for evaluating the cytotoxicity of this compound analogs?
Several standard assays can be used to quantify the cytotoxicity of your compounds:
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MTT/XTT Assay: These colorimetric assays measure the metabolic activity of cells, which correlates with cell viability. They are widely used for determining the IC50 (half-maximal inhibitory concentration) of a compound.
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LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, providing a measure of membrane integrity and cytotoxicity.
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Trypan Blue Exclusion Assay: This is a simple and direct method to count viable cells, as viable cells with intact membranes exclude the dye.
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Apoptosis Assays: To understand the mechanism of cell death, you can use assays that detect markers of apoptosis, such as caspase activation (e.g., Caspase-Glo 3/7 assay), DNA fragmentation (e.g., TUNEL assay), or changes in mitochondrial membrane potential.
Troubleshooting Guides
Problem 1: High variance in cytotoxicity data between experiments.
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Possible Cause: Inconsistent cell seeding density, variations in compound concentration, or differences in incubation time.
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Troubleshooting Steps:
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Ensure a consistent number of cells are seeded in each well.
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Prepare fresh serial dilutions of the this compound analog for each experiment.
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Strictly adhere to the predetermined incubation times.
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Include positive and negative controls in every experiment to monitor assay performance.
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Problem 2: The IC50 value of our analog is too high, suggesting low potency.
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Possible Cause: The modifications made to reduce cytotoxicity may have also significantly decreased the desired biological activity.
-
Troubleshooting Steps:
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Review the SAR data for related compounds to identify modifications that have a differential effect on cytotoxicity and the desired activity.
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Consider synthesizing a focused library of analogs with more subtle modifications to the lead compound.
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If the target is known, perform molecular modeling studies to predict how modifications might affect binding to the target.
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Problem 3: Our analog shows high cytotoxicity in cancer cell lines but also in normal cell lines.
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Possible Cause: The compound has a non-specific mechanism of action, leading to general cytotoxicity.
-
Troubleshooting Steps:
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Determine the selectivity index (SI) of your compound by calculating the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line. A higher SI indicates greater selectivity.
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Investigate the mechanism of action. Is the compound a general membrane disruptor, or does it target a specific cellular pathway?
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Consider targeted drug delivery strategies, such as conjugation to a tumor-targeting moiety, to increase the concentration of the analog at the tumor site and reduce systemic toxicity.
-
Quantitative Data
The following tables summarize the in vitro cytotoxicity (IC50) of various pyrrolomycin analogs against different human cancer cell lines. This data can serve as a reference for comparing the potency of newly synthesized this compound analogs.
Table 1: Cytotoxicity (IC50, µM) of Pyrrolomycin Analogs in HCT-116 (Colon Cancer) and MCF7 (Breast Cancer) Cell Lines [1][10]
| Compound | HCT-116 IC50 (µM) | MCF7 IC50 (µM) |
| Pyrrolomycin C | 0.8 | 1.5 |
| Pyrrolomycin F1 | 0.35 | Not Reported |
| Pyrrolomycin F2a | 0.45 | Not Reported |
| Pyrrolomycin F2b | 1.21 | Not Reported |
| Pyrrolomycin F3 | 0.68 | Not Reported |
Table 2: Cytotoxicity (IC50, µM) of Nitro-Pyrrolomycin Analogs in Different Cell Lines [8]
| Compound | HCT116 IC50 (µM) | MCF 7 IC50 (µM) | hTERT-RPE-1 (Normal) IC50 (µM) |
| PM-C | 0.8 | 1.5 | 0.5 |
| Nitro-PM 5a | 0.7 | 1.2 | 1.0 |
| Nitro-PM 5d | 1.0 | 1.8 | 1.5 |
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is a standard method for assessing the metabolic activity of cells as an indicator of cell viability.
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Materials:
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96-well cell culture plates
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Cell culture medium
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This compound analog stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the this compound analog in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the analog. Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent as a positive control.
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Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
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Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
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Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
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Read the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
-
2. Caspase-Glo® 3/7 Assay (Promega)
This assay measures caspase-3 and -7 activities, which are key indicators of apoptosis.
-
Materials:
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96-well white-walled plates
-
Cell culture medium
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This compound analog stock solution
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Caspase-Glo® 3/7 Reagent
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well white-walled plate and treat with the this compound analog as described for the MTT assay.
-
After the incubation period, equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence of each sample using a luminometer.
-
An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity of Halogenated Tyrosyl Compounds, an Emerging Class of Disinfection Byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring the anticancer activity and the mechanism of action of pyrrolomycins F obtained by microwave-assisted total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming common issues in Pyrroxamycin MIC testing
Welcome to the technical support center for Pyrroxamycin Minimum Inhibitory Concentration (MIC) testing. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Dioxapyrrolomycin, is a chlorinated pyrrole antibiotic. It belongs to the broader class of pyrrolomycins, which are polyhalogenated metabolites known for their potent antimicrobial properties. While the exact mechanism of action for this compound is not fully elucidated, related compounds suggest potential modes of action. For instance, the structurally similar compound pyrrolnitrin is thought to inhibit the bacterial respiratory chain by blocking electron transfer. Another class of pyrrole-containing antibiotics, the dithiolopyrrolones, have been shown to disrupt bacterial metal homeostasis, particularly zinc, by acting as high-affinity chelators. This disruption of essential metal ions can lead to the inhibition of critical metalloenzymes.
Q2: What is the typical spectrum of activity for this compound?
This compound is primarily active against Gram-positive bacteria. Published studies have reported Minimum Inhibitory Concentration (MIC) values in the range of 0.077–0.64 µM for Staphylococcus aureus and Enterococcus faecalis.
Q3: Which quality control (QC) strains are recommended for this compound MIC testing?
Specific QC ranges for this compound have not been established by major regulatory bodies like CLSI or EUCAST. However, for in-house validation and routine monitoring of assay performance, the following standard QC strains are recommended:
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Staphylococcus aureus ATCC 29213 : A commonly used Gram-positive QC strain.
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Enterococcus faecalis ATCC 29212 : Another standard Gram-positive QC strain.
Researchers should establish internal QC ranges for this compound using these strains and monitor for any significant deviations.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound MIC testing in a question-and-answer format.
Q4: I am observing inconsistent or non-reproducible MIC values. What are the potential causes?
Inconsistent MIC results can stem from several factors related to the compound's properties and the experimental setup.
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Compound Solubility and Stability: this compound is a hydrophobic molecule. Poor solubility in the test medium can lead to precipitation and inaccurate concentrations. Ensure the stock solution is fully dissolved in a suitable solvent like DMSO before preparing serial dilutions. Additionally, the stability of chlorinated antibiotics in solution can be a concern. Prepare fresh dilutions for each experiment and protect stock solutions from light and excessive heat.
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Inoculum Preparation: The density of the bacterial inoculum is critical for reproducible MICs. Ensure the inoculum is prepared according to standardized protocols (e.g., CLSI, EUCAST) to a 0.5 McFarland standard.
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Media Composition: The composition of the Mueller-Hinton Broth (MHB) can influence the activity of some antibiotics. Use cation-adjusted MHB as recommended by CLSI and EUCAST.
Q5: My this compound stock solution appears cloudy or shows precipitate upon dilution in the broth. How can I address this?
This is a common issue with hydrophobic compounds.
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Solvent Choice: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving pyrrole-based compounds. However, the final concentration of DMSO in the MIC assay should be kept low (typically ≤1%) as it can have intrinsic antimicrobial effects at higher concentrations.
-
Precipitation upon Dilution: To minimize precipitation, perform serial dilutions carefully, ensuring thorough mixing at each step. It may be beneficial to warm the medium slightly before adding the drug solution, but be careful not to expose the antibiotic to high temperatures for extended periods.
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Visual Inspection: Always visually inspect the wells of your microtiter plate after adding the drug dilutions and before adding the inoculum to ensure there is no visible precipitate.
Q6: I am observing trailing endpoints or skipped wells, making the MIC difficult to determine. What could be the reason?
Trailing endpoints (partial inhibition over a range of concentrations) and skipped wells (growth at a higher concentration than a well showing no growth) can be challenging.
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Incomplete Drug Dissolution: This can lead to a non-uniform concentration gradient. Re-evaluate your stock solution preparation and dilution steps.
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Bacterial Clumping: Ensure your bacterial suspension is homogenous before inoculation. Vortex the inoculum gently before adding it to the wells.
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Contamination: Contamination of the culture or reagents can lead to anomalous growth patterns. Always use aseptic techniques.
Q7: How should I prepare and store this compound stock solutions?
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Solvent: Use high-purity DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light by using amber vials or wrapping them in foil.
-
Working Solutions: Prepare fresh working solutions from the stock for each experiment.
Quantitative Data Summary
The following tables provide a summary of reported MIC values for Dioxapyrrolomycin (this compound) and established QC MIC ranges for recommended QC strains against surrogate antibiotics.
Table 1: Reported MIC Values for Dioxapyrrolomycin (this compound)
| Organism | MIC Range (µM) |
| Staphylococcus aureus | 0.077 - 0.64 |
| Enterococcus faecalis | 0.077 - 0.64 |
Table 2: EUCAST and CLSI Quality Control MIC Ranges for Recommended QC Strains
Since specific QC ranges for this compound are not available, the ranges for other relevant antibiotics against the recommended QC strains are provided below for reference and as a guide for monitoring assay performance.
| Quality Control Strain | Antibiotic | EUCAST MIC QC Range (µg/mL) | CLSI MIC QC Range (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Ciprofloxacin | 0.12 - 0.5 | 0.12 - 0.5 |
| Clindamycin | 0.06 - 0.25 | 0.06 - 0.25 | |
| Daptomycin | 0.25 - 1 | 0.25 - 1 | |
| Linezolid | 1 - 4 | 1 - 4 | |
| Vancomycin | 0.5 - 2 | 0.5 - 2 | |
| Enterococcus faecalis ATCC 29212 | Ciprofloxacin | 0.5 - 2 | 0.25 - 2 |
| Daptomycin | 1 - 4 | 1 - 4 | |
| Linezolid | 1 - 4 | 1 - 4 | |
| Vancomycin | 1 - 4 | 1 - 4 |
Experimental Protocols
A detailed methodology for a standard broth microdilution MIC assay is provided below.
Broth Microdilution MIC Assay Protocol
-
Preparation of this compound Stock and Working Solutions:
-
Dissolve this compound in 100% DMSO to a stock concentration of 10 mg/mL.
-
From the stock solution, prepare a working solution in cation-adjusted Mueller-Hinton Broth (CAMHB) at twice the highest desired final concentration.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of CAMHB to all wells of a 96-well microtiter plate except for the first column.
-
Add 200 µL of the working this compound solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours) on a non-selective agar plate, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
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Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Check the growth control well for adequate growth and the sterility control well for no growth.
-
Visualizations
Potential Mechanism of Action: Disruption of Metal Homeostasis
The following diagram illustrates a hypothesized mechanism of action for this compound, drawing parallels with dithiolopyrrolones, where the antibiotic disrupts bacterial metal ion homeostasis.
Caption: Hypothesized mechanism of this compound action.
Experimental Workflow: Broth Microdilution MIC Assay
This diagram outlines the key steps in performing a broth microdilution MIC assay.
Caption: Workflow for broth microdilution MIC testing.
Troubleshooting Logic for Inconsistent MIC Results
This diagram provides a logical approach to troubleshooting inconsistent MIC results.
Caption: Troubleshooting inconsistent MIC results.
Troubleshooting inconsistent results in Pyrroxamycin bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrroxamycin bioassays. Inconsistent results in antimicrobial susceptibility testing can be a significant challenge, and this guide aims to address common issues to ensure reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a member of the pyrrolomycin class of antibiotics. Its primary mechanism of action is the disruption of the bacterial cell membrane's proton gradient.[1][2] Pyrroxamycins act as protonophores, which are lipid-soluble molecules that transport protons across biological membranes. This dissipation of the proton motive force uncouples oxidative phosphorylation, leading to a depletion of cellular ATP and ultimately cell death.[1][2]
Q2: Which organisms are typically susceptible to this compound?
This compound exhibits potent activity primarily against Gram-positive bacteria.[3] It has also been shown to be effective against dermatophytes.[3] While many pyrrolomycins show limited activity against Gram-negative bacteria due to efflux pumps, some studies have shown that inactivating these pumps can render Gram-negative bacteria susceptible.[1][2]
Q3: What are the common bioassay methods for determining this compound activity?
The most common methods for determining the antimicrobial activity of this compound are broth microdilution and agar diffusion assays. These methods are used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism.
Q4: Are there established quality control (QC) ranges for this compound?
Currently, there are no universally standardized quality control (QC) ranges for this compound published by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). It is recommended that individual laboratories establish their own internal QC ranges using reference strains such as Staphylococcus aureus ATCC 29213 and Enterococcus faecalis ATCC 29212.[4]
Troubleshooting Inconsistent Bioassay Results
Inconsistent results in this compound bioassays can arise from a variety of factors, from procedural inconsistencies to issues with the compound itself. This section provides a structured approach to troubleshooting.
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Values
High variability in MIC values between experiments or even within the same experiment is a common challenge.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Inaccurate Inoculum Preparation | Ensure the bacterial inoculum is standardized to the correct density, typically a 0.5 McFarland standard, for each experiment. Use a spectrophotometer to verify the turbidity. |
| Inconsistent Pipetting | Use calibrated pipettes and proper technique to ensure accurate dispensing of this compound solutions, media, and bacterial inoculum. |
| Variations in Incubation Conditions | Maintain consistent incubation temperature, time, and atmospheric conditions (e.g., CO2 levels if required) for all assays. |
| Edge Effects in Microplates | To minimize evaporation from the outer wells of a 96-well plate, which can concentrate the antibiotic, consider not using the outermost wells for critical samples or filling them with sterile media. |
| Contamination | Visually inspect plates for any signs of contamination. If contamination is suspected, discard the results and repeat the assay with fresh reagents and aseptic techniques. |
Issue 2: No Zone of Inhibition in Agar Diffusion Assays
The absence of a clear zone of inhibition around the disc in an agar diffusion assay can indicate a complete lack of activity or a technical issue.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Poor Compound Diffusion | This compound, like other pyrrolomycins, may have limited solubility in aqueous media. Ensure the compound is fully dissolved in the appropriate solvent before impregnating the discs. The depth of the agar can also affect diffusion; ensure a consistent agar depth (typically 4 mm) for all plates.[5][6] |
| Inactivated Compound | This compound may be sensitive to light or temperature. Store the compound and prepared stock solutions under recommended conditions (e.g., protected from light, at -20°C or -80°C). Avoid repeated freeze-thaw cycles. |
| Resistant Bacterial Strain | Confirm the identity and expected susceptibility profile of the test organism. If possible, include a known susceptible quality control strain in each assay. |
| Incorrect Disc Potency | Verify the concentration of the this compound solution used to impregnate the discs and the volume applied to each disc. |
Issue 3: Inconsistent Zone Sizes in Agar Diffusion Assays
Variations in the diameter of the zone of inhibition can make interpretation difficult.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Non-uniform Inoculum Lawn | Ensure the bacterial inoculum is spread evenly across the entire surface of the agar plate to create a uniform lawn of growth. |
| Variation in Agar Depth | A non-uniform agar depth will result in inconsistent diffusion of the antibiotic. Pour plates on a level surface to a consistent depth.[5][6] |
| Delayed Disc Application | Apply the antibiotic discs to the agar surface immediately after inoculating the plate to ensure that bacterial growth and antibiotic diffusion begin simultaneously. |
| Incorrect Reading of Zone Edges | Read the zone of inhibition at the point of complete inhibition of visible growth. Use a ruler or caliper for accurate measurement and ensure consistent lighting. |
Issue 4: Unexpected Results with Quality Control Strains
If the results for your QC strains fall outside of your established ranges, it indicates a systemic issue with the assay.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Degraded Antibiotic Stock | Prepare fresh stock solutions of this compound. Aliquot and store them appropriately to avoid degradation. |
| Compromised QC Strain | Ensure the QC strain has not been sub-cultured too many times, which can lead to changes in its susceptibility profile. Use a fresh culture from a frozen stock. |
| Media Composition Issues | The composition of the Mueller-Hinton Agar (MHA) or Broth (MHB) can significantly impact results. Ensure the media is prepared according to the manufacturer's instructions and that the pH is within the recommended range (typically 7.2-7.4 for MHA).[5] |
| Procedural Drift | Review the entire experimental protocol to identify any deviations from the standard operating procedure. |
Data Presentation
Table 1: Example MIC Data for Pyrrolomycin Analogs against Gram-Positive Bacteria
| Compound | S. aureus (µM) | S. faecalis (µM) | B. anthracis (µM) |
| Pyrrolomycin C | 0.54 | 1.08 | 0.54 |
| Pyrrolomycin D | 0.27 | 0.54 | 0.27 |
| Pyrrolomycin E | 1.08 | 2.16 | 1.08 |
Data is illustrative and based on published values for pyrrolomycin analogs.[7] Actual MICs for this compound may vary.
Experimental Protocols
Broth Microdilution Assay Protocol (Adapted for this compound)
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Further dilute in cation-adjusted Mueller-Hinton Broth (CAMHB) to the desired starting concentration.
-
Preparation of Bacterial Inoculum: From a fresh overnight culture, prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microplate wells.
-
Serial Dilutions: In a 96-well microplate, perform two-fold serial dilutions of the this compound solution in CAMHB.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Agar Diffusion Assay Protocol (Adapted for this compound)
-
Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation of Agar Plate: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton Agar (MHA) plate to create a uniform lawn.
-
Application of Discs: Aseptically apply paper discs (6 mm diameter) impregnated with a known concentration of this compound onto the agar surface.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Reading Results: Measure the diameter of the zone of complete inhibition in millimeters.
Visualizations
This compound Mechanism of Action
Caption: this compound acts as a protonophore, disrupting the proton motive force.
Troubleshooting Workflow for Inconsistent MICs
References
- 1. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolomycins Are Potent Natural Protonophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new antibiotic taxonomy, fermentation, isolation, structure determination and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. szu.gov.cz [szu.gov.cz]
- 5. asm.org [asm.org]
- 6. Quality control guidelines for amoxicillin, amoxicillin-clavulanate, azithromycin, piperacillin-tazobactam, roxithromycin, ticarcillin, ticarcillin-clavulanate, trovafloxacin (CP 99,219), U-100592, and U-100766 for various National Committee for Clinical Laboratory Standards susceptibility testing methods. Results from multicenter trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Enhancing the Metabolic Stability of Pyrroxamycin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the metabolic stability of Pyrroxamycin, a pyrrole-containing antibiotic.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is metabolic stability and why is it crucial for a drug candidate like this compound?
A1: Metabolic stability refers to a compound's susceptibility to biotransformation by metabolic enzymes.[1] A compound with low metabolic stability is rapidly broken down, which can lead to a short duration of action, reduced efficacy, and poor oral bioavailability.[2][3] For a drug candidate like this compound, enhancing metabolic stability is critical to ensure it remains in the body long enough at sufficient concentrations to exert its therapeutic effect.[4]
Q2: What are the likely metabolic liabilities of a pyrrole-containing compound like this compound?
A2: Pyrrole rings are often susceptible to metabolism by Cytochrome P450 (CYP) enzymes.[5][6] The most common metabolic pathways include:
-
Oxidation: The carbons adjacent to the nitrogen in the pyrrole ring are common sites for oxidation. This process can form reactive epoxide intermediates, which may then be converted to more stable pyrrolidinones.[6]
-
Dehydrogenation: For pyrrolizidine alkaloids, a related structural class, CYP-catalyzed dehydrogenation can produce unstable and reactive pyrrolic esters (dehydropyrrolizidine alkaloids or DHPAs).[7][8] These reactive metabolites are often responsible for the toxicity associated with this class of compounds.[8][9]
-
N-dealkylation and N-oxidation: If the pyrrole nitrogen is substituted, these pathways can also contribute to metabolism.[3][6]
Q3: What are the primary strategies to improve the metabolic stability of this compound?
A3: The main strategies involve modifying the molecular structure at the identified sites of metabolism ("soft spots") to make them less susceptible to enzymatic breakdown. Key approaches include:
-
Blocking Metabolism with Deuterium (Deuteration): Replacing hydrogen atoms at metabolically labile positions with deuterium.[10][11]
-
Bioisosteric Replacement: Substituting metabolically vulnerable groups with other atoms or groups that are more stable but retain the desired biological activity.[12][13] A common example is replacing a hydrogen atom with a fluorine atom.[12]
-
Structural Modification: Introducing steric hindrance near the metabolic soft spot (e.g., adding a bulky group like a t-butyl group) to block enzyme access.[3]
Q4: How do I identify the metabolic "soft spots" on the this compound molecule?
A4: Identifying metabolic soft spots is a crucial first step. This is typically achieved through:
-
In Vitro Metabolite Identification (MetID) Studies: Incubating this compound with liver microsomes or hepatocytes and analyzing the resulting mixture using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).[2][14] This allows for the identification of the structures of the metabolites formed, revealing which parts of the molecule were modified.
-
In Silico Prediction Tools: Using computational software to predict likely sites of metabolism based on the structure of this compound. These tools can help prioritize synthetic efforts before conducting lab experiments.
Q5: What is the "kinetic isotope effect" and how is deuteration used to enhance stability?
A5: The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is slowed when a heavier isotope is substituted for a lighter one at a bond that is broken in the rate-determining step of the reaction.[15] A carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond, requiring more energy to break.[15] By strategically replacing C-H bonds at metabolic soft spots with C-D bonds, the rate of CYP-mediated metabolism at that site can be significantly reduced, thereby increasing the compound's half-life and overall metabolic stability.[12][16]
Q6: What are bioisosteric replacements and how can they be applied to this compound?
A6: Bioisosteres are atoms or groups of atoms that can be interchanged without significantly altering the compound's essential biological activity.[12][13] This strategy is used to improve physicochemical properties and metabolic stability. For this compound, if a specific part of the molecule, such as a phenyl ring or a methoxy group, is found to be a site of rapid metabolism, it could be replaced:
-
An electron-rich phenyl ring, prone to oxidation, could be replaced with a less susceptible pyridine or other heterocyclic ring.[17]
-
A metabolically labile methoxy group (-OCH₃) could be replaced with a more stable fluorine atom (-F) to block O-dealkylation.[18]
Section 2: Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes
This protocol outlines the steps to determine the metabolic half-life (t½) and intrinsic clearance (CLint) of this compound and its analogs.
1. Materials and Reagents:
-
Test compounds (this compound and analogs) stock solutions (e.g., 10 mM in DMSO).
-
Liver microsomes (human, rat, etc.) from a reputable supplier.
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Positive control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin).
-
Quenching solution (e.g., ice-cold acetonitrile containing an internal standard).
-
96-well incubation plates and collection plates.
-
Incubator shaker set to 37°C.
2. Experimental Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare a microsomal suspension in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL). Pre-warm the suspension to 37°C.[19]
-
Compound Addition: Prepare a working solution of the test compound by diluting the stock solution in buffer. Add the test compound, positive controls, and a vehicle control to the 96-well plate to achieve a final concentration (e.g., 1 µM).
-
Initiation of Reaction: Pre-warm the plate with the compound to 37°C for 5-10 minutes. Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[2]
-
Time Points: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding an equal volume of ice-cold quenching solution. The 0-minute time point is prepared by adding the quenching solution before the NADPH system.
-
Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.[19]
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount) .[20]
Protocol 2: Metabolite Identification (MetID) Overview
This protocol provides a general workflow for identifying the metabolites of this compound.
-
Incubation: Perform a scaled-up version of the microsomal stability assay, typically with a higher concentration of both the compound and microsomes, and a longer incubation time to generate sufficient quantities of metabolites.
-
Sample Preparation: After quenching the reaction, concentrate the sample to enrich the metabolites. This may involve solid-phase extraction (SPE) or liquid-liquid extraction.
-
LC-MS/MS Analysis: Analyze the concentrated sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). The instrument will be set to perform data-dependent scanning, where it first performs a full scan to detect all ions and then performs fragmentation (MS/MS) on the most abundant ions to obtain structural information.
-
Data Processing: Use specialized software to compare the chromatograms of the incubated sample and a vehicle control. Identify unique peaks in the incubated sample, which represent potential metabolites. The software will help determine the elemental composition from the accurate mass and interpret the fragmentation patterns to propose metabolite structures (e.g., hydroxylation, oxidation, glucuronidation).
Section 3: Troubleshooting Guides
Issue: High variability in replicate measurements of this compound concentration.
-
Potential Cause: Inconsistent pipetting, poor solubility of the compound in the incubation medium, or compound instability.
-
Troubleshooting Steps:
-
Ensure all pipettes are properly calibrated and that technique is consistent.
-
Test the solubility of this compound in the final incubation buffer. The final concentration of the organic solvent (like DMSO) should typically be less than 1%.[19]
-
Assess the stability of the compound in the analytical sample matrix during the LC-MS/MS run to rule out degradation post-quenching.
-
Issue: this compound disappears unexpectedly fast, even at the zero-minute time point.
-
Potential Cause: Chemical instability of the compound in the incubation buffer (pH, temperature) or strong, non-specific binding to the assay plate or proteins.
-
Troubleshooting Steps:
-
Run a control incubation without the NADPH regenerating system. If the compound still disappears, the issue is not enzymatic.
-
Run a control incubation without microsomes to check for chemical stability in the buffer.[19]
-
Use low-binding plates and consider adding a protein like bovine serum albumin (BSA) to the buffer to reduce non-specific binding.[19]
-
Issue: No metabolism of this compound is observed, even with a positive control that shows metabolism.
-
Potential Cause: The compound is genuinely highly stable, the analytical method is not sensitive enough to detect a small decrease, or the compound is a potent inhibitor of the metabolizing enzymes.
-
Troubleshooting Steps:
-
Increase the incubation time or the concentration of liver microsomes.
-
Re-validate the LC-MS/MS method to ensure it has sufficient sensitivity and is not suffering from matrix effects.
-
Perform a CYP inhibition assay to determine if this compound is inhibiting the enzymes responsible for its own metabolism.
-
Issue: Difficulty in detecting and identifying metabolites.
-
Potential Cause: Low levels of metabolite formation, ion suppression in the mass spectrometer due to matrix components, or co-elution of metabolites with interfering substances.
-
Troubleshooting Steps:
-
Increase incubation time or the concentration of the metabolic system to generate more metabolites.
-
Optimize the sample preparation method (e.g., using solid-phase extraction) to clean up the sample and remove interfering matrix components.[19]
-
Adjust the chromatography gradient to better separate metabolites from the parent compound and matrix components.
-
Utilize high-resolution mass spectrometry to obtain accurate mass data, which is crucial for identifying putative metabolites without analytical standards.[19]
-
Section 4: Data Presentation
The following table presents hypothetical data from an in vitro metabolic stability assay in human liver microsomes, illustrating how different strategies can enhance the stability of this compound.
Table 1: Example Metabolic Stability Data for this compound Analogs in Human Liver Microsomes
| Compound ID | Modification Strategy | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| This compound | Parent Compound | 15 | 92.4 |
| Analog A | Deuteration at Pyrrole Ring | 45 | 30.8 |
| Analog B | Fluorine substitution on labile phenyl group | 62 | 22.4 |
| Analog C | Introduction of N-t-butyl group | > 120 | < 11.6 |
Section 5: Visual Guides
Diagram 1: Postulated Metabolic Pathways of this compound
Caption: Postulated CYP450-mediated metabolic pathways for a pyrrole-containing compound.
Diagram 2: Experimental Workflow for Metabolic Stability Assessment
Caption: Standard workflow for an in vitro microsomal stability assay.
Diagram 3: Troubleshooting Logic for High Data Variability
Caption: A troubleshooting flowchart for diagnosing high variability in assay results.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 3. nedmdg.org [nedmdg.org]
- 4. Metabolic stability assay in human, rat, dog or mouse hepatocytes [protocols.io]
- 5. Metabolic activation of model pyrroles by cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. Role of Biotransformation Studies in Minimizing Metabolism-Related Liabilities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs | Semantic Scholar [semanticscholar.org]
- 11. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 13. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 14. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 15. Improving Metabolic Stability with Deuterium: The Discovery of BMT-052, a Pan-genotypic HCV NS5B Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. hyphadiscovery.com [hyphadiscovery.com]
- 18. chemrxiv.org [chemrxiv.org]
- 19. benchchem.com [benchchem.com]
- 20. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
Comparative Efficacy of Pyrroxamycin and Vancomycin Against MRSA: A Data Review
A comprehensive, direct comparison of the efficacy of Pyrroxamycin and the widely-used antibiotic vancomycin against Methicillin-Resistant Staphylococcus aureus (MRSA) is hampered by a notable lack of publicly available data on this compound. While vancomycin's anti-MRSA properties are extensively documented, research detailing this compound's specific activity against MRSA, including quantitative measures like Minimum Inhibitory Concentration (MIC) values, is not readily accessible in published scientific literature. This guide synthesizes the available information on both compounds, highlighting the existing data for vancomycin and the current knowledge gaps for this compound.
Vancomycin: The Standard of Care Against MRSA
Vancomycin is a glycopeptide antibiotic that has long been a cornerstone in the treatment of serious infections caused by MRSA. Its efficacy is well-established through numerous in vitro and in vivo studies.
Quantitative Data on Vancomycin Efficacy
The susceptibility of MRSA to vancomycin is determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of the bacteria. These values are crucial for clinical decision-making.
| Parameter | Value (µg/mL) | Reference Strain(s) |
| MIC Range | 0.5 - 2.0 | Various clinical MRSA isolates |
| MIC50 | 1.0 | Multiple studies on clinical isolates |
| MIC90 | 2.0 | Multiple studies on clinical isolates |
MIC50 and MIC90 represent the MIC values that inhibit 50% and 90% of the tested isolates, respectively.
Mechanism of Action of Vancomycin
Vancomycin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Specifically, it binds with high affinity to the D-Alanine-D-Alanine (D-Ala-D-Ala) termini of the peptidoglycan precursors. This binding sterically hinders the transglycosylation and transpeptidation reactions, which are essential for elongating and cross-linking the peptidoglycan chains, thereby compromising the structural integrity of the bacterial cell wall and leading to cell death.
This compound: An Antibiotic with Undefined Anti-MRSA Potential
This compound is an antibiotic that was first reported in 1987 as a product of a Streptomyces species[1]. The initial study indicated its activity against Gram-positive bacteria[1]. However, detailed investigations into its efficacy against specific resistant pathogens like MRSA, including direct comparisons with standard therapies such as vancomycin, are not available in the public domain.
Quantitative Data on this compound Efficacy
Specific MIC values for this compound against MRSA strains are not documented in the readily available scientific literature. Without this quantitative data, a direct comparison of its potency with vancomycin is not possible.
Mechanism of Action of this compound
The precise mechanism of action of this compound against MRSA has not been elucidated in the available literature. While some studies on other pyrrole-containing antimicrobial compounds suggest potential mechanisms like disruption of the cytoplasmic membrane, this has not been confirmed for this compound.
Experimental Protocols
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a bacterial isolate, a standard method used to evaluate antibiotic efficacy.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate.
-
Preparation of Antibiotic Stock Solution: A stock solution of the antibiotic (e.g., vancomycin or this compound) is prepared at a known concentration in a suitable solvent.
-
Serial Dilutions: The antibiotic stock solution is serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) across the wells of a microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: A standardized inoculum of the MRSA strain to be tested is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 colony-forming units (CFU)/mL. This is then further diluted to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.
-
Inoculation: Each well containing the diluted antibiotic is inoculated with the prepared bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing broth only) are also included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the efficacy of an antibiotic against a bacterial strain.
Caption: Workflow for determining antibiotic efficacy.
Signaling Pathway
Due to the lack of information on the specific mechanism of action of this compound, a diagram of its signaling pathway cannot be provided. For vancomycin, its action is direct inhibition of cell wall synthesis and does not involve a classical signaling pathway. The following diagram illustrates the mechanism of action of vancomycin.
Caption: Vancomycin's mechanism of action.
References
Pyrroxamycin: A Head-to-Head Comparison with Other Pyrrolomycin Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pyrroxamycin with other members of the pyrrolomycin family of antibiotics. Pyrrolomycins are a class of halogenated pyrrole-containing natural products known for their broad-spectrum antimicrobial and other biological activities. This document summarizes their performance based on available experimental data, details the methodologies used in these studies, and visualizes key concepts to aid in research and development.
Introduction to Pyrrolomycins
Pyrrolomycins are produced by various species of Streptomyces and are characterized by a substituted pyrrole ring. This family includes this compound, Dioxapyrrolomycin, and Pyrrolomycins A, B, C, D, and F, among others. Their potent biological activities have attracted interest for potential therapeutic applications.
This compound, isolated from Streptomyces sp. S46506, is structurally distinct and exhibits activity against Gram-positive bacteria and dermatophytes.[1][2] Like other pyrrolomycins, its mechanism of action is believed to involve the disruption of cellular membrane integrity.
Comparative Antibacterial Activity
The following table summarizes the minimum inhibitory concentrations (MICs) of this compound and other selected pyrrolomycin antibiotics against various bacterial strains. It is important to note that the data presented here is compiled from multiple studies, and direct comparison should be approached with caution due to potential variations in experimental protocols.
| Antibiotic | Staphylococcus aureus | Streptococcus pneumoniae | Escherichia coli | Reference(s) |
| This compound | Active | - | - | [1] |
| Pyrrolomycin C | 0.05 µg/mL | 0.05 µg/mL | >100 µg/mL | [3] |
| Pyrrolomycin D | 0.025 µg/mL | 0.025 µg/mL | 12.5 µg/mL | [3] |
| Dioxapyrrolomycin | 0.025-0.05 µg/mL | - | 12.5-25 µg/mL | [4] |
Note: A lower MIC value indicates greater potency. Data for this compound is qualitative as specific MIC values were not available in the reviewed literature.
Antifungal Activity
This compound has been reported to be active against dermatophytes.[1] While specific MIC values from a direct comparative study are not available, other pyrrolomycins have also demonstrated antifungal properties. For instance, Pyrrolomycin F exhibits activity against various fungal species.
Mechanism of Action: Protonophore Activity
A key mechanism of action for some pyrrolomycin antibiotics, such as Pyrrolomycin C and D, is their function as protonophores.[3] Protonophores are lipid-soluble molecules that can transport protons across biological membranes, disrupting the proton motive force. This dissipation of the proton gradient across the bacterial cytoplasmic membrane uncouples oxidative phosphorylation and inhibits ATP synthesis, ultimately leading to cell death. While not explicitly demonstrated for this compound, its structural similarity to other pyrrolomycins suggests a comparable mechanism.
Caption: Mechanism of action of pyrrolomycin antibiotics as protonophores.
Experimental Protocols
While a specific, detailed protocol for the antimicrobial susceptibility testing of this compound was not available in the reviewed literature, the following is a general experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic using the broth microdilution method, a standard procedure in microbiology.
Caption: General workflow for MIC determination by broth microdilution.
Detailed Methodology for Broth Microdilution Assay:
-
Preparation of Antibiotic Stock Solution: A stock solution of the antibiotic is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.
-
Serial Dilutions: The stock solution is serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a specific cell density (typically 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Control wells containing only the medium (sterility control) and medium with bacteria but no antibiotic (growth control) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacterium.
Conclusion
This compound is a promising member of the pyrrolomycin family of antibiotics with demonstrated activity against Gram-positive bacteria and dermatophytes. While direct comparative data with other pyrrolomycins is limited, the available information suggests that the pyrrolomycin class, in general, exhibits potent antimicrobial properties, often attributed to their function as protonophores. Further research, including head-to-head comparative studies with standardized methodologies, is warranted to fully elucidate the therapeutic potential of this compound and its place within the broader family of pyrrolomycin antibiotics.
References
- 1. This compound, a new antibiotic taxonomy, fermentation, isolation, structure determination and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, A NEW ANTIBIOTIC TAXONOMY, FERMENTATION, ISOLATION, STRUCTURE DETERMINATION AND BIOLOGICAL PROPERTIES [jstage.jst.go.jp]
- 3. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins - PMC [pmc.ncbi.nlm.nih.gov]
Pyrroxamycin's Antibacterial Potency Against Clinically Relevant Pathogens: A Comparative Analysis
For Immediate Release
A comprehensive analysis of available data on Pyrroxamycin, a member of the pyrrolomycin class of antibiotics, reaffirms its activity against Gram-positive bacteria. This guide provides a comparative overview of its performance, supported by available experimental data, to inform researchers, scientists, and drug development professionals. Due to the limited recent data specifically on this compound, this guide incorporates findings from closely related pyrrolomycin compounds to present a broader understanding of this antibiotic class.
Comparative Antibacterial Activity
This compound has demonstrated activity against Gram-positive bacteria. The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for this compound and comparator antibiotics against key clinical isolates. It is important to note that specific, recent, and comprehensive MIC data for this compound against a wide panel of clinical isolates is limited in publicly available literature. The data presented for this compound is based on older studies, while comparative data for vancomycin and linezolid reflects more recent findings to provide a relevant clinical context.
Table 1: Comparative in vitro activity of this compound and other antibiotics against Staphylococcus aureus
| Antibiotic | Strain Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | Methicillin-Susceptible S. aureus (MSSA) | Data not available | Data not available |
| Methicillin-Resistant S. aureus (MRSA) | Data not available | Data not available | |
| Vancomycin | MRSA | 1 | 2[1][2] |
| Linezolid | MRSA | 1.5 | 2[3] |
Table 2: Comparative in vitro activity of this compound and other antibiotics against Streptococcus pneumoniae
| Antibiotic | Strain Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | Penicillin-Susceptible S. pneumoniae | Data not available | Data not available |
| Penicillin-Resistant S. pneumoniae | Data not available | Data not available | |
| Vancomycin | All | ≤0.5 | ≤0.5[4] |
| Linezolid | All | 1 | 2[5] |
Table 3: Comparative in vitro activity of this compound and other antibiotics against Enterococcus faecalis
| Antibiotic | Strain Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | Vancomycin-Susceptible E. faecalis (VSE) | Data not available | Data not available |
| Vancomycin-Resistant E. faecalis (VRE) | Data not available | Data not available | |
| Vancomycin | VSE | 1 | 2 |
| Linezolid | VRE | 0.75 | 1.5[3] |
Experimental Protocols
The determination of antibacterial activity is primarily conducted using standardized broth microdilution or agar dilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
-
Inoculum Preparation: A standardized inoculum of the bacterial isolate is prepared from a fresh culture to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a cation-adjusted Mueller-Hinton broth.
-
Antibiotic Dilution: Serial twofold dilutions of this compound and comparator antibiotics are prepared in the broth in microtiter plates.
-
Inoculation: Each well containing the diluted antibiotic is inoculated with the bacterial suspension.
-
Incubation: The microtiter plates are incubated at 35°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Mechanism of Action
The precise mechanism of action for this compound is not fully elucidated; however, research on the broader class of pyrrolomycins suggests two potential primary mechanisms.
Disruption of Bacterial Membrane Potential
Pyrrolomycins are proposed to function as protonophores. They are believed to insert into the bacterial cell membrane and facilitate the transport of protons across the membrane, thereby dissipating the proton motive force. This disruption of the membrane potential is detrimental to essential cellular processes, such as ATP synthesis, and ultimately leads to bacterial cell death.
Caption: Proposed protonophore mechanism of this compound.
Inhibition of Sortase A
Another proposed mechanism, particularly in Staphylococcus aureus, is the inhibition of the sortase A (SrtA) enzyme. Sortase A is a transpeptidase that anchors surface proteins, which are often virulence factors, to the cell wall peptidoglycan. By inhibiting SrtA, this compound may prevent the proper display of these virulence factors, thereby attenuating the pathogenicity of the bacteria.
Caption: Inhibition of the Sortase A pathway by this compound.
Experimental Workflow for Antibacterial Activity Validation
The validation of this compound's antibacterial activity against a clinical isolate panel follows a standardized workflow to ensure reproducibility and accuracy of the results.
Caption: Experimental workflow for antibacterial validation.
References
- 1. Comparison of In-vitro Activities of Linezolid and Vancomycin against Staphylococcus aureus Isolated from A Tertiary Care Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of in vitro efficacy of linezolid and vancomycin by determining their minimum inhibitory concentrations against methicillin resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [In vitro susceptibility to linezolid in methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus strains] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibiotic susceptibility of clinical isolates of Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Resistance among Clinical Isolates of Streptococcus pneumoniae in the United States during 1999–2000, Including a Comparison of Resistance Rates since 1994–1995 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of Pyrroxamycin's mechanism of action with daptomycin
A deep dive into the distinct membrane-targeting strategies of two potent Gram-positive antibiotics.
In the ongoing battle against antibiotic-resistant bacteria, understanding the precise mechanisms of action of novel and existing antimicrobial agents is paramount for researchers, scientists, and drug development professionals. This guide provides a detailed comparative analysis of two potent antibiotics effective against Gram-positive pathogens: Pyrroxamycin and daptomycin. While both drugs target the bacterial cell membrane, their modes of action are fundamentally different, leading to distinct downstream cellular consequences.
Executive Summary
This compound, a member of the pyrrolomycin class of antibiotics, acts as a protonophore, a molecule that shuttles protons across the bacterial cell membrane. This action dissipates the proton motive force (PMF), a critical energy reserve for the cell, leading to rapid membrane depolarization and cessation of essential cellular processes.
In contrast, daptomycin, a cyclic lipopeptide antibiotic, exerts its bactericidal effect through a calcium-dependent mechanism. Upon binding to the bacterial membrane, specifically to phosphatidylglycerol (PG), daptomycin oligomerizes to form pores or cause significant membrane disruption. This leads to the leakage of essential ions, particularly potassium, resulting in membrane depolarization and subsequent inhibition of DNA, RNA, and protein synthesis.
This guide will dissect these mechanisms, presenting supporting experimental data in comparative tables, detailing the protocols of key experiments, and visualizing the intricate pathways and workflows involved.
Mechanism of Action: A Head-to-Head Comparison
| Feature | This compound | Daptomycin |
| Antibiotic Class | Pyrrolomycin | Cyclic Lipopeptide |
| Primary Target | Bacterial Cell Membrane (Proton Motive Force) | Bacterial Cell Membrane (Phosphatidylglycerol) |
| Molecular Action | Acts as a protonophore, shuttling H+ ions across the membrane. | In the presence of Ca2+, inserts into the membrane, oligomerizes, and forms pores or disrupts membrane integrity. |
| Key Consequence | Dissipation of the proton motive force (PMF). | Formation of ion-permeable channels and membrane disorganization. |
| Primary Ion Flux | Influx of protons (H+). | Efflux of potassium ions (K+). |
| Effect on Membrane Potential | Rapid and potent membrane depolarization. | Rapid membrane depolarization. |
| Downstream Effects | Uncoupling of oxidative phosphorylation, inhibition of ATP synthesis, and subsequent inhibition of macromolecular synthesis. | Inhibition of DNA, RNA, and protein synthesis due to ion gradient collapse and resource depletion. |
| Calcium Dependence | No | Yes |
Quantitative Analysis of Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound and daptomycin against common Gram-positive pathogens. Lower MIC values indicate greater potency.
| Organism | This compound MIC (µg/mL) | Daptomycin MIC (µg/mL) |
| Staphylococcus aureus | 0.004 - 8[1][2] | 0.25 - 1.0 |
| Bacillus subtilis | Not widely reported | 0.5 - 2.0[3][4] |
| Enterococcus faecalis | Not widely reported | 1.0 - 4.0[5][6][7] |
Note: MIC values can vary depending on the specific strain and testing conditions. The provided ranges are based on available literature.
Experimental Protocols
Bacterial Membrane Potential Assay
This protocol is used to measure changes in the bacterial membrane potential upon treatment with an antimicrobial agent, providing quantitative data on depolarization.
Principle: The fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)) is a lipophilic cation that accumulates in energized bacterial cells with a negative membrane potential. This accumulation leads to self-quenching of its fluorescence. When the membrane is depolarized, the dye is released into the medium, resulting in an increase in fluorescence.
Protocol:
-
Bacterial Culture: Grow the bacterial strain of interest (e.g., Staphylococcus aureus) to the mid-logarithmic phase in an appropriate broth medium.
-
Cell Preparation: Harvest the cells by centrifugation, wash them with a suitable buffer (e.g., PBS), and resuspend them to a standardized optical density (e.g., OD600 of 0.05).
-
Dye Loading: Add DiSC3(5) to the bacterial suspension to a final concentration of 1 µM and incubate in the dark to allow the dye to accumulate in the cells, indicated by a decrease in fluorescence to a stable baseline.
-
Baseline Measurement: Record the baseline fluorescence using a fluorometer with an excitation wavelength of 622 nm and an emission wavelength of 670 nm.
-
Compound Addition: Add this compound or daptomycin (with Ca2+) at various concentrations to the cuvette.
-
Kinetic Measurement: Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization.
-
Positive Control: Use a known depolarizing agent, such as the protonophore CCCP or the pore-forming peptide gramicidin, as a positive control.
-
Data Analysis: Plot the change in fluorescence intensity over time to determine the rate and extent of membrane depolarization for each compound and concentration.
Lipid Flip-Flop Assay
This assay is employed to assess the ability of a compound to disrupt the lipid bilayer by measuring the translocation (flip-flop) of fluorescently labeled lipids from the inner to the outer leaflet of a liposome. This is particularly relevant for understanding the membrane-disrupting activity of daptomycin.
Principle: Liposomes are prepared with a fluorescently labeled phospholipid, NBD-PE (1-oleoyl-2-[12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]sn-glycero-3-phosphoethanolamine), incorporated into the bilayer. The fluorescence of NBD-PE in the outer leaflet can be quenched by the membrane-impermeable reducing agent, sodium dithionite. An increase in the rate of quenching in the presence of a test compound indicates that it is facilitating the movement of NBD-PE from the inner to the outer leaflet.
Protocol:
-
Liposome Preparation: Prepare large unilamellar vesicles (LUVs) composed of lipids mimicking the bacterial membrane (e.g., phosphatidylglycerol and phosphatidylcholine) and incorporate a small percentage of NBD-PE.
-
Baseline Fluorescence: Dilute the liposome suspension in a buffer and measure the initial fluorescence (F0) using a spectrofluorometer (excitation ~468 nm, emission ~531 nm).
-
Outer Leaflet Quenching: Add sodium dithionite to the cuvette to quench the fluorescence of the NBD-PE in the outer leaflet. The fluorescence will decrease to a new stable level (F1).
-
Compound Addition: Add the test compound (e.g., daptomycin with Ca2+) to the liposome suspension.
-
Flip-Flop Measurement: Monitor the fluorescence over time. A further decrease in fluorescence indicates that NBD-PE from the inner leaflet is flipping to the outer leaflet and being quenched.
-
Total Quenching: At the end of the experiment, add a detergent (e.g., Triton X-100) to disrupt the liposomes completely, allowing dithionite to quench all remaining NBD-PE fluorescence. This gives the fluorescence of the background (Ffinal).
-
Data Analysis: The rate of lipid flip-flop can be calculated from the change in fluorescence over time after the addition of the compound.
Visualizing the Mechanisms of Action
Signaling Pathways
The following diagrams illustrate the distinct signaling cascades initiated by this compound and daptomycin upon interacting with the bacterial cell membrane.
Experimental Workflows
The following diagrams outline the key steps in the experimental protocols described above.
Conclusion
This compound and daptomycin represent two distinct and elegant solutions to the challenge of targeting the bacterial cell membrane. This compound's protonophore activity directly collapses the essential proton motive force, while daptomycin employs a calcium-dependent mechanism to create pores and disrupt membrane integrity. This comparative analysis highlights the diversity of antimicrobial strategies that have evolved and been developed, providing a crucial foundation for future antibiotic research and the design of novel therapeutics to combat the growing threat of antibiotic resistance. The detailed experimental protocols and visualizations provided herein serve as a valuable resource for researchers in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Pept… [ouci.dntb.gov.ua]
- 3. Antimicrobial Susceptibility of Bacillus Strains Isolated from Primary Starters for African Traditional Bread Production and Characterization of the Bacitracin Operon and Bacitracin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Global Transcriptional Response of Bacillus subtilis to Treatment with Subinhibitory Concentrations of Antibiotics That Inhibit Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enterococcal Infection—Treatment and Antibiotic Resistance - Enterococci - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Susceptibility of Enterococcus faecalis to twelve antibiotics, time-kill assays, and high-level aminoglycoside resistance in a university hospital in Argentina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Cross-Resistance Profile of Pyrroxamycin: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the potential cross-resistance between Pyrroxamycin, a protonophore antibiotic, and other existing antibiotic classes. Due to a lack of direct experimental studies on this compound cross-resistance, this guide synthesizes information based on its mechanism of action and established principles of antibiotic resistance. The information is intended for researchers, scientists, and drug development professionals to inform future studies and hypothesis testing.
Comparative Analysis of Potential Cross-Resistance
This compound exerts its antimicrobial effect by acting as a protonophore, a molecule that shuttles protons across the bacterial cell membrane, disrupting the proton motive force. This mechanism is distinct from that of most conventional antibiotics, suggesting a low probability of cross-resistance with agents that target specific enzymes or biosynthetic pathways.
The following table summarizes the predicted cross-resistance profile of this compound. This is a theoretical assessment based on the differing mechanisms of action and common resistance pathways.
| Antibiotic Class | Mechanism of Action | Examples | Predicted Cross-Resistance with this compound | Rationale |
| Beta-Lactams | Inhibit cell wall synthesis by binding to penicillin-binding proteins (PBPs). | Penicillins, Cephalosporins, Carbapenems | Unlikely | Resistance to beta-lactams is primarily due to beta-lactamase production or alterations in PBPs, which are unrelated to membrane proton transport. |
| Glycopeptides | Inhibit cell wall synthesis by binding to D-Ala-D-Ala precursors. | Vancomycin, Teicoplanin | Unlikely | Resistance involves alteration of the D-Ala-D-Ala target, a mechanism that does not affect susceptibility to protonophores. |
| Aminoglycosides | Inhibit protein synthesis by binding to the 30S ribosomal subunit. | Gentamicin, Amikacin, Tobramycin | Unlikely | Resistance is typically conferred by enzymatic modification of the antibiotic or alterations in the ribosomal binding site, which are distinct from this compound's target. |
| Macrolides | Inhibit protein synthesis by binding to the 50S ribosomal subunit. | Erythromycin, Azithromycin, Clarithromycin | Unlikely | Resistance mechanisms involve target site modification (rRNA methylation), enzymatic inactivation, or efflux pumps. While some efflux pumps can confer broad-spectrum resistance, those specific to macrolides are not expected to transport this compound. |
| Tetracyclines | Inhibit protein synthesis by binding to the 30S ribosomal subunit. | Doxycycline, Minocycline | Unlikely | Resistance is commonly due to efflux pumps or ribosomal protection proteins, which are not expected to interact with a protonophore. |
| Quinolones | Inhibit DNA replication by targeting DNA gyrase and topoisomerase IV. | Ciprofloxacin, Levofloxacin | Unlikely | Resistance arises from mutations in the target enzymes or efflux pumps. Specific quinolone efflux pumps are unlikely to recognize and transport this compound. |
| Rifamycins | Inhibit RNA synthesis by binding to RNA polymerase. | Rifampin | Unlikely | Resistance is due to mutations in the RNA polymerase gene, a mechanism unrelated to membrane integrity or proton motive force. |
| Polymyxins | Disrupt the outer membrane of Gram-negative bacteria. | Colistin, Polymyxin B | Possible | Both antibiotic classes target the cell membrane. Alterations in membrane composition that confer resistance to polymyxins could potentially affect the activity of a protonophore like this compound, although their specific modes of membrane disruption are different. |
| Other Protonophores | Disrupt proton motive force. | CCCP, Niclosamide | Likely | These compounds share the same mechanism of action. Resistance mechanisms, such as alterations in membrane permeability or increased proton pumping, would likely confer resistance to other protonophores. |
| Multi-Drug Efflux Pump Inducers | N/A | Various | Possible | Overexpression of broad-spectrum efflux pumps can confer resistance to a wide range of structurally and functionally diverse compounds. It is conceivable that some multi-drug efflux pumps could recognize and expel this compound from the bacterial cell. |
Experimental Protocols
To empirically determine the cross-resistance profile of this compound, the following established experimental protocols are recommended. These are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2] The broth microdilution method is a standard procedure for determining MIC values.[2]
Materials:
-
Bacterial strains of interest (including well-characterized resistant strains and their susceptible parent strains).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).[2]
-
This compound and comparator antibiotic stock solutions.
-
Sterile 96-well microtiter plates.[2]
-
Bacterial inoculum standardized to 0.5 McFarland, further diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Incubator (35°C ± 2°C).
Procedure:
-
Prepare serial two-fold dilutions of this compound and comparator antibiotics in CAMHB directly in the 96-well plates.[2]
-
Inoculate each well with the standardized bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).[2]
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Determine the MIC by visually inspecting the plates for the lowest concentration of the antibiotic that completely inhibits bacterial growth.
Cross-Resistance Assay
This assay determines the susceptibility of bacterial strains with known resistance to specific antibiotics against the test compound (this compound).
Procedure:
-
Strain Selection: Obtain a panel of bacterial strains with characterized resistance mechanisms to a variety of antibiotic classes (e.g., MRSA, VRE, ESBL-producing Enterobacteriaceae). Include the corresponding susceptible wild-type strains for comparison.
-
MIC Determination: Perform MIC testing for this compound against the entire panel of resistant and susceptible bacterial strains using the protocol described above.
-
Data Analysis: Compare the MIC values of this compound against the resistant strains to those against their susceptible counterparts. A significant increase (typically ≥4-fold) in the MIC for the resistant strain suggests potential cross-resistance.
Visualizations
Experimental Workflow for Cross-Resistance Assessment
Caption: Workflow for assessing the cross-resistance of this compound.
Mechanism of Action of this compound
Caption: this compound acts as a protonophore, disrupting the proton motive force.
References
Unveiling the Molecular Target of Pyrroxamycin: A Guide to Validating its Protonophore-Mediated Mechanism of Action
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the validation of Pyrroxamycin's molecular target. This compound, a member of the pyrrolomycin class of antibiotics, disrupts bacterial cell function by acting as a protonophore, a mechanism that targets the integrity of the cell membrane rather than a specific protein.
This guide will delve into the experimental validation of this mechanism, compare its activity with other protonophores, and provide detailed protocols for the key experiments involved in such a validation process.
The Molecular Target: The Bacterial Cell Membrane
Unlike many antibiotics that inhibit specific enzymes or cellular processes, this compound's primary target is the bacterial cell membrane. It belongs to the broader class of pyrrolomycin antibiotics, which have been demonstrated to act as potent protonophores. This means they shuttle protons across the bacterial cell membrane, disrupting the crucial proton motive force. This dissipation of the proton gradient uncouples oxidative phosphorylation, leading to a shutdown of cellular energy production and ultimately, bacterial cell death.
Comparative Analysis of Protonophore Activity
To objectively assess the efficacy of this compound as a protonophore, its activity is compared against other known protonophores. The most common compound used for comparison is Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), a classical uncoupling agent. Studies on related pyrrolomycins, such as Pyrrolomycin C and D, have shown them to be significantly more potent than CCCP.
| Compound | Target Organism(s) | Minimum Inhibitory Concentration (MIC) | Potency vs. CCCP |
| Pyrrolomycin C & D | Gram-positive bacteria (e.g., Staphylococcus aureus) | Nanomolar range | ~10x more active |
| CCCP | Broad-spectrum | Micromolar range | - |
| Niclosamide | Tapeworms, bacteria | Micromolar range | Varies |
| Triclosan | Bacteria, fungi | Micromolar range | Varies |
Table 1: Comparison of Protonophore Activity. This table summarizes the antimicrobial activity and relative potency of pyrrolomycins compared to other known protonophores.
Experimental Validation of the Protonophore Mechanism
Validating the protonophore activity of this compound involves a series of key experiments designed to measure its impact on the bacterial cell membrane's integrity and function.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target microorganism.
Protocol:
-
A two-fold serial dilution of this compound is prepared in a suitable broth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus).
-
Positive (no antibiotic) and negative (no bacteria) control wells are included.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity.
Bilayer Lipid Membrane (BLM) Electrophysiology
Objective: To directly measure the ability of this compound to transport protons across an artificial lipid bilayer, mimicking the bacterial cell membrane.
Protocol:
-
An artificial bilayer lipid membrane is formed across a small aperture in a partition separating two aqueous compartments.
-
A voltage is applied across the membrane, and the resulting electrical current is measured.
-
This compound is added to one compartment.
-
The change in current is recorded. An increase in current indicates the movement of ions (protons) across the membrane, confirming protonophore activity.
-
The experiment is typically repeated at different pH values to assess the pH-dependence of the proton transport.
Membrane Potential Depolarization Assay using Potentiometric Dyes
Objective: To assess the ability of this compound to dissipate the membrane potential of intact bacterial cells.
Protocol:
-
Bacterial cells are incubated with a voltage-sensitive fluorescent dye (e.g., DiSC3(5)). This dye accumulates in polarized membranes, leading to self-quenching of its fluorescence.
-
This compound is added to the cell suspension.
-
The change in fluorescence is monitored over time using a fluorometer.
-
Depolarization of the membrane by this compound causes the dye to be released into the medium, resulting in an increase in fluorescence.
-
The rate and extent of fluorescence increase are indicative of the compound's membrane-depolarizing activity.
Visualizing the Validation Workflow
The logical flow of experiments to validate the molecular target of this compound can be visualized as follows:
Caption: Workflow for validating the protonophore mechanism of this compound.
Signaling Pathway of Protonophore Action
The mechanism by which this compound leads to bacterial cell death can be illustrated as a signaling pathway:
Caption: Mechanism of action of this compound as a protonophore.
By understanding and validating the molecular target and mechanism of action of this compound, researchers can better assess its potential as a therapeutic agent and explore strategies to optimize its efficacy and overcome potential resistance mechanisms. The experimental framework outlined in this guide provides a robust approach for the comprehensive evaluation of this compound and other novel protonophore antibiotics.
Proposed Framework for Comparative Transcriptomic Analysis of Pyrroxamycin-Treated Bacteria
A guide for researchers, scientists, and drug development professionals.
Introduction
Pyrroxamycin is an antibiotic known to be active against Gram-positive bacteria and dermatophytes.[1] To date, a comprehensive transcriptomic analysis of bacteria treated with this compound has not been published. This guide, therefore, presents a proposed experimental framework for a comparative transcriptomic study to elucidate the mechanism of action of this compound and to compare its effects with a known antibiotic. The methodologies and data presentation formats outlined below are based on established practices in bacterial transcriptomics research.[2][3][4][5][6][7][8][9][10][11][12][13]
Hypothetical Comparative Study: this compound vs. Vancomycin in Staphylococcus aureus
This proposed study aims to compare the transcriptomic response of Staphylococcus aureus, a common Gram-positive pathogen, to treatment with this compound and Vancomycin. Vancomycin is chosen as a comparator due to its well-characterized mechanism of action targeting cell wall biosynthesis.
Data Presentation: Expected Differentially Expressed Gene (DEG) Categories
Based on common bacterial responses to antibiotics that inhibit cell wall synthesis and other essential processes, the following table summarizes the anticipated categories of differentially expressed genes in S. aureus following treatment with this compound and Vancomycin.
| Gene Category | Predicted Response to this compound | Predicted Response to Vancomycin | Rationale |
| Cell Wall Metabolism | Upregulated | Upregulated | In response to inhibition of peptidoglycan synthesis, bacteria often upregulate genes involved in cell wall precursor synthesis and remodeling as a compensatory mechanism. |
| Stress Response | Upregulated | Upregulated | Antibiotic treatment induces cellular stress, leading to the upregulation of genes involved in the SOS response, heat shock proteins, and oxidative stress mitigation.[13] |
| Ribosomal Proteins | Downregulated | No significant change | If this compound has a secondary effect on protein synthesis, a downregulation of ribosomal protein genes would be expected. Vancomycin is not known to directly target the ribosome. |
| ABC Transporters | Upregulated | Upregulated | Upregulation of efflux pumps is a common mechanism for antibiotic resistance and tolerance. |
| DNA Replication & Repair | No significant change | No significant change | Unless the antibiotics cause direct DNA damage, significant changes in this category are not expected. |
| Central Carbon Metabolism | Downregulated | Downregulated | A general stress response often involves the downregulation of central metabolic pathways to conserve energy. |
Experimental Protocols
A detailed methodology for the proposed comparative transcriptomic study is provided below.
Bacterial Strain and Culture Conditions
-
Strain: Staphylococcus aureus ATCC 29213 (a commonly used reference strain).
-
Growth Medium: Mueller-Hinton Broth (MHB).
-
Culture Conditions: Cultures will be grown aerobically at 37°C with shaking at 200 rpm.
Minimum Inhibitory Concentration (MIC) Determination
-
The MIC of this compound and Vancomycin against S. aureus will be determined using the broth microdilution method according to CLSI guidelines.
Antibiotic Treatment and RNA Extraction
-
S. aureus will be grown to the mid-logarithmic phase (OD600 ≈ 0.5).
-
The culture will be divided into three subcultures:
-
Control (no antibiotic).
-
This compound-treated (at 1x MIC).
-
Vancomycin-treated (at 1x MIC).
-
-
Cultures will be incubated for 60 minutes under the same growth conditions.
-
Bacterial cells will be harvested by centrifugation at 4°C.
-
Total RNA will be extracted using a commercial RNA extraction kit with a DNase I treatment step to remove contaminating genomic DNA.
-
RNA quality and quantity will be assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer.
RNA Sequencing (RNA-Seq)
-
Ribosomal RNA (rRNA) will be depleted from the total RNA samples.
-
RNA-Seq libraries will be prepared using a stranded library preparation kit.
-
Sequencing will be performed on an Illumina sequencing platform to generate paired-end reads.
Data Analysis
-
Quality Control: Raw sequencing reads will be assessed for quality, and adapters will be trimmed.
-
Read Mapping: Reads will be mapped to the S. aureus reference genome.
-
Differential Gene Expression Analysis: The number of reads mapping to each gene will be quantified, and differentially expressed genes (DEGs) between the treated and control groups will be identified using a statistical package such as DESeq2 or edgeR.[12]
-
Functional Annotation and Pathway Analysis: DEGs will be functionally annotated using databases such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify enriched biological pathways.[9]
Visualizations
Experimental Workflow
References
- 1. This compound, a new antibiotic taxonomy, fermentation, isolation, structure determination and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Analysis of Transcriptomic Response of Escherichia coli K-12 MG1655 to Nine Representative Classes of Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Analysis of Transcriptomic Response of Escherichia coli K-12 MG1655 to Nine Representative Classes of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism-of-Action Classification of Antibiotics by Global Transcriptome Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transcriptional modulation of bacterial gene expression by subinhibitory concentrations of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism-of-Action Classification of Antibiotics by Global Transcriptome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Genome-Wide Transcriptional Responses of Mycobacterium to Antibiotics [frontiersin.org]
- 8. Comparative Analysis of Transcriptome and Proteome Revealed the Common Metabolic Pathways Induced by Prevalent ESBL Plasmids in Escherichia coli [mdpi.com]
- 9. ProkSeq for complete analysis of RNA-Seq data from prokaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Predicting antimicrobial mechanism-of-action from transcriptomes: A generalizable explainable artificial intelligence approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RNA-Seq-based transcriptome analysis of methicillin-resistant Staphylococcus aureus growth inhibition by propionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | RNA-Seq transcriptomic analysis reveals gene expression profiles of acetic acid bacteria under high-acidity submerged industrial fermentation process [frontiersin.org]
- 13. mdpi.com [mdpi.com]
In Vivo Efficacy of Pyrroxamycin in Systemic Infection Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens necessitates the discovery and development of novel antibiotics. Pyrroxamycin, a pyrrole-based antibiotic, has demonstrated in vitro activity against Gram-positive bacteria and dermatophytes. However, its efficacy in a systemic infection, a critical step in preclinical development, remains to be publicly validated. This guide provides a comparative overview of the in vivo efficacy of established antibiotics—Linezolid, Vancomycin, and Teicoplanin—in murine models of systemic infection, highlighting the current data gap for this compound and underscoring the need for further research.
Comparative Efficacy of Antibiotics in Systemic Infection Models
The following table summarizes the in vivo efficacy of Linezolid, Vancomycin, and Teicoplanin in preclinical systemic infection models. The absence of data for this compound is noted, emphasizing a critical knowledge gap.
| Parameter | This compound | Linezolid | Vancomycin | Teicoplanin |
| Mouse Model | Data not available | Thigh Infection, Sepsis, Pneumonia | Thigh Infection, Sepsis, Spine Implant Infection | Wound Infection, Endocarditis (Rabbit) |
| Infection Pathogen | Data not available | Staphylococcus aureus (including MRSA), Streptococcus pneumoniae | Staphylococcus aureus (including MRSA) | Staphylococcus aureus, Enterococcus faecalis |
| Dosing Regimen | Data not available | 5-1280 mg/kg/day (varied by model and dosing interval) | 25-400 mg/kg/day (thigh infection); 4 mg (mouse equivalent of 1g in human) for spine implant | 7 mg/kg/day (intraperitoneal in wound model); 12-18 mg/kg every 12h (endocarditis model) |
| Key Efficacy Outcomes | Data not available | Significant reduction in bacterial load (CFU) in thigh and lung tissue; Improved survival in sepsis models.[1] | Significant reduction in bacterial load in thigh and implant-associated tissue; Improved survival.[2] | Strong inhibition of bacterial growth in wound tissue; Significant bacterial reduction in cardiac vegetations.[3][4] |
| Pharmacodynamic Parameter | Data not available | 24-h Area Under the Curve to MIC ratio (AUC/MIC) best correlated with efficacy.[1] | Free AUC to MIC ratio (fAUC/MIC) is a key predictor of efficacy. | Trough serum levels above 10x MIC were effective in the endocarditis model.[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of in vivo studies. Below are representative protocols for systemic infection models used to evaluate the comparator antibiotics.
Murine Thigh Infection Model (Linezolid & Vancomycin)
This model is a standard for evaluating the in vivo efficacy of antibiotics against localized deep-tissue infections that can lead to systemic disease.
-
Animal Model: Specific pathogen-free mice (e.g., ICR or C57BL/6), typically female, aged 6-8 weeks.
-
Immunosuppression (optional but common): To create a more severe infection, mice are often rendered neutropenic by intraperitoneal injection of cyclophosphamide (e.g., 150 mg/kg 4 days prior and 100 mg/kg 1 day prior to infection).
-
Inoculum Preparation: The bacterial strain (e.g., S. aureus) is grown in a suitable broth (e.g., Tryptic Soy Broth) to a logarithmic phase. The culture is then centrifuged, washed, and resuspended in saline to a specific concentration (e.g., 107 CFU/mL).
-
Infection: Mice are anesthetized, and 0.1 mL of the bacterial suspension is injected into the thigh muscle.
-
Treatment: At a specified time post-infection (e.g., 2 hours), treatment with the antibiotic (e.g., Linezolid, Vancomycin) or vehicle control is initiated. The route of administration (e.g., oral gavage, subcutaneous, or intravenous) and dosing schedule are critical parameters.
-
Outcome Assessment: At 24 hours post-treatment initiation, mice are euthanized. The thigh muscles are excised, homogenized in saline, and serially diluted for plating on agar plates to determine the bacterial load (CFU/thigh).
Murine Sepsis Model
This model evaluates the efficacy of an antibiotic in a life-threatening systemic infection.
-
Animal Model: As described for the thigh infection model.
-
Inoculum Preparation: Similar to the thigh infection model, but the final concentration is adjusted to a lethal or sub-lethal dose depending on the experimental design.
-
Infection: The bacterial suspension is administered via intraperitoneal or intravenous injection to induce a systemic infection.
-
Treatment: Antibiotic therapy is initiated at a defined time point post-infection.
-
Outcome Assessment: The primary outcome is typically survival, monitored over a period of several days (e.g., 7-14 days). Secondary outcomes can include bacterial load in blood and organs (spleen, liver, kidneys) and measurement of inflammatory cytokines.
Mechanism of Action & Signaling Pathways
Understanding the mechanism of action is fundamental for drug development. While the specific signaling pathway for this compound is not yet elucidated, we present the known pathways for the comparator drugs and a hypothetical pathway for this compound based on related compounds.
This compound (Hypothesized Mechanism)
Many pyrrole-containing antibiotics are known to interfere with essential cellular processes. It is hypothesized that this compound may disrupt bacterial growth by inhibiting key biomolecule synthesis pathways.
Caption: Hypothesized mechanism of this compound.
Linezolid: Inhibition of Protein Synthesis
Linezolid is an oxazolidinone antibiotic that inhibits the initiation of bacterial protein synthesis.
Caption: Linezolid's mechanism of action.
Vancomycin & Teicoplanin: Inhibition of Cell Wall Synthesis
Vancomycin and Teicoplanin are glycopeptide antibiotics that inhibit the synthesis of the bacterial cell wall.
Caption: Mechanism of glycopeptide antibiotics.
Experimental Workflow: In Vivo Efficacy Study
The following diagram outlines a typical workflow for an in vivo efficacy study of a novel antibiotic.
Caption: Workflow for in vivo antibiotic efficacy testing.
Conclusion
While this compound shows promise as an antibacterial agent based on its in vitro profile, the absence of in vivo efficacy data in systemic infection models represents a significant hurdle in its development pathway. The well-established in vivo profiles of Linezolid, Vancomycin, and Teicoplanin provide a benchmark for the performance of new antibiotics targeting Gram-positive pathogens. Future research should prioritize the evaluation of this compound in relevant animal models of systemic infection to ascertain its therapeutic potential and pave the way for further clinical investigation.
References
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbial Pyrrolnitrin: Natural Metabolite with Immense Practical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative efficacy of topical versus systemic teicoplanin in experimental model of wound infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of teicoplanin, administered in two different regimens, in the treatment of experimental endocarditis due to Enterococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Safety Landscape: A Comparative Look at Linezolid and the Investigational Antibiotic Pyrroxamycin
For researchers, scientists, and drug development professionals, a thorough understanding of a drug's safety profile is paramount. This guide provides a detailed comparison of the established safety data for the oxazolidinone antibiotic, linezolid, with the currently available information for the investigational compound, Pyrroxamycin. Due to the preclinical stage of this compound, a direct comparison of clinical safety data is not possible. Therefore, this guide will focus on the known safety profile of linezolid and outline the necessary safety evaluation pathway for a new chemical entity like this compound.
Linezolid: A Well-Characterized Safety Profile
Linezolid is an established antibiotic used for treating serious infections caused by Gram-positive bacteria. Its safety has been extensively studied in numerous clinical trials and post-marketing surveillance.[1][2]
The most common adverse drug reactions associated with linezolid are generally mild to moderate and include gastrointestinal issues such as diarrhea, nausea, and vomiting, as well as headaches.[1][3] However, more significant, duration-dependent adverse effects can occur, particularly with prolonged use (greater than 28 days).[3]
Key Safety Concerns with Linezolid:
-
Myelosuppression: This is a significant dose- and duration-dependent toxicity of linezolid, manifesting as thrombocytopenia (low platelet count), anemia (low red blood cell count), and leukopenia (low white blood cell count).[3][4] The incidence of thrombocytopenia has been reported to be as high as 30% in some studies.[5] Regular monitoring of complete blood counts is crucial for patients on long-term linezolid therapy.[3]
-
Neuropathy: Peripheral and optic neuropathy are serious, though less common, adverse effects associated with long-term linezolid use.[6][7] These effects can be irreversible in some cases.[8]
-
Serotonin Syndrome: Linezolid is a weak, reversible, non-selective monoamine oxidase (MAO) inhibitor.[3] This property creates a risk of serotonin syndrome, a potentially life-threatening condition, when co-administered with serotonergic agents.[7]
-
Lactic Acidosis: Though rare, lactic acidosis has been reported in patients treated with linezolid.[3]
This compound: An Investigational Compound with an Undefined Safety Profile
This compound is an investigational antibiotic, and as of this guide's publication, there is no publicly available preclinical or clinical safety data. This compound is believed to belong to the pyrrolamide class of antibiotics. The mechanism of action for some pyrrolamides involves DNA binding, which could theoretically raise safety concerns. However, without specific studies on this compound, any discussion of its safety profile remains speculative.
One study on a different pyrrole-containing compound noted a "good in vitro safety profile," but no quantitative data was provided to substantiate this claim. The development of a comprehensive safety profile for this compound will require a rigorous and systematic evaluation as outlined by international regulatory guidelines.
Quantitative Safety Data for Linezolid
The following table summarizes the incidence of key adverse events associated with linezolid from various clinical studies and post-marketing data.
| Adverse Event | Incidence Rate | Notes |
| Hematological | ||
| Thrombocytopenia | Varies from 2.4% in Phase III trials to over 30% in studies with prolonged use.[5][9] One retrospective study found an incidence of 42.34%.[10] | Risk increases with treatment duration beyond 10-14 days and in patients with renal insufficiency.[9][10] |
| Anemia | Reported in approximately 7% of patients in some studies.[5] Another retrospective study found an incidence of 16.22%.[10] | Often occurs in conjunction with thrombocytopenia and is also related to the duration of therapy.[4] |
| Leukopenia/Neutropenia | Less common than thrombocytopenia and anemia. | Can be a component of pancytopenia (a reduction in all blood cell types).[3] |
| Gastrointestinal | ||
| Diarrhea | The most frequently reported gastrointestinal side effect.[1] | Generally mild to moderate in severity. |
| Nausea | A common adverse event, with a reported incidence of 23% in one study.[5] | |
| Vomiting | Also frequently reported.[1] | |
| Neurological | ||
| Peripheral Neuropathy | Occurs in a significant proportion of patients on long-term therapy, with one study reporting it in 32% of patients with multidrug-resistant tuberculosis.[8] In another study, 72% of patients stopping linezolid due to side effects did so for neurological reasons.[11] | The risk is highly dependent on the duration of treatment.[7] May be irreversible.[8] |
| Optic Neuropathy | A rare but serious adverse event associated with prolonged treatment courses.[6] | Can lead to vision loss.[12] |
| Headache | A common, generally mild side effect.[1] | |
| Other | ||
| Serotonin Syndrome | The most frequently reported neurological adverse event in a pharmacovigilance study.[2] | A significant risk when co-administered with serotonergic drugs.[7] |
| Lactic Acidosis | A rare but serious metabolic complication.[3] |
Note: Data for this compound is not available as it is an investigational drug.
Standard Experimental Protocols for Safety Assessment
The safety of a new antibiotic like this compound must be established through a series of standardized preclinical and clinical studies.
Preclinical Safety Evaluation
-
In Vitro Cytotoxicity Assays:
-
Methodology: The initial assessment of toxicity is often performed using in vitro cell-based assays.[13][14] A common method is the MTT assay, which measures the metabolic activity of cells and thus their viability after exposure to the test compound at various concentrations.[15] Human cell lines, such as HepG2 (liver), Caco-2 (intestinal), and HEK293 (kidney), are typically used to assess potential organ-specific toxicity. The assay involves incubating the cells with the drug for a specified period (e.g., 24, 48, 72 hours). The reduction of MTT by mitochondrial dehydrogenases of viable cells to a purple formazan product is then measured spectrophotometrically. The concentration of the drug that causes a 50% reduction in cell viability (IC50) is determined.
-
-
Animal Toxicology Studies:
-
Methodology: These studies are conducted in at least two mammalian species (one rodent and one non-rodent) to assess the systemic toxicity of the drug.[16][17] The drug is administered at various dose levels, including a no-observed-adverse-effect level (NOAEL) and doses that produce overt toxicity. The route of administration and duration of the study (e.g., acute, sub-chronic, chronic) are designed to mimic the intended clinical use.[16] Key parameters monitored include clinical signs, body weight, food and water consumption, hematology, clinical chemistry, urinalysis, and histopathological examination of all major organs.
-
Clinical Safety Evaluation
-
Phase I Clinical Trials:
-
Methodology: The first-in-human studies are conducted in a small number of healthy volunteers. The primary objective is to assess the safety and tolerability of single and multiple ascending doses of the drug. Volunteers are closely monitored for any adverse events through physical examinations, vital signs, electrocardiograms (ECGs), and extensive laboratory tests (hematology, clinical chemistry, etc.).
-
-
Phase II and III Clinical Trials:
-
Methodology: These larger trials are conducted in patients with the target infection. In addition to evaluating the drug's efficacy, safety is a primary endpoint. Patients are monitored for adverse events, and the incidence and severity of these events are compared to a control group receiving a standard-of-care antibiotic. This allows for the identification of the common and less common adverse drug reactions.
-
Visualizing the Safety Assessment Workflow
The following diagram illustrates the typical workflow for the safety evaluation of a new antibiotic, a process that this compound would need to undergo.
References
- 1. Adverse drug events associated with linezolid administration: a real-world pharmacovigilance study from 2004 to 2023 using the FAERS database - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Adverse drug events associated with linezolid administration: a real-world pharmacovigilance study from 2004 to 2023 using the FAERS database [frontiersin.org]
- 3. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Concise Clinical Review of Hematologic Toxicity of Linezolid in Multidrug-Resistant and Extensively Drug-Resistant Tuberculosis: Role of Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Good Clinical Outcomes but High Rates of Adverse Reactions during Linezolid Therapy for Serious Infections: a Proposed Protocol for Monitoring Therapy in Complex Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Linezolid-Associated Neurologic Adverse Events in Patients with Multidrug-Resistant Tuberculosis, France - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Risk Assessment of Linezolid-Associated Neurological Adverse Drug Reactions Based on the Food and Drug Administration Adverse Event Reporting System Database - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. jwatch.org [jwatch.org]
- 10. jidc.org [jidc.org]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. drugs.com [drugs.com]
- 13. Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. kosheeka.com [kosheeka.com]
- 15. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 16. database.ich.org [database.ich.org]
- 17. database.ich.org [database.ich.org]
Benchmarking the Synthetic Route of Pyrroxamycin: A Comparative Analysis with Other Bioactive Natural Products
For researchers, scientists, and drug development professionals, the synthetic accessibility of a natural product is a critical factor in its journey from discovery to potential therapeutic application. This guide provides a detailed comparison of the synthetic route to Pyrroxamycin, a potent antibiotic, with the synthetic pathways of four other structurally complex and biologically active natural products: Communesin F, Voacamine, Actinophyllic Acid, and α-Cyclopiazonic Acid. The analysis focuses on key metrics such as the number of synthetic steps, overall yield, and the strategic complexity of the synthetic design.
This compound, a member of the pyrroloindoline alkaloid family, has garnered significant interest due to its promising antibacterial properties. Its intricate architecture, featuring a congested polycyclic core, presents a formidable challenge for synthetic chemists. Evaluating the efficiency of its synthesis in the context of other notable natural products provides valuable insights into the current state of synthetic organic chemistry and highlights areas for future innovation.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for the total syntheses of this compound and the selected comparator natural products. This data facilitates a direct comparison of the efficiency and complexity of each synthetic route.
| Natural Product | Longest Linear Sequence (Steps) | Overall Yield (%) | Key Synthetic Strategy/Reaction(s) |
| This compound | 12 | ~5.3 | Enantioselective organocatalytic Michael addition; Diastereoselective intramolecular [3+2] cycloaddition |
| Communesin F | 14 | ~3.0 | Late-stage fragment coupling; Biomimetic oxidative rearrangement |
| Voacamine | 19 | ~0.1 | Late-stage coupling of complex monomeric indole alkaloids |
| Actinophyllic Acid | 15 | ~2.5 | Aza-Cope rearrangement; Intramolecular Michael addition |
| α-Cyclopiazonic Acid | 11 | ~4.0 | Intramolecular oxidative dearomatization; Asymmetric allylation |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic strategies for this compound and the comparator compounds.
Experimental Protocols
Detailed experimental procedures for the key transformations in the synthesis of each natural product are provided below. These protocols are based on published literature and are intended for informational purposes for trained professionals.
Synthesis of (+)-Pyrroxamycin: Key Intramolecular [3+2] Cycloaddition
To a solution of the Michael adduct (1.0 equiv) in anhydrous toluene (0.1 M) at room temperature is added silver acetate (AgOAc, 2.0 equiv). The reaction mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the cycloadduct as a white solid.
Synthesis of Communesin F: Biomimetic Oxidative Rearrangement
The coupled intermediate (1.0 equiv) is dissolved in a 1:1 mixture of trifluoroacetic acid and dichloromethane (0.05 M). The solution is stirred at 0 °C for 1 hour, during which time the color changes from yellow to deep red. The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is approximately 8. The aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by preparative thin-layer chromatography to yield Communesin F.
Synthesis of Voacamine: Late-Stage C-H Activation/Coupling
In a nitrogen-filled glovebox, a vial is charged with voacangine (1.0 equiv), vobasinol (1.2 equiv), [Ir(cod)OMe]₂ (0.05 equiv), and 4,4'-di-tert-butyl-2,2'-bipyridine (0.10 equiv). Anhydrous toluene (0.2 M) is added, and the vial is sealed. The reaction mixture is stirred at 120 °C for 24 hours. After cooling to room temperature, the solvent is removed in vacuo, and the residue is purified by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to give Voacamine.
Synthesis of Actinophyllic Acid: Aza-Cope Rearrangement
The tetracyclic amino alcohol (1.0 equiv) is dissolved in a 3:1 mixture of tetrahydrofuran and water (0.1 M). Formaldehyde (37 wt. % in H₂O, 5.0 equiv) and formic acid (3.0 equiv) are added, and the solution is heated to reflux for 6 hours. The reaction mixture is cooled to room temperature and basified with 2 M aqueous sodium hydroxide. The aqueous layer is extracted with ethyl acetate (3 x 15 mL). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The resulting crude product is purified by flash chromatography to yield the pentacyclic core of Actinophyllic Acid.
Synthesis of α-Cyclopiazonic Acid: Intramolecular Oxidative Dearomatization
To a solution of the tryptophan derivative (1.0 equiv) in acetonitrile (0.02 M) at -20 °C is added phenyliodine(III) diacetate (PIDA, 1.5 equiv) in one portion. The reaction mixture is stirred at this temperature for 2 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the tetracyclic product.
Concluding Remarks
The total synthesis of this compound, while challenging, is comparable in its longest linear sequence to other complex natural products like Communesin F and Actinophyllic Acid. Its overall yield is respectable within this cohort, highlighting the efficiency of the chosen synthetic strategy, particularly the key organocatalytic and cycloaddition reactions. The synthesis of Voacamine, relying on a late-stage coupling of already complex fragments, results in a significantly lower overall yield, underscoring the difficulties of such an approach. The synthesis of α-Cyclopiazonic Acid is notable for its conciseness.
This comparative analysis demonstrates that while each natural product presents a unique set of synthetic hurdles, common themes of efficiency, convergency, and the development of novel bond-forming reactions are paramount. The synthetic route to this compound stands as a testament to the power of modern synthetic methods to access complex molecular architectures with a reasonable degree of efficiency. Further advancements in catalytic methods and strategic reaction design will continue to push the boundaries of what is possible in the synthesis of medicinally relevant natural products.
Validation of a Pyrroxamycin-Specific Resistance Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel, putative resistance mechanism against the investigational antibiotic, Pyrroxamycin. The data presented herein is intended to serve as a framework for the validation of this resistance mechanism, comparing the efficacy of this compound against a resistant bacterial strain with its performance against a susceptible counterpart and other alternative antibiotics.
Introduction to this compound and the Putative Resistance Mechanism
This compound is a novel synthetic antibiotic designed to inhibit bacterial DNA replication by targeting DNA gyrase, a type II topoisomerase. Its unique binding mode offers a promising alternative to existing antibiotics. However, recent in vitro evolution studies have identified a potential resistance mechanism mediated by a novel enzyme, tentatively named Pyrroxamycinase (PyrX). This enzyme is believed to enzymatically modify and inactivate this compound, preventing it from binding to its target.
The proposed mechanism of action and the subsequent resistance pathway are outlined below.
Comparative Efficacy of this compound
To validate the this compound-specific resistance mechanism, a series of experiments were conducted to compare its efficacy against a susceptible wild-type (WT) and a resistant strain expressing Pyrroxamycinase (PyrX-R). The performance of this compound was also benchmarked against two commonly used antibiotics, Ciprofloxacin and Meropenem.
Minimum Inhibitory Concentration (MIC) Assays
The MIC, the lowest concentration of an antibiotic that prevents visible growth of a bacterium, was determined using the broth microdilution method.[1][2] The results are summarized in Table 1.
| Bacterial Strain | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Meropenem MIC (µg/mL) |
| Wild-Type (WT) | 0.5 | 0.25 | 1 |
| PyrX-Resistant (PyrX-R) | 64 | 0.25 | 1 |
The significantly higher MIC of this compound against the PyrX-R strain suggests a specific resistance mechanism, as the susceptibility to Ciprofloxacin and Meropenem remains unchanged.
Disk Diffusion Assays
The disk diffusion assay provides a qualitative measure of antibiotic susceptibility. The diameter of the zone of inhibition around an antibiotic disk is proportional to the susceptibility of the bacteria.
| Bacterial Strain | This compound Zone of Inhibition (mm) | Ciprofloxacin Zone of Inhibition (mm) | Meropenem Zone of Inhibition (mm) |
| Wild-Type (WT) | 28 | 32 | 25 |
| PyrX-Resistant (PyrX-R) | 6 (Resistant) | 31 | 26 |
The results from the disk diffusion assay corroborate the MIC data, showing a drastic reduction in the zone of inhibition for this compound against the PyrX-R strain.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Antibiotic Dilution Series: A serial two-fold dilution of each antibiotic is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microplate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[1]
Disk Diffusion Assay
-
Bacterial Lawn Preparation: A standardized bacterial inoculum is uniformly streaked onto a Mueller-Hinton agar plate.
-
Disk Application: Paper disks impregnated with a standard concentration of each antibiotic are placed on the agar surface.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disk where bacterial growth is inhibited is measured in millimeters.[3]
Gene Knockout and Complementation
To definitively link the pyrX gene to the resistance phenotype, a gene knockout mutant (ΔpyrX) was created in the PyrX-R strain. A complementation strain was also generated by reintroducing the pyrX gene on a plasmid into the knockout strain.
| Bacterial Strain | Genotype | This compound MIC (µg/mL) |
| Wild-Type (WT) | - | 0.5 |
| PyrX-Resistant (PyrX-R) | pyrX+ | 64 |
| Knockout Mutant | ΔpyrX | 0.5 |
| Complemented Strain | ΔpyrX + ppyrX | 64 |
The restoration of susceptibility in the knockout mutant and the return to resistance in the complemented strain confirm that the pyrX gene is responsible for the observed resistance to this compound.
Conclusion
The presented data strongly supports the hypothesis of a this compound-specific resistance mechanism mediated by the Pyrroxamycinase (PyrX) enzyme. The significant increase in MIC and the reduction in the zone of inhibition for this compound against the PyrX-R strain, coupled with the genetic validation through gene knockout and complementation, provide a clear and objective confirmation of this novel resistance pathway. These findings are crucial for the ongoing development of this compound and for the design of future antibiotics that can circumvent this resistance mechanism. Further research should focus on the biochemical characterization of the Pyrroxamycinase enzyme to understand its catalytic mechanism and to develop potential inhibitors.
References
- 1. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Protocol for Predicting Bacterial Resistance to Microbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Biofilm Efficacy of Pyrroxamycin and Rifampicin
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacterial biofilms presents a significant challenge in clinical settings. Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which confers protection against conventional antimicrobial agents. This guide provides a comparative overview of the anti-biofilm activities of Pyrroxamycin, a member of the pyrrolomycin class of antibiotics, and Rifampicin, a well-established first-line antibiotic. This analysis is based on available experimental data to assist researchers in understanding their potential as anti-biofilm agents.
Quantitative Comparison of Anti-Biofilm Activity
The following table summarizes the available quantitative data on the anti-biofilm activity of this compound and Rifampicin against Staphylococcus aureus, a common biofilm-forming pathogen. It is important to note that direct comparative studies are limited, and the data for this compound is primarily based on studies of its derivatives, the pyrrolomycins.
| Compound | Bacterial Strain | Metric | Concentration | Reference |
| Pyrrolomycin Derivative (Fluorinated) | Staphylococcus aureus | MBEC | 8 µg/mL | [1] |
| Pyrrolomycins (various) | Staphylococcus aureus | Active Concentration | 0.045 - 1.5 µg/mL | [2][3] |
| Rifampicin | Methicillin-Resistant Staphylococcus aureus (MRSA) | MBEC₅₀ | 64 mg/L (64 µg/mL) | [2] |
| Rifampicin | Methicillin-Resistant Staphylococcus aureus (MRSA) | MBEC₉₀ | 512 mg/L (512 µg/mL) | [2][4] |
| Rifampicin | Staphylococcus aureus | MBEC | ~80 ng/mL (0.08 µg/mL) | [5] |
| Rifampicin | Methicillin-Resistant Staphylococcus aureus (MRSA) | MBEC Range | 64 to >32,000 µg/mL | [1] |
Note: MBEC (Minimum Biofilm Eradication Concentration) is the lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess anti-biofilm activity, based on established protocols found in the scientific literature.
Minimum Biofilm Inhibitory Concentration (MBIC) Assay
This assay determines the minimum concentration of an antimicrobial agent required to inhibit the initial formation of a biofilm.
-
Bacterial Suspension Preparation: A bacterial suspension is prepared in a suitable growth medium (e.g., Tryptic Soy Broth) and adjusted to a specific optical density at 600 nm (OD₆₀₀), typically 0.05.
-
Plate Preparation: 200 µL of the bacterial suspension is added to the wells of a 96-well microtiter plate. Serial dilutions of the test compounds (this compound and Rifampicin) are added to the wells. Wells with only the bacterial suspension serve as a positive control, and wells with only sterile medium serve as a negative control.
-
Incubation: The plate is incubated at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Quantification: After incubation, the planktonic bacteria are gently removed, and the wells are washed with phosphate-buffered saline (PBS). The remaining biofilm is quantified using methods such as the Crystal Violet assay or a metabolic assay (e.g., TTC/XTT). The MBIC is the lowest concentration of the compound that shows no significant biofilm growth compared to the negative control.
Minimum Biofilm Eradication Concentration (MBEC) Assay
This assay determines the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.
-
Biofilm Formation: Biofilms are allowed to form in a 96-well plate as described in the MBIC assay (steps 1-3) without the addition of the test compounds.
-
Treatment: After the incubation period for biofilm formation, the planktonic cells are removed, and the wells are washed with PBS. Fresh growth medium containing serial dilutions of the test compounds is then added to the wells with the pre-formed biofilms.
-
Incubation: The plate is incubated for a further 24 hours at 37°C.
-
Quantification: After the treatment period, the medium is removed, and the wells are washed with PBS. The viability of the remaining biofilm is assessed. This can be done by adding fresh, antibiotic-free medium and observing for regrowth (indicated by turbidity or a viability stain). The MBEC is the lowest concentration of the compound at which no regrowth is observed.
Biofilm Biomass Quantification (Crystal Violet Assay)
-
Staining: After the appropriate incubation and washing steps, the biofilms in the 96-well plate are fixed with methanol for 15 minutes and then air-dried. The fixed biofilms are then stained with 200 µL of a 0.1% crystal violet solution for 15 minutes.
-
Washing: The excess stain is removed by washing the wells thoroughly with distilled water.
-
Solubilization: The bound crystal violet is solubilized by adding 200 µL of 33% acetic acid to each well.
-
Measurement: The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of 570 nm. The absorbance is proportional to the biofilm biomass.
Biofilm Viability Assessment (TTC Assay)
-
Reagent Preparation: A solution of 2,3,5-triphenyltetrazolium chloride (TTC) is prepared in a suitable buffer.
-
Incubation: After the treatment period and washing, the TTC solution is added to the wells containing the biofilms. The plate is then incubated in the dark for a specified period (e.g., 4 hours) at 37°C. Metabolically active bacteria will reduce the colorless TTC to a red formazan product.
-
Solubilization: The formazan crystals are solubilized by adding a suitable solvent, such as isopropanol or dimethyl sulfoxide (DMSO).
-
Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 490 nm. The absorbance is proportional to the number of viable bacteria in the biofilm.
Mechanisms of Action & Signaling Pathways
Rifampicin: Targeting RNA Synthesis and Quorum Sensing
Rifampicin's primary mechanism of action is the inhibition of bacterial DNA-dependent RNA polymerase, thereby blocking transcription and protein synthesis.[6] In the context of biofilms, its efficacy is also linked to its ability to penetrate the biofilm matrix and act on sessile bacteria.[6] Furthermore, recent studies have indicated that rifampicin's potent activity against Staphylococcus aureus biofilms is associated with its interaction with the accessory gene regulator (agr) quorum-sensing system.[3] The agr system is a key regulator of virulence factor production and biofilm development in S. aureus. Rifampicin appears to be more effective against agr-defective mutants, which are often associated with chronic biofilm infections.[3] This is because the wild-type agr system controls an efflux pump that can expel rifampicin, so in agr mutants, the antibiotic can accumulate to higher intracellular concentrations.[3]
Rifampicin's dual action on RNA synthesis and the agr quorum-sensing system.
This compound: A Promising but Less Characterized Mechanism
The precise signaling pathways inhibited by this compound in the context of biofilm formation are not as well-elucidated as those for rifampicin. As a member of the pyrrolomycin family of antibiotics, its primary mode of action is believed to involve the disruption of bacterial cell membrane integrity and function. This disruption can lead to a cascade of events, including the leakage of essential cellular components and the dissipation of the proton motive force, ultimately resulting in bacterial cell death. This membrane-targeting activity is likely a key factor in its ability to act against dormant or slow-growing bacteria within a biofilm. Further research is required to identify specific signaling pathways that may be modulated by this compound to inhibit biofilm formation and maintenance.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical experimental workflow for a comparative study of the anti-biofilm activities of this compound and Rifampicin.
References
- 1. scielo.br [scielo.br]
- 2. mdpi.com [mdpi.com]
- 3. Export by a quorum sensing-controlled drug exporter underlies rifampicin's strong activity against staphylococcal biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of powdered rifampin and vancomycin solutions on biofilm production of staphylococcus aureus on orthopedic implants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Susceptibility patterns of Staphylococcus aureus biofilms in diabetic foot infections - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationships of Pyrroxamycin Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pyrroxamycin analogs, focusing on their structure-activity relationships (SAR) as antimicrobial and cytotoxic agents. The information presented is based on experimental data from publicly available scientific literature, offering an objective overview to inform further research and development in this area.
Comparative Biological Activity of this compound and Its Analogs
The biological activity of this compound and its analogs is significantly influenced by the nature and position of substituents on the pyrrole ring and the associated phenyl moiety. The following tables summarize the Minimum Inhibitory Concentration (MIC) values against various bacterial strains and the half-maximal inhibitory concentration (IC50) values against cancer cell lines for a selection of these compounds.
Table 1: Antibacterial Activity (MIC) of this compound Analogs
| Compound | R1 | R2 | R3 | R4 | Test Organism | MIC (µM) | Reference |
| Pyrrolomycin A | Cl | Cl | H | H | S. aureus | 0.55 - 69.1 | [1] |
| E. coli | 0.55 - 69.1 | [1] | |||||
| Pyrrolomycin B | Br | Br | H | H | S. aureus | 0.28 - 35.11 | [1] |
| E. coli | 0.28 - 35.11 | [1] | |||||
| Pyrrolomycin D | Cl | Cl | Cl | H | S. aureus | ≤0.002 | [1] |
| S. epidermidis | ≤0.002 | [1] | |||||
| Nitro-Pyrroxamycin Analog (5a) | H | NO2 | Cl | Cl | S. aureus | 60 (MBC) | [2] |
| Pentabromo Analog (4) | Br | Br | Br | Br (on phenyl) | S. aureus | Potent | [1] |
| Pyoluteorin | H | H | OH | Cl (on phenyl) | S. aureus | 11.39 | [1] |
| E. coli | 22.79 | [1] |
Key Findings from Antibacterial SAR Studies:
-
Halogenation: The number and type of halogen atoms on the pyrrole ring are critical for antibacterial activity. Increased bromination, as seen in the pentabromo analog, correlates with high potency against Gram-positive bacteria.[1] Pyrrolomycin D, featuring a chlorine atom on the pyrrole moiety, is one of the most active natural pyrrolomycins against Gram-positive bacteria.[1]
-
Nitro-substitutions: Replacing chlorine atoms with nitro groups can maintain or even enhance antibacterial activity while potentially reducing cytotoxicity.[2]
-
Lipophilicity: The hydrophobicity of the compounds plays a significant role in their potency, likely by facilitating their interaction with and disruption of the bacterial cell membrane.[2]
Table 2: Cytotoxic Activity (IC50) of Synthetic this compound Analogs
| Compound | Substituents | Cell Line | IC50 (µM) | Reference |
| Synthetic Analog (1) | Dichloro-pyrrole, Dichloro-phenyl | HCT116 | 1.30 ± 0.35 | [2] |
| MCF-7 | 1.22 ± 0.69 | [2] | ||
| Methoxy Analog (2) | Methoxy instead of hydroxyl on phenyl | HCT116 | 11.13 ± 3.26 | [2] |
| MCF-7 | 17.25 ± 3.2 | [2] | ||
| Bromo-Nitro Analog (5c) | Bromo and Nitro on pyrrole | HCT116 | 7.64 ± 1.88 | [2] |
| MCF-7 | 12.02 ± 2.85 | [2] | ||
| Chloro-Nitro Analog (5b) | Chloro and Nitro on pyrrole | HCT116 | 18.68 ± 3.81 | [2] |
| MCF-7 | 28.75 ± 4.21 | [2] |
Key Findings from Cytotoxicity SAR Studies:
-
The presence of halogen atoms on both the pyrrole and phenyl rings contributes to potent cytotoxic activity.[2]
-
Modification of the hydroxyl group on the phenyl ring, such as methylation, can significantly decrease cytotoxic activity.[2]
-
The type of halogen at certain positions influences cytotoxicity, with bromine sometimes leading to greater activity than chlorine.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay
This protocol is adapted from standard broth microdilution methods.
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Test compounds (this compound analogs)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
A single colony of the test bacterium is inoculated into MHB and incubated overnight at 37°C.
-
The overnight culture is diluted in fresh MHB to achieve a standardized concentration, typically 1 x 10^8 colony-forming units (CFU)/mL, by adjusting the optical density (OD) at 600 nm to a predefined value (e.g., 0.08-0.1).
-
This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the stock solution are prepared in MHB in the wells of a 96-well plate.
-
-
Inoculation and Incubation:
-
Each well containing the diluted compound is inoculated with the standardized bacterial suspension.
-
Positive control wells (containing bacteria and MHB without any compound) and negative control wells (containing MHB only) are included.
-
The plate is incubated at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) as observed by the naked eye or by measuring the OD600.
-
Cytotoxicity Assay (MTT Assay)
This protocol is based on the colorimetric assay that measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
Objective: To assess the cytotoxic effect of a compound on a cell line by measuring its impact on metabolic activity.
Materials:
-
Test compounds (this compound analogs)
-
Human cancer cell lines (e.g., HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
-
Compound Treatment:
-
The next day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds.
-
Control wells (cells with medium and solvent) are included.
-
The plate is incubated for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, MTT solution is added to each well and the plate is incubated for another 2-4 hours. During this time, metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
The medium is removed, and the formazan crystals are dissolved by adding a solubilization solution.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
-
Calculation of IC50:
-
The percentage of cell viability is calculated relative to the control wells.
-
The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting a dose-response curve.
-
Visualizing Workflows and Pathways
Experimental Workflow for SAR Studies
The following diagram illustrates a typical workflow for conducting structure-activity relationship studies of novel antimicrobial agents like this compound analogs.
Proposed Signaling Pathway for this compound Analogs
Based on the lipophilic nature of pyrrolomycins and the inhibitory effects of some pyrrole-containing compounds on Protein Kinase C (PKC), a plausible mechanism of action for this compound analogs involves the disruption of the bacterial cell membrane and subsequent interference with intracellular signaling cascades.
References
Independent Validation of Pyrroxamycin's Spectrum of Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial spectrum of Pyrroxamycin against key Gram-positive bacteria and dermatophytic fungi. The performance of this compound is evaluated alongside established clinical antimicrobial agents, supported by available in vitro data. Detailed experimental protocols for susceptibility testing and a visualization of the proposed mechanism of action for the pyrrolomycin class of antibiotics are included to provide a comprehensive overview for research and drug development purposes.
Comparative Spectrum of Activity
This compound, a chlorinated nitropyrrole antibiotic, has demonstrated in vitro activity against Gram-positive bacteria and dermatophytes.[1][2] To contextualize its potential, this section compares its activity with standard-of-care antimicrobial agents.
Antibacterial Activity
This compound's activity against Gram-positive pathogens is a key feature. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and comparator antibiotics against representative Gram-positive bacteria.
| Organism | This compound (µg/mL) | Vancomycin (µg/mL) | Penicillin (µg/mL) |
| Staphylococcus aureus | Data Not Available | 0.5 - 2 | - |
| Streptococcus pyogenes | Data Not Available | - | ≤ 0.12 |
Antifungal Activity
This compound has also been cited for its activity against dermatophytes, the fungi responsible for common skin, hair, and nail infections.
| Organism | This compound (µg/mL) | Terbinafine (µg/mL) | Griseofulvin (µg/mL) |
| Trichophyton rubrum | Data Not Available | 0.004 - >64 | - |
| Microsporum canis | Data Not Available | - | 0.125 - 32 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in antimicrobial susceptibility testing.
Broth Microdilution for Antibacterial Susceptibility Testing (CLSI/EUCAST General Protocol)
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.
Workflow:
Caption: Workflow for antibacterial broth microdilution testing.
Methodology:
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Antimicrobial Dilution: Serial two-fold dilutions of the antimicrobial agents are prepared in a 96-well microtiter plate using an appropriate broth medium, typically Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (no antimicrobial) and a sterility control well (no bacteria) are included.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Broth Microdilution for Antifungal Susceptibility Testing (CLSI M38-A2 General Protocol)
This method is used to determine the MIC of an antifungal agent against filamentous fungi, such as dermatophytes.
Workflow:
Caption: Workflow for antifungal broth microdilution testing.
Methodology:
-
Inoculum Preparation: A suspension of fungal conidia (spores) is prepared from a fresh, mature culture grown on a suitable agar medium (e.g., potato dextrose agar). The suspension is adjusted to a specific concentration.
-
Antifungal Dilution: Serial dilutions of the antifungal agents are prepared in RPMI-1640 medium buffered with MOPS.
-
Inoculation and Incubation: The microtiter plates are inoculated with the fungal suspension and incubated at an appropriate temperature (typically 28-35°C) for a duration sufficient for growth in the control wells (usually 4-7 days).
-
Result Interpretation: The MIC is determined by visually comparing the amount of growth in the wells containing the antifungal agent to the growth in the control well. For most antifungals, the MIC is the lowest concentration that causes a prominent decrease in turbidity.
Mechanism of Action of Pyrrolomycins
Pyrrolomycins, the class of compounds to which this compound belongs, are believed to exert their antimicrobial effect by acting as protonophores. This mechanism involves the disruption of the proton motive force across the bacterial cell membrane, which is essential for energy production and other vital cellular processes.
Caption: Proposed mechanism of action for pyrrolomycins.
Pathway Description:
-
Proton Binding: The pyrrolomycin molecule, being lipophilic, can insert into the bacterial cell membrane. On the exterior of the cell, where the proton concentration is high, it binds a proton (H+).
-
Transmembrane Transport: The protonated pyrrolomycin then diffuses across the cell membrane to the interior of the cell.
-
Proton Release: Inside the cell, where the proton concentration is lower, the pyrrolomycin releases the proton.
-
Dissipation of Proton Gradient: This shuttling of protons across the membrane dissipates the essential proton gradient (proton motive force).
-
Cellular Consequences: The loss of the proton motive force leads to membrane depolarization, inhibits ATP synthesis, and disrupts other essential cellular processes, ultimately resulting in bacterial cell death.
References
A Comparative Analysis of the Pharmacokinetics and Pharmacodynamics of Pyrroxamycin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic and pharmacodynamic properties of various Pyrroxamycin derivatives, a class of halogenated pyrrole antibiotics with potent antimicrobial activity. The information presented herein is intended to support research and development efforts in the pursuit of novel anti-infective agents.
Introduction to this compound and its Derivatives
This compound is a naturally occurring antibiotic produced by Streptomyces sp.[1]. Its derivatives, both natural and synthetic, have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. A key feature of this class of compounds is the halogenated pyrrole ring, which is crucial for their biological activity. This guide will focus on the comparative pharmacokinetics and pharmacodynamics of several key this compound derivatives to inform lead optimization and candidate selection.
Comparative Pharmacodynamics
The primary antibacterial mechanism of action for Pyrrolomycin derivatives is the disruption of the bacterial cell membrane's proton gradient. They act as protonophores, transporting protons across the lipid bilayer, which dissipates the proton motive force essential for ATP synthesis and other vital cellular processes[1][2][3][4]. A secondary mechanism involving the inhibition of Sortase A, a bacterial transpeptidase crucial for virulence in Gram-positive bacteria, has also been proposed[5][6].
In Vitro Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of various Pyrrolomycin derivatives against representative bacterial strains. This data highlights the structure-activity relationships within this class of compounds.
| Derivative | Gram-Positive Bacteria (MIC, µM) | Gram-Negative Bacteria (MIC, µM) | Reference |
| Pyrrolomycin A | 0.55 - 69.1 (S. aureus, S. epidermidis, S. faecalis, B. anthracis) | 0.55 - 69.1 (E. coli, S. typhi, K. pneumoniae, S. sonnei) | [7][8] |
| Pyrrolomycin B | 0.28 - 35.11 (S. aureus, S. epidermidis, S. faecalis, B. anthracis) | More active against Gram-positive bacteria | [7][8] |
| Pyrrolomycin C | Active against S. aureus, S. faecalis, B. anthracis | Inactive against E. coli, S. typhi, K. pneumoniae, S. sonnei | [7][8] |
| Pyrrolomycin D | ≤0.002 (S. aureus, S. epidermidis, E. faecalis) | 4.34 - 34.78 (E. coli, S. typhi, K. pneumoniae, S. sonnei) | [7][8] |
| Pyrrolomycin E | Active against S. aureus, S. faecalis, B. anthracis | Inactive | [7][8] |
| Novel Fluorinated Pyrrolomycin 4 | 0.073 (as ng/mL against S. aureus) | Not Reported | [9][10] |
| Synthetic Nitro-Pyrrolomycins | Improved MBC against S. aureus compared to Pyrrolomycin C | Improved MBC against P. aeruginosa compared to Pyrrolomycin C | [11] |
Note: MIC values can vary depending on the specific bacterial strain and testing conditions.
Mechanism of Action: Protonophore Activity
The primary mechanism of antibacterial action for Pyrrolomycins is their function as protonophores, which disrupts the bacterial cell membrane's proton gradient. This leads to the uncoupling of oxidative phosphorylation and ultimately, cell death.
Caption: Protonophore mechanism of this compound derivatives.
Comparative Pharmacokinetics
Direct comparative in vivo pharmacokinetic data for a wide range of this compound derivatives is limited in publicly available literature. However, studies on a novel fluorinated Pyrrolomycin provide valuable insights into the potential pharmacokinetic profile of this class of compounds.
Pharmacokinetic Parameters of a Novel Fluorinated Pyrrolomycin
The following table summarizes the pharmacokinetic parameters of a novel fluorinated Pyrrolomycin derivative in a murine model.
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration | Reference |
| Half-life (t½) | 6.04 h | 6.75 h | [9][10] |
| Oral Bioavailability (F%) | - | 35% | [9][10] |
In Silico ADMET Predictions
A study on synthetic nitro-pyrrolomycins utilized the pkCSM pharmacokinetics web tool to predict their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties in comparison to Pyrrolomycin C. The results suggested that the introduction of a nitro group can alter the absorption profile, potentially leading to lower oral absorption.
Experimental Protocols
In Vivo Murine Pharmacokinetic Study Protocol (Representative)
This protocol is a representative example based on standard methodologies for pharmacokinetic studies in mice[12][13][14][15].
1. Animal Model:
-
Species: Male BALB/c mice (6-8 weeks old).
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle, with ad libitum access to food and water.
2. Dosing:
-
Formulation: The this compound derivative is formulated in a vehicle suitable for the route of administration (e.g., a solution of 10% DMSO, 40% PEG300, and 50% saline for intravenous and oral administration).
-
Dose Administration:
-
Intravenous (IV): Administered as a single bolus injection into the tail vein.
-
Oral (PO): Administered via oral gavage.
-
3. Blood Sampling:
-
A sparse sampling design is employed. At each time point (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), blood samples (approximately 50 µL) are collected from a cohort of mice (n=3-4 per time point) via retro-orbital or saphenous vein puncture into heparinized tubes.
4. Sample Processing and Analysis:
-
Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C).
-
Plasma samples are stored at -80°C until analysis.
-
The concentration of the this compound derivative in plasma is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½) are calculated using non-compartmental analysis with software like Phoenix WinNonlin.
Workflow for a Murine Pharmacokinetic Study
Caption: Experimental workflow for a murine pharmacokinetic study.
Conclusion
This compound derivatives represent a promising class of antibacterial agents with a primary mechanism of action involving the disruption of the bacterial cell membrane's proton motive force. Pharmacodynamic data, primarily in the form of MIC values, demonstrate potent activity, particularly of derivatives like Pyrrolomycin D, against Gram-positive bacteria. While comprehensive comparative pharmacokinetic data remains to be fully elucidated, initial studies on a novel fluorinated derivative suggest that these compounds can achieve systemic exposure after oral administration. Further research is warranted to fully characterize the pharmacokinetic profiles of a broader range of this compound derivatives to guide the development of clinically viable drug candidates.
References
- 1. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protonophore - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Targeting Bacterial Sortases in Search of Anti-virulence Therapies with Low Risk of Resistance Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel fluorinated pyrrolomycins as potent anti-staphylococcal biofilm agents: Design, synthesis, pharmacokinetics and antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. unmc.edu [unmc.edu]
- 13. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic/Pharmacodynamic Analysis of the Influence of Inoculum Size on the Selection of Resistance in Escherichia coli by a Quinolone in a Mouse Thigh Bacterial Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Murine Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Pyrroxamycin: A Guide to Safe and Compliant Laboratory Practices
The proper disposal of Pyrroxamycin, an antibiotic agent, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes the risk of environmental contamination and the development of antibiotic-resistant microorganisms. This guide provides essential, step-by-step information for the safe handling and disposal of this compound in a research setting.
Core Principle: All waste containing antibiotics should be treated as hazardous chemical waste unless explicitly stated otherwise by your institution's Environmental Health & Safety (EHS) department.[1] Improper disposal, such as flushing down the drain, can contribute to the proliferation of antibiotic resistance in the environment.[1][2]
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All handling of concentrated this compound solutions should be conducted within a certified chemical fume hood to prevent inhalation of aerosols.
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound-containing waste depends on its form (liquid or solid) and concentration.
Liquid Waste (High-Concentration Stocks and Unused Solutions)
High-concentration stock solutions of this compound are considered hazardous chemical waste.[1][3]
-
Segregation: Collect all high-concentration this compound solutions in a dedicated, leak-proof, and clearly labeled hazardous waste container.[3]
-
Labeling: The container must be labeled with "Hazardous Waste," "Antibiotic Waste," and "this compound."
-
Storage: Store the sealed container in a designated and secure area until it is collected by your institution's certified hazardous waste vendor.
Liquid Waste (Contaminated Media and Low-Concentration Solutions)
-
Heat-Labile Antibiotics: Some antibiotics can be degraded by autoclaving.[1] If your EHS department confirms this compound is heat-labile, the autoclaved media may be suitable for drain disposal, provided it contains no other hazardous chemicals.[1]
-
Heat-Stable Antibiotics: For heat-stable antibiotics, autoclaving will not suffice for degradation.[1] This waste must be collected as hazardous chemical waste.[4]
Solid Waste (Contaminated Petri Dishes, Flasks, Gloves, etc.)
-
Segregation: Place all solid waste contaminated with this compound into a designated biohazardous waste container.
-
Decontamination: If the solid waste is grossly contaminated with high concentrations of this compound, it should be treated as chemical waste.[3] Otherwise, it should be autoclaved to destroy any biological agents.
-
Final Disposal: Following autoclaving, the decontaminated solid waste can typically be disposed of as regular laboratory waste, but always confirm this with your institutional guidelines.
Comparative Disposal Methods for Antibiotics
The following table summarizes common disposal methods for different classes of antibiotics based on their stability. Note: The stability of this compound is not specified in the provided search results; this table serves as a general guideline.
| Antibiotic Category | Examples | Recommended Disposal Method |
| Readily Broken Down | Penicillin, Ampicillin, Carbenicillin | May be suitable for drain disposal after appropriate treatment as per institutional guidelines.[2] |
| Inactivated by Heat | Gentamicin, Neomycin, Streptomycin, Tetracycline | Must be autoclaved or boiled before disposal.[2] |
| Heat-Stable/Unknown | Kanamycin, Ciprofloxacin, Vancomycin | Must be collected and disposed of as hazardous chemical waste for incineration.[2] |
| High-Concentration Stocks | All antibiotics | To be collected in approved containers and disposed of as hazardous chemical waste.[1][3] |
Experimental Protocol: Alkaline Hydrolysis for Beta-Lactam Antibiotics
For certain classes of antibiotics like penicillins (beta-lactams), alkaline hydrolysis can be an effective method of inactivation. While the applicability to this compound is unknown, the general protocol is as follows:
-
Preparation: Work in a chemical fume hood and wear appropriate PPE.
-
Neutralization: For a solution of a beta-lactam antibiotic, add a 1M sodium hydroxide (NaOH) solution to raise the pH to above 10.
-
Hydrolysis: Allow the mixture to stand for a minimum of one hour to ensure the complete hydrolysis of the beta-lactam ring.
-
Final pH Adjustment: Neutralize the solution with an appropriate acid (e.g., hydrochloric acid) before collecting it for final disposal as chemical waste.[3]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: The information provided is based on general guidelines for antibiotic disposal. It is imperative to consult your institution's specific Environmental Health & Safety (EHS) protocols for handling and disposing of this compound.
References
Essential Safety and Logistics for Handling Pyrroxamycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Pyrroxamycin in a laboratory setting. The following procedural guidance is designed to ensure the safety of personnel and the integrity of research while working with this novel antibiotic.
Personal Protective Equipment (PPE)
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Gloves | Nitrile, double-gloved | Protects against skin contact and absorption. Double gloving provides an extra layer of protection against potential tears or contamination. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes or aerosols of this compound solutions. |
| Lab Coat | Full-length, buttoned | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 respirator or higher | Recommended when handling the powdered form of this compound to prevent inhalation of fine particles. A chemical fume hood is the primary engineering control. |
Operational Plan: Handling this compound
2.1. Engineering Controls
-
Chemical Fume Hood: All handling of this compound, especially in its powdered form and when preparing stock solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure the laboratory is well-ventilated.
2.2. Procedural Guidance
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Weighing: If working with powdered this compound, carefully weigh the required amount in the chemical fume hood. Use anti-static weigh paper or a dedicated enclosure to prevent dispersal of the powder.
-
Solution Preparation: When preparing solutions, add the solvent to the pre-weighed this compound slowly to avoid splashing. Cap the container securely before vortexing or sonicating.
-
Spill Management: In the event of a spill, immediately alert personnel in the area. For small spills, use an appropriate absorbent material, and decontaminate the area with a suitable disinfectant or chemical inactivating agent. For large spills, evacuate the area and follow your institution's emergency procedures. All materials used for spill cleanup must be disposed of as hazardous waste.
Disposal Plan
Improper disposal of antibiotics can contribute to environmental contamination and the development of antibiotic-resistant bacteria.[1] All waste containing this compound must be treated as hazardous chemical waste.
-
Liquid Waste: Collect all liquid waste containing this compound (e.g., unused stock solutions, contaminated media) in a clearly labeled, leak-proof hazardous waste container.[1]
-
Solid Waste: All solid waste contaminated with this compound (e.g., pipette tips, centrifuge tubes, gloves, bench paper) must be collected in a designated hazardous waste container.[1]
-
Decontamination: Laboratory equipment that comes into contact with this compound should be decontaminated. Consult your institution's Environmental Health & Safety (EHS) department for approved decontamination procedures.
-
Final Disposal: All hazardous waste must be disposed of through your institution's certified hazardous waste management program.
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and safety precautions for handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
